Product packaging for 3-O-Methylgallic acid(Cat. No.:CAS No. 3934-84-7)

3-O-Methylgallic acid

Numéro de catalogue: B149859
Numéro CAS: 3934-84-7
Poids moléculaire: 184.15 g/mol
Clé InChI: KWCCUYSXAYTNKA-UHFFFAOYSA-N
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Description

3-O-methylgallic acid is a member of the class of benzoic acids that is gallic acid in which the phenolic hydroxy group at position 3 is converted into the corresponding methyl ether. It is a member of catechols and a member of benzoic acids. It is functionally related to a gallic acid. It is a conjugate acid of a 3-O-methylgallate.
3,4-Dihydroxy-5-methoxybenzoic acid has been reported in Rhododendron dauricum, Geranium collinum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B149859 3-O-Methylgallic acid CAS No. 3934-84-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,4-dihydroxy-5-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCUYSXAYTNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192561
Record name 3-O-Methylgallic acid
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3934-84-7
Record name 3-O-Methylgallic acid
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Record name 3-O-Methylgallic acid
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Record name 3-O-Methylgallic acid
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Record name 4,5-dihydroxy-m-anisic acid
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Record name 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Methylgallic Acid: From Chemical Properties to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, methods of synthesis, and its effects on key cellular signaling pathways. With a CAS number of 3934-84-7, this molecule has demonstrated potent antioxidant and anti-cancer properties. Notably, it has been shown to inhibit the proliferation of colon cancer cells and modulate inflammatory responses through the inhibition of critical transcription factors, including NF-κB, AP-1, and STAT-1. This document serves as a valuable resource for researchers and professionals in drug development, offering a compilation of key data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and application of this promising compound.

Chemical and Physical Properties

This compound, systematically named 3,4-dihydroxy-5-methoxybenzoic acid, is a derivative of gallic acid.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 3934-84-7[2][3]
Molecular Formula C₈H₈O₅[1]
Molecular Weight 184.15 g/mol [1]
Appearance Solid (inferred from storage recommendations)
Boiling Point 433.70 °C (estimated)[2]
Solubility Water: 12,290 mg/L at 25 °C (estimated) DMSO: ≥10 mg/mL Ethanol: ≥10 mg/mL[2][4]
pKa (Strongest Acidic) 3.93 (predicted)[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective methylation of methyl gallate.[6]

Experimental Protocol: Synthesis from Methyl Gallate

This procedure is adapted from a method utilizing a borax solution to protect the vicinal hydroxyl groups, allowing for selective methylation at the 3-position.[6]

Materials:

  • Methyl gallate

  • 5% aqueous borax solution

  • Dimethyl sulfate

  • Sodium hydroxide

  • Sulfuric acid

  • Ethyl acetate

  • Charcoal

Procedure:

  • Dissolve 10 g of methyl gallate in 800 mL of a 5% aqueous borax solution.

  • Over a period of 3 hours, add 30 mL of dimethyl sulfate and a solution of 13 g of sodium hydroxide in 50 mL of distilled water dropwise to the stirred methyl gallate solution at room temperature.

  • Allow the reaction mixture to stand overnight.

  • Acidify the solution with sulfuric acid.

  • Continuously extract the acidified solution with ethyl acetate.

  • Partially decolorize the ethyl acetate extract with charcoal.

  • Concentrate the extract to obtain a crude product.

  • Further purification can be achieved through recrystallization or chromatography.

Biological Activity and Experimental Protocols

This compound exhibits significant biological activities, including antioxidant and anti-proliferative effects.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a general framework for assessing the antioxidant activity of this compound.[7][8][9][10][11]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution. Prepare serial dilutions of a standard antioxidant like ascorbic acid.

  • Assay:

    • In a 96-well plate, add a defined volume of the sample or standard dilutions to each well.

    • Add the DPPH solution to each well.

    • Include a blank control (solvent + DPPH) and a negative control (solvent only).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Anti-proliferative Activity against Caco-2 Colon Cancer Cells

This compound has been shown to inhibit the proliferation of the human colon adenocarcinoma cell line, Caco-2.[3][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[14][15][16][17][18]

Materials:

  • Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[12] Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the untreated control.

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. A closely related compound, 4-O-Methylgallic acid, has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[19] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. It is highly probable that this compound follows a similar mechanism.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active Dimer) p_IkBa->p65_p50 IκBα Degradation p65_p50_nucleus Nuclear p65-p50 p65_p50->p65_p50_nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression p65_p50_nucleus->Gene_Expression Induces Transcription OMGA 3-O-Methylgallic Acid OMGA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Inhibition of the STAT-1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT-1) is a key mediator of interferon signaling and plays a role in cell proliferation and apoptosis. This compound has been identified as an inhibitor of STAT-1.[12] The canonical activation of STAT-1 involves phosphorylation, dimerization, and nuclear translocation to regulate gene expression. The precise mechanism of inhibition by this compound likely involves interference with one of these steps, such as preventing the phosphorylation of STAT-1.

STAT1_Inhibition cluster_stimulus Cytokine Signaling (e.g., IFN-γ) cluster_pathway STAT-1 Signaling Pathway cluster_inhibition Inhibition by this compound Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT1 STAT-1 JAK->STAT1 Phosphorylates p_STAT1 p-STAT-1 STAT1_dimer STAT-1 Dimer p_STAT1->STAT1_dimer Dimerization STAT1_dimer_nucleus Nuclear STAT-1 Dimer STAT1_dimer->STAT1_dimer_nucleus Nuclear Translocation Gene_Expression Target Gene Expression STAT1_dimer_nucleus->Gene_Expression Induces Transcription OMGA 3-O-Methylgallic Acid OMGA->JAK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the STAT-1 pathway by this compound.

Inhibition of the AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It is involved in processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit AP-1.[12] The activity of AP-1 is controlled by the expression and post-translational modification of its components (Fos and Jun proteins) and their subsequent binding to DNA. Inhibition by this compound could occur at various levels, including the upstream signaling cascades (e.g., MAPK pathways) that activate AP-1 components or by directly interfering with the DNA binding of the AP-1 dimer.

AP1_Inhibition cluster_stimulus Cellular Stress / Growth Factors cluster_pathway AP-1 Signaling Pathway cluster_inhibition Inhibition by this compound Stress Stress / Growth Factors MAPK MAPK Cascades Stress->MAPK Activates Fos_Jun Fos/Jun Proteins MAPK->Fos_Jun Activates AP1_dimer AP-1 Dimer (Fos-Jun) Fos_Jun->AP1_dimer Dimerization AP1_DNA AP-1 DNA Binding AP1_dimer->AP1_DNA Binds to DNA Gene_Expression Target Gene Expression AP1_DNA->Gene_Expression Regulates Transcription OMGA 3-O-Methylgallic Acid OMGA->MAPK Inhibits (Hypothesized) OMGA->AP1_DNA Inhibits (Hypothesized)

Caption: Potential inhibition points of the AP-1 pathway by this compound.

Conclusion

This compound is a multifaceted molecule with significant potential in therapeutic applications, particularly in the fields of oncology and inflammation. Its well-defined chemical properties and established synthesis routes provide a solid foundation for further research and development. The ability of this compound to modulate key signaling pathways such as NF-κB, STAT-1, and AP-1 underscores its potential as a lead compound for the development of novel drugs. This technical guide consolidates the current knowledge on this compound and provides practical experimental protocols to aid researchers in their future investigations into the promising therapeutic applications of this compound. Further studies are warranted to elucidate the precise molecular mechanisms of its action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Biosynthesis of 3-O-Methylgallic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-methylgallic acid (3-OMGA) is a phenolic compound found in various plants with demonstrated antioxidant and potential therapeutic properties. Its biosynthesis is intrinsically linked to the shikimate pathway, a central metabolic route in plants for the production of aromatic compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final methylated product. While the synthesis of its precursor, gallic acid, is well-characterized, the specific enzyme responsible for the final methylation step in plants is yet to be definitively identified. This guide summarizes the current state of knowledge, presents quantitative data on the known enzymatic reactions, provides detailed experimental protocols for the characterization of the pathway enzymes, and proposes a putative final step in the biosynthesis of 3-OMGA.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is a two-stage process:

  • Synthesis of Gallic Acid: This stage begins with intermediates from the shikimate pathway.

  • Methylation of Gallic Acid: A putative O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the 3-hydroxyl position of gallic acid.

From the Shikimate Pathway to Gallic Acid

Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway.[1][2] The key enzyme catalyzing this conversion is shikimate dehydrogenase (SDH) .[1][3][4] This enzyme facilitates the NADP+-dependent dehydrogenation of 3-dehydroshikimate to produce gallic acid.[1][4]

The overall reaction is as follows:

3-Dehydroshikimate + NADP+ → Gallic Acid + NADPH + H+

The following diagram illustrates the integration of gallic acid biosynthesis within the shikimate pathway.

Gallic_Acid_Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ ... DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase SA Shikimate DHS->SA Shikimate Dehydrogenase (SDH) (NADPH) GA Gallic Acid DHS->GA Shikimate Dehydrogenase (SDH) (NADP+) Chorismate Chorismate SA->Chorismate ... AAs Aromatic Amino Acids Chorismate->AAs 3OMGA_Biosynthesis DHS 3-Dehydroshikimate GA Gallic Acid DHS->GA Shikimate Dehydrogenase (SDH) (NADP+) OMGA This compound GA->OMGA putative Gallic Acid 3-O-Methyltransferase (OMT) SAH S-adenosyl-L-homocysteine GA->SAH OMGA->SAH SAM S-adenosyl-L-methionine SAM->OMGA OMT_Characterization_Workflow cluster_0 Enzyme Identification cluster_1 Enzyme Characterization Protein_Extraction Protein Extraction from Plant Tissue Chromatography Column Chromatography (e.g., Affinity, Ion Exchange) Protein_Extraction->Chromatography SDS_PAGE SDS-PAGE Analysis Chromatography->SDS_PAGE Enzyme_Assay OMT Enzyme Assay (with Gallic Acid) SDS_PAGE->Enzyme_Assay Purified Enzyme Fractions Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Optimal_Conditions Determination of Optimal pH and Temperature Enzyme_Assay->Optimal_Conditions Substrate_Specificity Substrate Specificity Screening Enzyme_Assay->Substrate_Specificity

References

3-O-Methylgallic Acid: An In-Depth Technical Guide to its Role as an Anthocyanin Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA), a key metabolite derived from the microbial transformation of dietary anthocyanins, is emerging as a molecule of significant interest in the fields of pharmacology and nutritional science. Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, undergo extensive metabolism by the gut microbiota, leading to the formation of various phenolic acids, including 3-OMGA.[1][2] Notably, 3-OMGA is presumed to be a metabolite of petunidin-3-glucoside and potentially a demethylation product of malvidin-3-glucoside.[1][3] This technical guide provides a comprehensive overview of 3-OMGA, focusing on its biosynthesis, biological activities with an emphasis on its anti-cancer properties, and the underlying molecular mechanisms. The guide also presents detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Biosynthesis and Metabolism

Anthocyanins, upon ingestion, are largely unabsorbed in the upper gastrointestinal tract and reach the colon intact.[1][2] In the colon, the gut microbiota, including species from the Bacteroides, Clostridium, Eubacterium, and Ruminococcus genera, metabolize these complex flavonoids.[1] The metabolic process involves two primary steps:

  • Deglycosylation: The glycosidic bonds of anthocyanins are cleaved, releasing the aglycone (anthocyanidin).

  • Ring Fission: The heterocyclic C-ring of the anthocyanidin is broken down, leading to the formation of simpler phenolic acids.

This microbial transformation is crucial as the resulting metabolites, such as 3-OMGA, often exhibit greater biological activity than their parent anthocyanin compounds.

Quantitative Data Summary

The biological effects of this compound have been quantified in several studies, particularly in the context of its anti-proliferative effects on cancer cells. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineAssay TypeEndpointConcentration/IC50Reference
Caco-2 (Human Colon Adenocarcinoma)Cell Proliferation AssayIC5024.1 µM[1]
Caco-2 (Human Colon Adenocarcinoma)Cell Viability AssayTime- and dose-dependent decrease10-100 µM (24-72h)[4]
MDA-MB-231 (Human Breast Cancer)MTT AssayIC5050 µM (48h)[5]
A549 (Human Lung Adenocarcinoma)MTT AssayDose- and time-dependent inhibition(not specified)[6]
A2780 (Ovarian Cancer)CCK-8 AssayIC5010.89 ± 1.77 µM (48h)[7]
ES-2 (Ovarian Cancer)CCK-8 AssayIC5017.60 ± 1.12 µM (48h)[7]

Table 2: Pharmacokinetic Parameters of Gallic Acid and its Methylated Metabolites (as a proxy for 3-OMGA)

CompoundOrganismDoseCmaxTmaxT1/2Reference
Gallic AcidHuman0.3 mmol (oral)2.09 ± 0.22 µmol/L1.39 ± 0.21 h1.06 ± 0.06 h[8]
4-O-Methylgallic AcidHuman0.3 mmol (oral)(not specified)(not specified)(not specified)[8]
Gallic AcidRat50 mg/kg (oral)0.32 µg/mL(not specified)(not specified)[9]
Gallic AcidRat100 mg/kg (oral)0.72 µg/mL(not specified)(not specified)[9]

Note: Pharmacokinetic data for this compound is limited. The data for gallic acid and 4-O-methylgallic acid are presented as they are structurally related and provide an indication of the likely absorption and metabolism profile.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of Pro-Oncogenic Transcription Factors

A significant mechanism of action for 3-OMGA is the inhibition of several pro-oncogenic transcription factors that are frequently activated in colorectal cancer.[4] These include:

  • Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation and cell survival.

  • Activator Protein-1 (AP-1): Involved in cell proliferation and differentiation.

  • Signal Transducer and Activator of Transcription 1 (STAT-1): Plays a role in cytokine signaling and cell growth.

  • Octamer-binding transcription factor 1 (OCT-1): Implicated in the regulation of gene expression related to cell growth and differentiation.

By inhibiting these transcription factors, 3-OMGA can suppress the expression of genes that promote cancer cell survival and proliferation.

Induction of Apoptosis

3-OMGA has been shown to induce apoptosis (programmed cell death) in cancer cells. This is evidenced by the activation of caspase-3 , a key executioner caspase in the apoptotic pathway.[4] Activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell.

Signaling_Pathway cluster_stimulus External Stimulus cluster_metabolism Gut Microbiota Metabolism cluster_cellular_effects Cellular Effects in Cancer Cell Anthocyanins Anthocyanins 3-O-Methylgallic_acid 3-O-Methylgallic_acid Anthocyanins->3-O-Methylgallic_acid Metabolism NF_kB NF_kB 3-O-Methylgallic_acid->NF_kB AP_1 AP_1 3-O-Methylgallic_acid->AP_1 STAT_1 STAT_1 3-O-Methylgallic_acid->STAT_1 OCT_1 OCT_1 3-O-Methylgallic_acid->OCT_1 Caspase_3 Caspase_3 3-O-Methylgallic_acid->Caspase_3 Activates Proliferation Proliferation NF_kB->Proliferation Promotes AP_1->Proliferation Promotes STAT_1->Proliferation Promotes OCT_1->Proliferation Promotes Apoptosis Apoptosis Caspase_3->Apoptosis Induces

Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for further research on this compound.

In Vitro Metabolism of Anthocyanins by Human Gut Microbiota

This protocol is adapted from studies investigating the microbial metabolism of anthocyanins.[2][3][10][11]

Objective: To simulate the colonic metabolism of anthocyanins to produce 3-OMGA and other phenolic acids in vitro.

Materials:

  • Anthocyanin source (e.g., purified petunidin-3-glucoside or a petunidin-rich berry extract)

  • Fresh fecal samples from healthy human donors

  • Anaerobic basal medium

  • Anaerobic chamber or system

  • Centrifuge

  • HPLC-DAD or LC-MS system for metabolite analysis

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic basal medium inside an anaerobic chamber.

  • Incubation: Add the anthocyanin source to the fecal slurry at a physiologically relevant concentration. Incubate the mixture anaerobically at 37°C with gentle shaking.

  • Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Centrifuge the aliquots to pellet the fecal debris. Filter-sterilize the supernatant.

  • Analysis: Analyze the supernatant for the disappearance of the parent anthocyanin and the appearance of metabolites, including 3-OMGA, using HPLC-DAD or LC-MS.

Caco-2 Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.[12][13][14][15]

Objective: To determine the dose-dependent effect of 3-OMGA on the viability of Caco-2 colon cancer cells.

Materials:

  • Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 3-OMGA (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and activation of proteins in the NF-κB signaling pathway.[16][17][18]

Objective: To investigate the effect of 3-OMGA on the protein levels of key components of the NF-κB pathway (e.g., p65, IκBα).

Materials:

  • Caco-2 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat Caco-2 cells with 3-OMGA for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_synthesis Metabolite Generation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Anthocyanin_Source Anthocyanin_Source In_Vitro_Metabolism In_Vitro_Metabolism Anthocyanin_Source->In_Vitro_Metabolism 3_OMGA_Purification 3_OMGA_Purification In_Vitro_Metabolism->3_OMGA_Purification Treatment_with_3_OMGA Treatment_with_3_OMGA 3_OMGA_Purification->Treatment_with_3_OMGA Caco_2_Culture Caco_2_Culture Caco_2_Culture->Treatment_with_3_OMGA MTT_Assay MTT_Assay Treatment_with_3_OMGA->MTT_Assay Western_Blot Western_Blot Treatment_with_3_OMGA->Western_Blot Caspase_3_Assay Caspase_3_Assay Treatment_with_3_OMGA->Caspase_3_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Protein_Expression_Analysis Protein_Expression_Analysis Western_Blot->Protein_Expression_Analysis Apoptosis_Quantification Apoptosis_Quantification Caspase_3_Assay->Apoptosis_Quantification

Experimental workflow for studying 3-OMGA's effects.

Conclusion and Future Directions

This compound, a microbial metabolite of dietary anthocyanins, demonstrates significant potential as a bioactive compound, particularly in the context of cancer chemoprevention. Its ability to inhibit the proliferation of colon cancer cells and induce apoptosis through the modulation of key signaling pathways highlights its promise for further investigation. This technical guide provides a foundational understanding of 3-OMGA, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.

Future research should focus on several key areas:

  • In vivo studies: To confirm the anti-cancer effects of 3-OMGA in animal models and to establish its pharmacokinetic profile and bioavailability.

  • Mechanism of action: Further elucidation of the molecular targets of 3-OMGA and the intricate details of its interaction with signaling pathways.

  • Synergistic effects: Investigating the potential for 3-OMGA to act synergistically with existing chemotherapeutic agents.

  • Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the efficacy and safety of 3-OMGA as a potential therapeutic or preventive agent in humans.

The continued exploration of this compound and other anthocyanin metabolites holds great promise for the development of novel, naturally-derived strategies for disease prevention and treatment.

References

An In-Depth Technical Guide to the Antioxidant Properties of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of 3-OMGA, presenting quantitative data from key antioxidant assays, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this promising molecule.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound (3,4-dihydroxy-5-methoxybenzoic acid), a derivative of gallic acid, stands out for its enhanced antioxidant capacity compared to its parent compound in certain contexts[1]. This document delves into the core antioxidant properties of 3-OMGA, providing a technical foundation for its further investigation and potential application.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

  • Direct Radical Scavenging: The ortho-dihydroxy arrangement on the benzene ring of 3-OMGA is crucial for its potent free radical scavenging activity. This structural feature allows for the donation of a hydrogen atom to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[2][3]. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the initiation of further oxidative chain reactions.

  • Metal Ion Chelation: Although not as extensively studied as its radical scavenging ability, the catechol moiety of 3-OMGA suggests a potential for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, 3-OMGA can inhibit the Fenton reaction, a major source of the highly reactive hydroxyl radical in biological systems.

  • Modulation of Endogenous Antioxidant Systems: Emerging evidence suggests that phenolic compounds, including derivatives of gallic acid, can upregulate the expression of endogenous antioxidant enzymes. One of the key mechanisms is the activation of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5].

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[5][6][7]. While direct evidence for 3-OMGA is still emerging, its structural similarity to other known Nrf2 activators suggests it may operate through a similar mechanism.

Figure 1. Proposed activation of the Nrf2-ARE pathway by this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While specific data for 3-OMGA is not always available, data from closely related compounds like gallic acid and its esters provide valuable comparative insights.

AssayCompoundIC₅₀ (μg/mL)Trolox Equivalent (TEAC)FRAP Value (µmol Fe(II)/g)Reference
DPPH Radical Scavenging Gallic Acid6.08--[8]
Methyl Gallate7.48--[8]
This compoundPotent activity reported--[1]
ABTS Radical Scavenging Gallic Acid-High activity reported-[9]
This compound-Activity suggested-
Ferric Reducing Antioxidant Power Methanolic Extract (Bergenia purpurascens)--15.82[10]
Aqueous Extract (Bergenia purpurascens)--2.58[10]

Note: Direct quantitative data for this compound in these specific assays is limited in the reviewed literature. The table includes data from related compounds and extracts for comparative purposes. "Potent activity reported" indicates that the source mentions strong antioxidant effects without providing a specific IC₅₀ value.

Experimental Protocols

The following sections detail the methodologies for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with 3-OMGA solution DPPH_sol->Mix Sample_sol Prepare 3-OMGA solutions (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC₅₀ value Measure->Calculate

Figure 2. Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in a dark, refrigerated container.

    • Prepare a series of concentrations of this compound in methanol.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the 3-OMGA solution (e.g., 100 µL).

    • Add a corresponding volume of the DPPH solution (e.g., 100 µL).

    • For the blank, use methanol instead of the antioxidant solution.

    • Incubate the mixture at room temperature in the dark for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of 3-OMGA.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS•⁺ radical cation (ABTS + potassium persulfate) Adjust_Abs Dilute ABTS•⁺ solution to a specific absorbance ABTS_rad->Adjust_Abs Mix Mix ABTS•⁺ solution with 3-OMGA solution Adjust_Abs->Mix Sample_sol Prepare 3-OMGA solutions (various concentrations) Sample_sol->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance (e.g., at 734 nm) Incubate->Measure Calculate Calculate TEAC value Measure->Calculate

Figure 3. Workflow for the ABTS radical cation scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard (Trolox).

  • Assay Procedure:

    • Add a small volume of the 3-OMGA or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

    • Mix and incubate for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix FRAP reagent with 3-OMGA or standard FRAP_reagent->Mix Sample_sol Prepare 3-OMGA solutions Sample_sol->Mix Standard_sol Prepare FeSO₄ standard solutions Standard_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance (e.g., at 593 nm) Incubate->Measure Calculate Calculate FRAP value from standard curve Measure->Calculate

Figure 4. Workflow for the FRAP assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a series of ferrous sulfate (FeSO₄) solutions for the standard curve.

    • Prepare solutions of this compound.

  • Assay Procedure:

    • Add a small volume of the 3-OMGA solution or standard (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the colored complex at 593 nm.

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

Conclusion

This compound is a potent antioxidant with significant potential for applications in the prevention and treatment of oxidative stress-related diseases. Its mechanisms of action, including direct radical scavenging and potential modulation of the Nrf2 signaling pathway, underscore its therapeutic promise. While further research is needed to fully quantify its antioxidant capacity across various assays and to elucidate the precise molecular details of its interaction with endogenous antioxidant systems, the existing data strongly support its continued investigation. This technical guide provides a foundational resource to aid researchers and drug development professionals in their exploration of this valuable natural compound.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Methylgallic acid (3-OMGA), also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a naturally occurring phenolic acid. It is a principal metabolite of more complex polyphenols, such as anthocyanins found in red grapes, and is also formed through the metabolic conversion of syringic acid.[1][2] As a derivative of gallic acid (GA), a compound renowned for its potent antioxidant and anti-inflammatory properties, 3-OMGA has garnered significant interest within the scientific and drug development communities.[3][4] Its structural relationship to gallic acid suggests a shared potential to modulate key inflammatory pathways, making it a promising candidate for the development of novel therapeutics for inflammation-related diseases.

This technical guide provides a comprehensive overview of the known and inferred anti-inflammatory mechanisms of this compound. It consolidates data on its molecular targets, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its parent compound, gallic acid, are multi-faceted, primarily involving the suppression of key signaling pathways and the reduction of pro-inflammatory mediators. The core mechanisms include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, alongside strong antioxidant activity.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] Studies on gallic acid and its methylated derivatives demonstrate a significant inhibitory effect on this pathway.

The mechanism of inhibition involves several key steps:

  • Prevention of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus. 4-O-Methylgallic acid, an isomer of 3-OMGA, has been shown to block this critical phosphorylation and degradation of IκBα.[6]

  • Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, 3-OMGA and related compounds prevent the nuclear translocation of the active NF-κB p65 subunit, thereby blocking it from binding to DNA and initiating the transcription of pro-inflammatory genes.[6][7]

  • Reduction of Oxidative Stress: The activation of the NF-κB pathway is redox-sensitive. 3-OMGA's antioxidant properties can reduce intracellular reactive oxygen species (ROS), which are known to be upstream activators of the IKK complex and, consequently, the entire NF-κB cascade.[6]

Modulation of MAPK Signaling Pathway

The MAPK family of kinases—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5] Gallic acid has been shown to exert its anti-inflammatory effects by inhibiting the LPS-induced phosphorylation of p38, JNK, and ERK in various cell lines.[7] This inhibition disrupts the downstream signaling cascade that leads to the activation of transcription factors like AP-1, which, along with NF-κB, drives the expression of inflammatory mediators.[1]

Suppression of Pro-inflammatory Mediators and Enzymes

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key molecules that propagate inflammation.

  • Cytokines and Chemokines: Gallic acid and its derivatives significantly suppress the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][8][9] These cytokines are central to orchestrating the inflammatory response, including the recruitment of immune cells and the induction of acute phase proteins.

  • iNOS and COX-2: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is heavily dependent on NF-κB activation.[8] These enzymes produce nitric oxide (NO) and prostaglandins (PGE2), respectively, which are potent inflammatory mediators. Studies show that gallic acid and 4-OMGA effectively inhibit the expression of both iNOS and COX-2 in LPS-stimulated macrophages.[5][6]

Antioxidant Activity

This compound is a powerful antioxidant.[2] Oxidative stress, characterized by an overproduction of ROS, is a key trigger and amplifier of inflammation. ROS can directly activate the NLRP3 inflammasome and the NF-κB pathway.[6][10] By scavenging free radicals and reducing ROS levels, 3-OMGA can mitigate inflammation at its source, representing a critical upstream mechanism of action.[7]

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10][11] While direct studies on 3-OMGA are limited, its parent compound, gallic acid, has been shown to inhibit NLRP3 inflammasome activation.[10] This inhibition is linked to its ability to reduce ROS production, a key upstream signal for NLRP3 assembly.[10] Given its structural similarity and antioxidant capacity, it is highly plausible that 3-OMGA also modulates this pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory and related activities of this compound and its parent compound, gallic acid. Data for the isomer 4-O-Methylgallic acid is included for comparative purposes, as specific quantitative results for 3-OMGA are limited in the literature.

CompoundModel/AssayTarget/ParameterConcentration/DoseResultCitation
Gallic Acid LPS-stimulated Caco-2 cellsIL-6, IL-1β, TNF-α expression5 µg/mLSignificant decrease in expression[7]
Gallic Acid LPS-stimulated Caco-2 cellsPhosphorylation of p65, IκB-α, p38, JNK, ERK5 µg/mLSignificant inhibition of phosphorylation[7]
Gallic Acid LPS-stimulated RAW cellsTNF-α production100 µM~50% inhibition[12]
Gallic Acid LPS-stimulated RAW cellsIL-6 production100 µM~60% inhibition[12]
Gallic Acid Human Mast CellsHistamine Release (Compound 48/80-induced)100 µM~40% inhibition[9]
Gallic Acid Human Mast CellsTNF-α production1 mM~70% inhibition[9]
Gallic Acid Human Mast CellsIL-6 production1 mM~65% inhibition[9]
4-O-Methylgallic Acid LPS-stimulated RAW 264.7 cellsNO Production100 µMSignificant inhibition[6]
4-O-Methylgallic Acid LPS-stimulated RAW 264.7 cellsPGE2 Production100 µMSignificant inhibition[6]
4-O-Methylgallic Acid Endotoxemic MiceSerum TNF-α, IL-1βNot specifiedSignificant reduction[6]
This compound Caco-2 Cancer CellsCell Viability (72h)10-100 µMTime- and dose-dependent decrease[1]
This compound Caco-2 Cancer CellsNF-κB, AP-1, STAT-1 Inhibition10-100 µMConfirmed inhibition[1]

Key Experimental Methodologies

The anti-inflammatory properties of this compound and related compounds are typically investigated using a combination of in vitro and in vivo models.

In Vitro: LPS-Induced Inflammation in Macrophages

This is a standard model to screen for anti-inflammatory activity at the cellular level.

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).[6]

  • Protocol:

    • Cells are cultured to an appropriate confluency in DMEM supplemented with 10% FBS.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[6][7]

    • Endpoint Analysis:

      • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.[6]

      • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

      • Gene Expression: mRNA levels of iNOS, COX-2, and cytokines are measured via RT-qPCR.

      • Protein Expression: Whole-cell lysates are prepared for Western blot analysis to determine the protein levels of iNOS, COX-2, and the phosphorylation status of NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathway components.[6][7]

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute, localized inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[13][14]

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice.[13][15]

  • Protocol:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound) or a reference drug (e.g., Indomethacin, 5 mg/kg) is administered systemically (e.g., intraperitoneally or orally) 30-60 minutes before the inflammatory insult.[13]

    • Acute inflammation is induced by a subplantar injection of 1% λ-carrageenan (e.g., 100 µL) into the right hind paw of the animal. The contralateral paw is injected with saline as a control.[13][16]

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]

    • Endpoint Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

    • Optional Analysis: Paw tissue can be harvested for histopathological examination (to assess leukocyte infiltration) or for biochemical analysis of inflammatory markers (e.g., TNF-α, IL-1β, PGE2) and enzyme expression (iNOS, COX-2).[13][16]

Visualizations of Mechanisms and Workflows

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK LPS LPS (Inflammatory Stimulus) LPS->TLR4 OMGA This compound OMGA->IKK Inhibits MAPK MAPK (p38, JNK, ERK) OMGA->MAPK Inhibits Phosphorylation ROS ROS OMGA->ROS Scavenges IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_IkappaB IκBα-NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB_IkappaB->NFkB_active IκBα degradation MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_active AP-1 (Active) AP1->AP1_active Translocation ROS->IKK Activates DNA DNA (Promoter Regions) NFkB_active->DNA NFkB_active->DNA Binds to AP1_active->DNA AP1_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Mediators Pro-inflammatory Mediators Genes->Mediators Translation

Inhibition of NF-κB and MAPK signaling by this compound.
In Vivo Experimental Workflow

G start Start: Animal Acclimatization (e.g., Sprague-Dawley Rats) fasting Overnight Fasting start->fasting grouping Randomization into Groups (Vehicle, 3-OMGA doses, Reference Drug) fasting->grouping admin Systemic Administration (Oral or IP) grouping->admin wait Wait (30-60 min) admin->wait baseline Measure Baseline Paw Volume (Plethysmometer) wait->baseline induce Induce Inflammation: Subplantar Carrageenan Injection baseline->induce measure Measure Paw Volume at Time Points (1h, 2h, 3h, 4h, 5h) induce->measure data Data Collection: Calculate Paw Edema (Δ Volume) measure->data analysis Statistical Analysis: Calculate % Inhibition vs. Vehicle data->analysis end End: In Vivo Efficacy Determined analysis->end

Workflow for the Carrageenan-Induced Paw Edema Model.
Logical Relationship of Anti-inflammatory Actions

G cluster_mechanisms Core Mechanisms of 3-OMGA cluster_outcomes Inflammatory Outcomes stimulus Inflammatory Stimuli (LPS, Pathogens, Injury) ros ROS Production (Oxidative Stress) stimulus->ros pathways Activation of NF-κB & MAPK Pathways stimulus->pathways omga This compound omga->ros Inhibits omga->pathways Inhibits inflammasome NLRP3 Inflammasome Activation omga->inflammasome Inhibits (Potential) ros->pathways ros->inflammasome mediators ↑ Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE2) pathways->mediators inflammasome->mediators inflammation Physiological Inflammation (Edema, Pain, Redness) mediators->inflammation

References

The Structure-Activity Relationship of 3-O-Methylgallic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methylgallic acid (3OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a derivative of gallic acid, 3OMGA exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Structure-Activity Relationship of this compound and its Derivatives

The biological activities of this compound are intrinsically linked to its molecular structure, which features a benzoic acid scaffold with two hydroxyl groups at the C4 and C5 positions and a methoxy group at the C3 position. Modifications to these functional groups can significantly impact its pharmacological profile.

Key Structural Features Influencing Activity:
  • Hydroxyl Groups: The free hydroxyl groups at the C4 and C5 positions are crucial for the antioxidant activity of 3OMGA. These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. Studies comparing gallic acid and its methylated derivatives have shown that the number and position of hydroxyl groups directly correlate with antioxidant capacity.

  • Methoxy Group: The methoxy group at the C3 position differentiates 3OMGA from its parent compound, gallic acid. This substitution can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the methylation of one hydroxyl group can alter the molecule's electron distribution, which may affect its radical scavenging potential and its ability to modulate signaling pathways.

  • Carboxylic Acid Group: The carboxylic acid moiety contributes to the molecule's polarity and its ability to form hydrogen bonds. Esterification or amidation of this group can significantly alter the compound's pharmacokinetic properties, such as cell membrane permeability and bioavailability.

Comparative Analysis of this compound and Related Compounds

The following table summarizes the quantitative data from various studies, comparing the biological activities of this compound with its parent compound, gallic acid, and other derivatives.

CompoundBiological ActivityAssayCell Line/ModelQuantitative Data (IC50, etc.)Reference
This compound AnticancerCell ViabilityCaco-2IC50: 24.1 μM[1]
Gallic AcidAnticancerCell ViabilityCaco-2More potent than 3OMGA at higher concentrations[1]
This compoundAnticancerCell ViabilityTriple-Negative Breast CancerEffective[2]
Gallic AcidAnticancerCell ViabilityMCF-7, MDA-MB-231IC50: 20.1 μM (MCF-7), 14.4 μM (MDA-MB-231)[2]
3,4,5-Trimethoxybenzenesulfonamide (TMBS)AnticancerCell ViabilityA549More cytotoxic than gallic acid[3]
N-tert-butyl gallamideAnticancerCell ViabilityMCF-7IC50: 2.1 µg/mL[4]
N-hexyl gallamideAnticancerCell ViabilityMCF-7IC50: 3.5 µg/mL[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (e.g., 3OMGA) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anticancer Activity Assessment: MTT Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Culture:

    • Seed cells (e.g., Caco-2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (e.g., 3OMGA) for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Determine the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assessment: Zymosan-Induced Arthritis in Mice

Principle: Zymosan, a component of yeast cell walls, induces an acute inflammatory response when injected into the joints of mice, mimicking aspects of inflammatory arthritis. The anti-inflammatory effects of a test compound can be evaluated by measuring the reduction in paw edema and inflammatory markers.

Procedure:

  • Animal Model:

    • Use male Swiss albino mice (20-25 g).

  • Induction of Arthritis:

    • Induce arthritis by a single intra-articular injection of zymosan (e.g., 0.25 mg in 0.025 mL of saline) into the right hind paw.

  • Compound Administration:

    • Administer the test compound (e.g., 3OMGA) orally or intraperitoneally at various doses one hour before zymosan injection.

  • Assessment of Inflammation:

    • Measure the paw volume or thickness at different time points (e.g., 1, 3, 6, and 24 hours) after zymosan injection using a plethysmometer.

    • At the end of the experiment, sacrifice the animals and collect synovial fluid or paw tissue for the analysis of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other methods.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of 3OMGA Derivatives s2 Purification (Chromatography) s1->s2 s3 Structural Analysis (NMR, MS) s2->s3 iv1 Antioxidant Assays (DPPH) s3->iv1 iv2 Anticancer Assays (MTT) s3->iv2 iv3 Anti-inflammatory Assays s3->iv3 iv4 Mechanism of Action Studies iv2->iv4 Determine IC50 inv1 Animal Model (e.g., Arthritis) iv4->inv1 Lead Compound Selection inv2 Compound Administration inv1->inv2 inv3 Efficacy & Toxicity Assessment inv2->inv3

Caption: Experimental workflow for the evaluation of this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases omga This compound omga->ikk inhibits dna DNA (κB sites) nfkb_nuc->dna binds genes Pro-inflammatory Gene Expression dna->genes promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_pathway MAPK Cascade stimulus Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk omga This compound omga->mapkkk inhibits mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (ERK, JNK, p38) mapkk->mapk phosphorylates transcription Transcription Factors (e.g., AP-1) mapk->transcription activates response Inflammatory Response transcription->response

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. The structure-activity relationship studies reveal that the antioxidant and anti-inflammatory effects are largely dependent on the presence and arrangement of the hydroxyl and methoxy groups on the benzoic acid core. Modifications of the carboxylic acid group can be strategically employed to enhance the pharmacokinetic properties of 3OMGA, leading to the development of more potent and bioavailable drug candidates. The inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, represents a significant mechanism through which 3OMGA and its derivatives exert their therapeutic effects. Further research focusing on the synthesis and evaluation of a broader range of 3OMGA derivatives is warranted to fully elucidate its therapeutic potential and to design novel drugs for the treatment of various inflammatory and proliferative diseases.

References

An In-depth Technical Guide to 3-O-Methylgallic Acid in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound, has emerged from the annals of traditional medicine as a molecule of significant interest for modern therapeutic development. Historically a component of traditional remedies for inflammatory skin conditions, recent scientific investigation has unveiled its potent antioxidant and anti-cancer properties. This technical guide provides a comprehensive overview of 3-OMGA, detailing its presence in traditional medicine, its pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows to support further research and drug discovery efforts.

Introduction

This compound (3,4-dihydroxy-5-methoxybenzoic acid) is a phenolic acid that has been identified in various plant species and is a known metabolite of anthocyanins. Its presence in traditional medicinal formulations, coupled with a growing body of scientific evidence demonstrating its bioactivity, has positioned 3-OMGA as a promising candidate for the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on 3-OMGA and providing the necessary details to facilitate further investigation.

Presence in Traditional Medicine

The use of this compound in traditional medicine is primarily linked to its presence in complex herbal formulations. One notable example is the traditional Japanese medicine Keishibukuryogan-ka-yokuinin (KBGY) , which is prescribed for the treatment of skin diseases such as acne vulgaris and dermatitis. The therapeutic effects of KBGY are, in part, attributed to its antioxidant properties, with 3-OMGA being identified as one of its active constituents.

Furthermore, plants from the genera Terminalia and Rhus are extensively used in traditional medicine for treating a variety of ailments, including skin diseases and inflammatory conditions.[1][2] Terminalia chebula, a key ingredient in the Ayurvedic formulation Triphala, is traditionally used for its wound healing and anti-inflammatory properties on the skin.[3][4][5] Similarly, Rhus coriaria (sumac) has a long history of use in Mediterranean and Middle Eastern traditional medicine for treating inflammation, diarrhea, and skin ailments.[2][6][7][8] These plants are rich sources of gallic acid and its derivatives, including 3-OMGA, suggesting a basis for their traditional applications.

Pharmacological Activities and Quantitative Data

Scientific studies have begun to elucidate the pharmacological activities of 3-OMGA, with a primary focus on its antioxidant and anti-cancer effects.

Anti-cancer Activity

3-OMGA has demonstrated significant anti-proliferative and pro-apoptotic effects, particularly in colon cancer cells. Research has shown that it can inhibit the growth of Caco-2 human colon adenocarcinoma cells.[9]

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Caco-2Proliferation24.172[9]
Antioxidant Activity

The antioxidant properties of 3-OMGA have been demonstrated in cell-free assays. It has been shown to inhibit the generation of lipid hydroperoxide (LPO).[10]

AssayConcentration (µM)EffectReference
Lipid Hydroperoxide (LPO) Generation10Inhibition[10]
Pharmacokinetics

Pharmacokinetic studies in rats following oral administration of Keishibukuryogan-ka-yokuinin (KBGY) have provided insights into the absorption and metabolism of 3-OMGA.

ParameterValueTimeAnimal ModelReference
Cmax12.7 ng/mL1 hRat
Tmax1 h-Rat

Mechanisms of Action

The therapeutic effects of 3-OMGA are mediated through its interaction with key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis in Colon Cancer Cells

In Caco-2 colon cancer cells, 3-OMGA has been shown to induce apoptosis, a form of programmed cell death. This is evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]

Inhibition of Pro-inflammatory and Pro-proliferative Signaling

3-OMGA has been found to inhibit the activity of several transcription factors that play crucial roles in inflammation and cancer progression. These include:

  • Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response and cell survival.

  • Activator protein-1 (AP-1): Involved in cell proliferation and differentiation.

  • Signal transducer and activator of transcription 1 (STAT-1): Plays a role in inflammation and immune responses.

  • Organic Cation Transporter 1 (OCT-1): While primarily a transporter, it has been implicated in cancer progression.

The inhibition of these transcription factors by 3-OMGA contributes to its anti-proliferative and anti-inflammatory effects.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-OMGA in Colon Cancer Cells

The following diagram illustrates the proposed signaling pathway through which 3-OMGA exerts its anti-cancer effects in colon cancer cells.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus 3_OMGA This compound Upstream_Targets Upstream Cellular Targets (Receptors/Enzymes) 3_OMGA->Upstream_Targets IKK IKK Complex Upstream_Targets->IKK Inhibition AP1 AP-1 Upstream_Targets->AP1 Inhibition STAT1 STAT-1 Upstream_Targets->STAT1 Inhibition OCT1 OCT-1 Upstream_Targets->OCT1 Inhibition Procaspase3 Pro-caspase-3 Upstream_Targets->Procaspase3 Activation Signal IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_kB NF-κB (p65/p50) IκBα->NF_kB Sequesters NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation (Blocked) AP1_nucleus AP-1 AP1->AP1_nucleus STAT1_nucleus STAT-1 STAT1->STAT1_nucleus OCT1_nucleus OCT-1 OCT1->OCT1_nucleus Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation Inflammation Inflammation Gene_Expression Target Gene Expression NF_kB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression STAT1_nucleus->Gene_Expression OCT1_nucleus->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Inflammation

Caption: Proposed signaling pathway of 3-OMGA in colon cancer cells.

Experimental Workflow: Isolation and Analysis of 3-OMGA from Plant Material

The following diagram outlines a general workflow for the isolation and analysis of 3-OMGA from a plant source, such as Terminalia chebula.

G Start Plant Material (e.g., Terminalia chebula fruits) Extraction Soxhlet Extraction (Methanol) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Suspension Suspend in Water Concentration->Suspension Partitioning Liquid-Liquid Partitioning (Hexane, then Ethyl Acetate) Suspension->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Ethyl_Acetate_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Purified_3OMGA Purified 3-OMGA TLC_Monitoring->Purified_3OMGA Analysis Structural Elucidation & Purity Analysis Purified_3OMGA->Analysis HPLC HPLC-UV Analysis->HPLC MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: General workflow for isolation and analysis of 3-OMGA.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of 3-OMGA.

Caco-2 Cell Proliferation Assay (MTT Assay)

This protocol is based on the methods used to determine the anti-proliferative effects of 3-OMGA on Caco-2 cells.

  • Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/mL and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3-OMGA (e.g., 10-100 µM) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Caspase-3 Activity Assay

This protocol outlines a method to measure the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis: Caco-2 cells are treated with 3-OMGA or a vehicle control for a specified time. Cells are then harvested and lysed using a lysis buffer (e.g., containing HEPES, CHAPS, and DTT).

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford assay).

  • Assay Reaction: A specific amount of protein lysate (e.g., 50-200 µg) is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) in an assay buffer.

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Detection:

    • For a colorimetric assay, the absorbance of the released p-nitroaniline (pNA) is measured at 405 nm.

    • For a fluorometric assay, the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Caspase-3 activity is expressed as the fold increase compared to the vehicle-treated control.

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes a method to assess the inhibition of NF-κB DNA binding activity by 3-OMGA.

  • Nuclear Extract Preparation: Caco-2 cells are treated with 3-OMGA or a vehicle control. Nuclear extracts are prepared using a nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

  • Data Analysis: A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex in the 3-OMGA-treated samples compared to the control indicates inhibition of NF-κB DNA binding.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antioxidant and anti-cancer activities. Its presence in traditional medicinal preparations provides a strong foundation for its further development as a modern therapeutic agent. The data and protocols presented in this guide are intended to facilitate ongoing research into the pharmacological potential of 3-OMGA.

Future research should focus on:

  • Expanding the evaluation of 3-OMGA's efficacy against a broader range of cancer cell lines.

  • Conducting in vivo studies to validate the in vitro findings and assess the safety and pharmacokinetic profile of 3-OMGA in animal models.

  • Further elucidating the upstream molecular targets of 3-OMGA to gain a more comprehensive understanding of its mechanism of action.

  • Investigating the potential synergistic effects of 3-OMGA with existing chemotherapeutic agents.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this valuable molecule derived from traditional medicine.

References

Spectroscopic and Mechanistic Insights into 3-O-Methylgallic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-O-Methylgallic acid, a key metabolite of dietary anthocyanins with significant antioxidant and anti-proliferative activities. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details experimental protocols, and elucidates its mechanism of action in colon cancer cells.

Spectroscopic Data of this compound

The structural elucidation of this compound (3,4-dihydroxy-5-methoxybenzoic acid) is fundamentally reliant on spectroscopic techniques. The following tables summarize the key mass spectrometry and NMR data.

Mass Spectrometry Data

Mass spectrometry analysis of this compound (Molecular Formula: C₈H₈O₅, Molecular Weight: 184.15 g/mol ) provides critical information for its identification and structural confirmation.[1] The data presented below was obtained from an Electrospray Ionization (ESI) source in negative ion mode.

Parameter Value Source
Precursor Ion[M-H]⁻[1]
Precursor m/z183.0290[1]
Fragment Ions (m/z) Relative Intensity
168.0054100[1]
183.028964.32[1]
124.015346.31[1]
139.038821.88[1]
NMR Spectroscopy Data

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon robust experimental design. The following sections outline generalized protocols for the NMR and mass spectrometry analysis of phenolic compounds like this compound.

NMR Spectroscopy

A general protocol for the NMR analysis of phenolic compounds involves the following steps:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Tetramethylsilane (TMS) or a suitable internal standard is added for chemical shift referencing.

  • Instrument Setup: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. Standard acquisition parameters for ¹H and ¹³C NMR are set, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: 1D spectra (¹H and ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) are acquired to enable unambiguous assignment of proton and carbon signals.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (LC-MS/MS)

A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound includes:

  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, compatible with the LC mobile phase. The solution is filtered through a 0.22 µm filter.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used. A gradient elution is employed with a mobile phase consisting of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer, typically equipped with an Electrospray Ionization (ESI) source. The analysis is often performed in negative ion mode to facilitate the deprotonation of the acidic phenolic and carboxylic acid groups.

  • MS/MS Fragmentation: The precursor ion ([M-H]⁻) is selected in the first mass analyzer (Q1) and fragmented in the collision cell (q2). The resulting fragment ions are then analyzed in the third mass analyzer (Q3). Collision energy is optimized to achieve informative fragmentation.

Logical Relationships and Pathways

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in negative ion mode ESI-MS/MS can be rationalized based on the general behavior of phenolic acids. The primary fragmentation event is often the loss of carbon dioxide (CO₂) from the carboxylic acid group.

Fragmentation_Pathway M_H [M-H]⁻ m/z 183 loss_CH3 Loss of •CH₃ M_H->loss_CH3 loss_CO2 Loss of CO₂ M_H->loss_CO2 ion_168 [M-H-CH₃]⁻ m/z 168 loss_CH3->ion_168 ion_139 [M-H-CO₂]⁻ m/z 139 loss_CO2->ion_139 loss_CH3_from_139 Loss of •CH₃ ion_139->loss_CH3_from_139 ion_124 [M-H-CO₂-CH₃]⁻ m/z 124 loss_CH3_from_139->ion_124

Caption: Proposed fragmentation of this compound.

Signaling Pathway in Caco-2 Colon Cancer Cells

This compound has been shown to inhibit the proliferation of Caco-2 human colon cancer cells.[2] This effect is mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[2] The underlying mechanism involves the inhibition of key transcription factors that are often dysregulated in cancer. While the detailed upstream signaling cascade for this compound is still under investigation, its structural and functional similarity to gallic acid suggests a likely involvement of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_cell Caco-2 Cell Megal This compound NFkB_pathway NF-κB Pathway Megal->NFkB_pathway MAPK_pathway MAPK Pathway Megal->MAPK_pathway Apoptosis Apoptosis Megal->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Megal->Cell_Cycle_Arrest Transcription_Factors Transcription Factors (NF-κB, AP-1, STAT-1, OCT-1) NFkB_pathway->Transcription_Factors MAPK_pathway->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Inhibition of Caco-2 cell proliferation by this compound.

This technical guide serves as a valuable resource for researchers by consolidating the available spectroscopic data and mechanistic understanding of this compound. Further studies are warranted to fully elucidate its NMR spectral properties and the intricate details of its signaling pathways, which will be crucial for its potential development as a therapeutic agent.

References

3-O-Methylgallic Acid: A Gut Microbiota-Derived Metabolite and its Role in Intestinal Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-O-methylgallic acid (3-OMGA) is a phenolic acid that has garnered significant interest within the scientific community for its potential therapeutic effects, particularly in the context of gut health and colon cancer.[1][2] This document serves as a comprehensive technical guide on the role of 3-OMGA in gut microbiota metabolism, its effects on intestinal cells, and the underlying molecular mechanisms.

Generation of this compound by Gut Microbiota

3-OMGA is not typically found in significant amounts in dietary sources. Instead, it is a key metabolite generated from the microbial transformation of dietary polyphenols, primarily anthocyanins, in the colon.[1][2][3] Anthocyanins, abundant in berries, grapes, and other pigmented fruits and vegetables, largely escape digestion and absorption in the upper gastrointestinal tract and reach the colon intact.[4] Here, the complex gut microbial community metabolizes these compounds into smaller, more bioavailable phenolic acids and aldehydes, including 3-OMGA.[1][2][4]

The biotransformation of anthocyanins by gut bacteria involves a series of enzymatic reactions, including deglycosylation to remove sugar moieties, and subsequent cleavage of the anthocyanidin ring structure.[4] Specific bacterial species, such as those belonging to the Bifidobacterium and Lactobacillus genera, have been shown to be involved in the metabolism of anthocyanins and can contribute to the production of various phenolic acids.[1][5] While the precise enzymatic pathways leading to 3-OMGA are still under investigation, it is recognized as a significant microbial metabolite of anthocyanins.[3]

Experimental Protocols

In Vitro Fermentation of Anthocyanins with Human Fecal Microbiota

This protocol describes a method for simulating the colonic metabolism of anthocyanins to produce metabolites like 3-OMGA.

Objective: To generate and quantify 3-OMGA from the anaerobic fermentation of an anthocyanin-rich substrate by human fecal microbiota.

Materials:

  • Anthocyanin source (e.g., purified cyanidin-3-glucoside or a standardized berry extract)

  • Fresh human fecal samples from healthy donors (screened for antibiotic use)

  • Anaerobic chamber or system

  • Basal fermentation medium (see table below for a typical composition)

  • Sterile, anaerobic culture tubes or bioreactor vessels

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, formic acid)

  • UPLC-MS/MS system

Procedure:

  • Fecal Slurry Preparation: Within an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic phosphate buffer to create a 10-20% (w/v) fecal slurry.

  • Fermentation Setup: In the anaerobic chamber, dispense the basal fermentation medium into sterile culture tubes or bioreactors. Add the anthocyanin substrate to a final concentration of 100-500 µM.

  • Inoculation: Inoculate the medium with the fecal slurry to a final concentration of 1-5% (v/v).

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation of the parent anthocyanin and the formation of metabolites.

  • Sample Processing: Centrifuge the collected samples to pellet bacterial cells and fecal debris.

  • Extraction: Acidify the supernatant with formic acid and perform solid-phase extraction (SPE) to concentrate the phenolic metabolites. Elute the metabolites with methanol.

  • Quantification: Analyze the extracted samples by UPLC-MS/MS for the quantification of 3-OMGA.

Basal Fermentation Medium Composition:

Component Concentration
Peptone Water 2 g/L
Yeast Extract 2 g/L
NaCl 0.1 g/L
K2HPO4 0.04 g/L
KH2PO4 0.04 g/L
MgSO4·7H2O 0.01 g/L
CaCl2·6H2O 0.01 g/L
NaHCO3 2 g/L
Tween 80 2 mL/L
Hemin Solution (5 g/L) 1 mL/L
Vitamin K1 10 µL/L
L-cysteine HCl 0.5 g/L

| Resazurin (0.1%) | 1 mL/L |

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the concentration of 3-OMGA in processed fecal fermentation samples.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-OMGA and an internal standard.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 3-OMGA of known concentrations in the same solvent as the final sample extracts.

  • Sample Analysis: Inject the extracted samples and standard solutions onto the UPLC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the MRM transitions for 3-OMGA and the internal standard. Construct a standard curve by plotting the peak area ratio of 3-OMGA to the internal standard against the concentration of the standards. Calculate the concentration of 3-OMGA in the samples based on the standard curve.

Caco-2 Cell Viability Assay

Objective: To determine the effect of 3-OMGA on the proliferation of human colon adenocarcinoma cells.

Materials:

  • Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 3-OMGA (e.g., 10, 25, 50, 100 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (e.g., DMSO).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by 3-OMGA through the measurement of caspase-3 activity.

Materials:

  • Caco-2 cells

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat Caco-2 cells with 3-OMGA as described in the cell viability assay.

  • Cell Lysis: After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.

  • Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on a standard curve or as a fold-change relative to the vehicle control.

NF-κB Activation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by 3-OMGA.

Materials:

  • Caco-2 cells grown on coverslips

  • This compound

  • TNF-α or other NF-κB activator

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Pre-treat Caco-2 cells with 3-OMGA for a specified time, followed by stimulation with TNF-α to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

  • Immunostaining: Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound and the related compound, gallic acid.

Table 1: Effect of this compound on Caco-2 Cell Viability

Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
10-10072Dose-dependent decrease[1]

Table 2: Effects of Gallic Acid on Colon Cancer Cell Lines

Cell LineParameterValueReference
HCT-15IC50 (72h)740 µmol/L[6]
HCT116Apoptosis (50 µM GA, 24h)~68% (early + late)[7]
SW480IC50 (48h)~50 µM[2]

Note: Data for gallic acid is presented due to the limited availability of specific quantitative data for 3-OMGA and its structural similarity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-OMGA in Colon Cancer Cells

This compound has been shown to inhibit the proliferation and induce apoptosis in colon cancer cells by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the transcription factor NF-κB, along with AP-1 and STAT-1.[1] These transcription factors are crucial for promoting inflammation, cell survival, and proliferation in cancer cells.

Caption: Signaling pathway of this compound in colon cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of gut microbiota in metabolizing dietary anthocyanins to 3-OMGA and the subsequent effects on colon cancer cells.

G Anthocyanins Dietary Anthocyanins In_Vitro_Fermentation In Vitro Fermentation with Human Fecal Microbiota Anthocyanins->In_Vitro_Fermentation Metabolite_Extraction Metabolite Extraction (SPE) In_Vitro_Fermentation->Metabolite_Extraction UPLC_MSMS UPLC-MS/MS Analysis Metabolite_Extraction->UPLC_MSMS Identify_Quantify Identify & Quantify 3-OMGA UPLC_MSMS->Identify_Quantify Treatment Treatment with 3-OMGA Identify_Quantify->Treatment Caco2_Culture Caco-2 Cell Culture Caco2_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3) Treatment->Apoptosis_Assay NFkB_Assay NF-κB Activation Assay Treatment->NFkB_Assay

Caption: Experimental workflow for 3-OMGA production and cellular assays.

Conclusion

This compound, a metabolite of dietary anthocyanins produced by the gut microbiota, demonstrates significant biological activity in the context of intestinal health. Its ability to inhibit colon cancer cell proliferation, induce apoptosis, and modulate key inflammatory signaling pathways highlights its potential as a therapeutic or chemopreventive agent. Further research is warranted to fully elucidate the specific microbial pathways of its formation, its precise molecular targets, and its efficacy in in vivo models. This guide provides a foundational understanding and detailed methodologies to aid researchers and drug development professionals in advancing the study of this promising gut-derived metabolite.

References

In Silico Prediction of 3-O-Methylgallic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has demonstrated promising bioactive properties, including anticancer, antioxidant, and anti-inflammatory effects. The exploration of these activities through computational, or in silico, methods offers a rapid and cost-effective approach to understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the predicted and experimentally validated bioactivities of 3-OMGA, with a focus on in silico prediction workflows, detailed experimental protocols for its known biological effects, and an examination of the signaling pathways it modulates. While direct and extensive in silico studies on 3-OMGA are emerging, this guide leverages data from its parent compound, gallic acid, and related phenolic acids to build a predictive framework for its bioactivity.

Introduction to this compound (3-OMGA)

This compound is a benzoic acid derivative and a key metabolite of anthocyanins, which are abundant in various fruits and vegetables. Its chemical structure, characterized by a benzene ring with two hydroxyl groups, one methoxy group, and a carboxylic acid group, underpins its antioxidant and other biological activities. In recent years, 3-OMGA has garnered attention for its potential as a chemopreventive and therapeutic agent.

Predicted and Known Bioactivities of 3-OMGA

Experimental studies have identified several key bioactivities of 3-OMGA. This section summarizes the quantitative data from these studies, providing a basis for in silico investigation.

BioactivityCell Line/AssayEndpointIC50 / ResultCitation(s)
Anticancer Caco-2 (Colon Carcinoma)Cell Proliferation24.1 µM[1]
Caco-2ApoptosisInduction of Caspase-3[1]
Caco-2Transcription Factor InhibitionInhibition of NF-κB, AP-1, STAT-1[1]
Antioxidant DPPH Radical ScavengingRadical ScavengingPotent activity noted
Anti-inflammatory LPS-stimulated MacrophagesNitric Oxide (NO) ProductionData not available

In Silico Prediction of 3-OMGA Bioactivity: A Proposed Workflow

While dedicated in silico studies on 3-OMGA are limited, a standard computational workflow can be applied to predict its bioactivity. This workflow typically involves molecular docking to predict binding affinities to protein targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness.

In Silico Bioactivity Prediction Workflow for 3-OMGA cluster_0 Input cluster_1 In Silico Analysis cluster_2 Output 3-OMGA_Structure This compound Structure (SMILES/SDF) Target_Identification Target Identification (e.g., NF-κB, COX-2, Bcl-2) 3-OMGA_Structure->Target_Identification ADMET_Prediction ADMET Prediction (e.g., SwissADME, ADMETlab) 3-OMGA_Structure->ADMET_Prediction QSAR_Analysis QSAR Analysis (Antioxidant Activity) 3-OMGA_Structure->QSAR_Analysis Molecular_Docking Molecular Docking (e.g., AutoDock, Schrödinger) Target_Identification->Molecular_Docking Binding_Affinity Binding Affinity (kcal/mol) Molecular_Docking->Binding_Affinity Pharmacokinetics Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetics Toxicity_Prediction Toxicity Profile ADMET_Prediction->Toxicity_Prediction Predicted_Bioactivity Predicted Bioactivity QSAR_Analysis->Predicted_Bioactivity NF-kB Signaling Pathway Inhibition by 3-OMGA Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_p50_p65_n->Gene_Expression Transcription 3_OMGA This compound 3_OMGA->IKK AP-1 Signaling Pathway Inhibition by 3-OMGA Stimulus Stress/Growth Factors MAPK_Cascade MAPK Cascade (JNK, ERK, p38) Stimulus->MAPK_Cascade Jun c-Jun MAPK_Cascade->Jun Phosphorylation Fos c-Fos MAPK_Cascade->Fos Phosphorylation AP1_complex AP-1 Complex (Jun/Fos) Jun->AP1_complex Fos->AP1_complex Gene_Expression Cell Proliferation & Inflammation Genes AP1_complex->Gene_Expression 3_OMGA This compound 3_OMGA->MAPK_Cascade Fra Fra proteins 3_OMGA->Fra Induction Fra->AP1_complex Forms inactive complex STAT-1 Signaling Pathway Inhibition by 3-OMGA Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer STAT1_dimer_n STAT1 Dimer STAT1_dimer->STAT1_dimer_n Translocation Nucleus Nucleus Gene_Expression Inflammatory & Apoptotic Genes STAT1_dimer_n->Gene_Expression 3_OMGA This compound 3_OMGA->JAK

References

Methodological & Application

Application Notes and Protocols for 3-O-Methylgallic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 3-O-Methylgallic acid (3-OMGA), a metabolite of anthocyanins, in cell culture. The protocols outlined below detail methods for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as its influence on key signaling pathways.

Introduction

This compound (3-OMGA) is a phenolic acid that has garnered interest for its potential anti-cancer and anti-inflammatory properties. As a metabolite of dietary polyphenols, its biological activities are of significant interest in pharmacology and drug development. In cell culture, 3-OMGA has been shown to decrease the viability of cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1] It has been observed to inhibit the activity of pro-oncogenic transcription factors, including NF-κB, AP-1, and STAT-1.[1] This document provides detailed protocols for investigating these effects in various cell lines.

Data Presentation: Quantitative Effects of this compound and Gallic Acid

The following tables summarize the quantitative data on the effects of this compound (3-OMGA) and its parent compound, Gallic Acid (GA), on different cancer cell lines.

Table 1: IC50 Values of Gallic Acid (GA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
A2780Ovarian Cancer10.89 ± 1.7748
ES-2Ovarian Cancer17.60 ± 1.1248
JurkatLymphoblastic Leukemia60.3 ± 1.624
JurkatLymphoblastic Leukemia50.9 ± 1.548
JurkatLymphoblastic Leukemia30.9 ± 2.872
SMMC-7721Hepatocellular Carcinoma~125.5 (22.1 µg/ml)48
HepG2Hepatocellular Carcinoma~167.5 (28.5 µg/ml)48
HeLaCervical Cancer~58.8 (10.00 µg/mL)Not Specified

Note: IC50 values for this compound are less commonly reported in singular tables. One study indicated a dose-dependent decrease in Caco-2 cell viability with 10-100 µM of 3-OMGA.[1]

Table 2: Induction of Apoptosis by Gallic Acid (GA)

Cell LineGA Concentration (µg/ml)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Incubation Time (hours)
SMMC-77216.2511.8 ± 0.81.8 ± 0.448
SMMC-772112.517.7 ± 0.710.2 ± 0.648
SMMC-772125.027.8 ± 0.819.2 ± 0.548

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 3-OMGA on cell viability by measuring the metabolic activity of cells.[2][3]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[3]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer.

  • 96-well plates.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare various concentrations of 3-OMGA (e.g., 10, 25, 50, 100 µM) in complete medium. Remove the existing medium from the wells and add 100 µL of the 3-OMGA solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 3-OMGA, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_3omga Add 3-OMGA at various concentrations incubate_24h->add_3omga incubate_treat Incubate for 24-72h add_3omga->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570-590nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4][5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

  • Cold PBS.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 3-OMGA for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

Materials:

  • Cold 70% ethanol.[7][8]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[7][9]

  • RNase A (100 µg/mL).[7]

  • Flow cytometer.

  • PBS.

Procedure:

  • Cell Harvesting and Fixation: Harvest treated and control cells and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[7][8]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.[7]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[7]

  • PI Staining: Add 400 µL of PI staining solution and incubate for at least 15-30 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Western Blot Analysis for NF-κB Pathway

This protocol is for detecting the expression and activation of key proteins in the NF-κB signaling pathway.[10][11][12][13]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescence detection reagents.

Procedure:

  • Protein Extraction: After treatment with 3-OMGA, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cell survival, proliferation, and inflammation, particularly the NF-κB pathway.

NF-κB Signaling Pathway and the Effect of 3-OMGA

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Signals (e.g., TNF-α, LPS) IKK IKK Complex stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory, Pro-survival) DNA->Transcription OMGA This compound OMGA->IKK inhibits

Caption: 3-OMGA inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival OMGA This compound OMGA->PI3K inhibits OMGA->Akt inhibits

Caption: Potential inhibitory effects of 3-OMGA on the PI3K/Akt/mTOR pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Methylgallic acid (3-OMGA), a metabolite of anthocyanins, is a phenolic compound with significant antioxidant and potential anti-cancer properties.[1] Its accurate quantification in various matrices, including pharmaceutical formulations, biological samples, and natural products, is crucial for research and development. This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample. The mobile phase consists of a mixture of acetonitrile and acidified water, which allows for the efficient elution and separation of the analyte.[2] Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity and accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[2]

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract it with methanol (e.g., 1 g of sample in 10 mL of methanol). Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet any solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

5. Chromatographic Conditions

A reverse-phase HPLC method with the following conditions is recommended:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v)
(Gradient or isocratic elution can be optimized)
Flow Rate 1.0 mL/min[4][6]
Injection Volume 20 µL[5]
Column Temperature 35 °C[4][6]
Detection Wavelength 272 nm (or as determined by UV scan)[5]

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration & Calibration

Caption: Workflow for HPLC quantification of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of two sample lots.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL) 5.2150,00010.0
Standard 2 (25 µg/mL) 5.2375,00025.0
Standard 3 (50 µg/mL) 5.2750,00050.0
Sample Lot A 5.2280,00018.7
Sample Lot B 5.2410,00027.3

Note: The retention time and peak area are illustrative and will vary depending on the specific HPLC system and conditions.

Signaling Pathway (Illustrative)

While this compound itself is a small molecule and doesn't have a "signaling pathway" in the traditional sense, its biological effects are often studied in the context of cellular pathways it modulates. The following diagram illustrates a hypothetical pathway where this compound exerts its antioxidant effects.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage ROS->Cell_Damage OMGA This compound OMGA->ROS Scavenges Nrf2 Nrf2 Activation OMGA->Nrf2 Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant action of this compound.

The described HPLC method provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis in quality control and research applications. The method's adaptability also allows for its use in pharmacokinetic studies.[2]

References

Application Notes and Protocols for 3-O-Methylgallic Acid in Caco-2 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA) is a principal metabolite of anthocyanins, naturally occurring polyphenolic compounds found in various fruits and vegetables. Emerging research indicates that 3-OMGA possesses significant anti-proliferative and pro-apoptotic properties, particularly in the context of colorectal cancer. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal epithelial cell function and is widely used in cancer research and drug screening. These application notes provide a comprehensive guide for utilizing 3-OMGA in Caco-2 cell proliferation assays, including detailed protocols and an overview of the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its anti-proliferative effects on Caco-2 cells through a multi-faceted mechanism that leads to cell cycle arrest and apoptosis.[1] The primary mode of action involves the inhibition of key transcription factors that are constitutively active in many cancers, including colorectal cancer.

Key Molecular Targets of this compound in Caco-2 Cells:

  • Inhibition of Pro-survival Transcription Factors: 3-OMGA has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), Signal Transducer and Activator of Transcription 1 (STAT-1), and Octamer-binding Transcription Factor 1 (OCT-1).[1] These transcription factors are crucial for promoting cell proliferation and survival.

  • Induction of Cell Cycle Arrest: Treatment with 3-OMGA leads to a significant arrest of Caco-2 cells in the G0/G1 phase of the cell cycle, preventing their progression into the S phase and subsequent mitosis.[1]

  • Activation of the Apoptotic Pathway: 3-OMGA induces programmed cell death (apoptosis) in Caco-2 cells. This is evidenced by the activation of caspase-3, a key executioner caspase, as well as by DNA fragmentation and nuclear condensation.[1]

Quantitative Data Summary

While detailed quantitative data from a single comprehensive study is not fully available in the public domain, the following tables summarize the key findings on the effects of this compound on Caco-2 cells based on available literature.

Table 1: Effect of this compound on Caco-2 Cell Viability

Concentration (µM)Incubation Time (hours)Effect on Cell ViabilityReference
10 - 10024, 48, 72Time- and dose-dependent decrease[1]
24.172IC50 (50% inhibitory concentration)

Table 2: Effect of this compound on Caco-2 Cell Cycle

Concentration (µM)Incubation Time (hours)Effect on Cell CycleReference
5024, 48, 72Significant arrest at G0/G1 checkpoint

Table 3: Effect of this compound on Apoptosis and Key Transcription Factors in Caco-2 Cells

ParameterConcentration (µM)Incubation Time (hours)Observed EffectReference
Caspase-3 Activity14024Increased activity
DNA Fragmentation10 - 10072Observed[1]
Nuclear Condensation10 - 10072Observed[1]
NF-κB, AP-1, STAT-1, OCT-110 - 100Not SpecifiedInhibition[1]

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Thawing: Thaw cryopreserved Caco-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

  • Media Change: Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

Caco-2 Cell Proliferation Assay (MTT Assay)

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound (3-OMGA) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-OMGA in complete culture medium from a stock solution. The final concentrations should typically range from 1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared 3-OMGA dilutions or control solutions. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Caco-2 cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed->incubate_24h prepare_3omga Prepare serial dilutions of 3-OMGA add_treatment Add 3-OMGA to wells prepare_3omga->add_treatment incubate_treatment Incubate for 24, 48, or 72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability G cluster_transcription_factors Transcription Factors 3_OMGA This compound NF_kB NF-κB 3_OMGA->NF_kB inhibits AP_1 AP-1 3_OMGA->AP_1 inhibits STAT_1 STAT-1 3_OMGA->STAT_1 inhibits OCT_1 OCT-1 3_OMGA->OCT_1 inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest 3_OMGA->Cell_Cycle_Arrest induces Apoptosis Apoptosis 3_OMGA->Apoptosis induces Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation promotes AP_1->Cell_Proliferation promotes STAT_1->Cell_Proliferation promotes OCT_1->Cell_Proliferation promotes Caspase_3 Caspase-3 Activation Apoptosis->Caspase_3 DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

References

Animal Models for Studying the Effects of 3-O-Methylgallic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Methylgallic acid (3-OMGA) is a phenolic compound and a metabolite of anthocyanins found in various plant-based foods. Emerging research suggests its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides detailed application notes and experimental protocols for utilizing animal models to study the multifaceted effects of 3-OMGA. Given the limited direct in vivo data on 3-OMGA, some protocols and data presented are adapted from studies on its parent compound, gallic acid, and its isomer, 4-O-methylgallic acid (4-OMGA). These serve as a robust starting point for investigating the biological activities of 3-OMGA.

I. Anti-inflammatory Effects of this compound

Inflammation is a key pathological feature in numerous diseases. Animal models of induced inflammation are crucial for evaluating the therapeutic potential of compounds like 3-OMGA.

A. Carrageenan-Induced Paw Edema in Rodents

A widely used model for acute inflammation, carrageenan-induced paw edema, is effective for screening anti-inflammatory drugs.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).

    • 3-OMGA Treatment Groups: Receive varying doses of 3-OMGA (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally). Dose selection can be guided by studies on similar compounds like gallic acid.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.).

  • Procedure:

    • Administer 3-OMGA or the respective control substances 60 minutes before inducing inflammation.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Quantitative Data Summary (Adapted from studies on Ellagic Acid and Pistacia lentiscus Fruit Oil):

Treatment GroupDose (mg/kg)% Edema Inhibition (at 4h)% Edema Inhibition (at 5h)Reference
Ellagic Acid1-3040-83%-[1]
Indomethacin5~70%-[1]
Pistacia lentiscus Fruit Oil--70%[2]
Inflocine (Reference)--51.5%[2]

Logical Workflow for Carrageenan-Induced Paw Edema Model:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animals grouping Divide into Groups (Vehicle, 3-OMGA, Positive Control) acclimatize->grouping administer Administer 3-OMGA/Controls grouping->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induce->measure calculate Calculate % Edema Inhibition measure->calculate stats Statistical Analysis (ANOVA) calculate->stats G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 nucleus Nucleus NFkB_p65->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates transcription inflammation Inflammation genes->inflammation OMGA This compound OMGA->IKK inhibits G cluster_pathways Key Pro-Cancer Signaling Pathways cluster_effects Cellular Effects PI3K PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K->Survival NFkB NF-κB Pathway NFkB->Proliferation NFkB->Survival Angiogenesis Angiogenesis NFkB->Angiogenesis MAPK MAPK/ERK Pathway MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis OMGA This compound OMGA->PI3K inhibits OMGA->NFkB inhibits OMGA->MAPK inhibits

References

Synthesis of 3-O-Methylgallic Acid from Syringic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid, a metabolite of anthocyanins, is a potent antioxidant and demonstrates significant anti-cancer properties.[1] This document provides detailed application notes and protocols for the synthesis of this compound from syringic acid, a readily available plant phenolic. The primary method detailed is a selective electrochemical demethylation. Additionally, this document outlines the known biological activities of this compound, including its role in key signaling pathways relevant to drug development, such as the NF-κB and JNK/mTOR pathways.

Introduction

This compound (3,4-Dihydroxy-5-methoxybenzoic acid) is a polyphenol with established antioxidant and anti-cancer effects.[1][2] It has been shown to inhibit the proliferation of Caco-2 colon cancer cells with an IC50 value of 24.1 μM and induce apoptosis.[1] Its biological activity stems from its ability to modulate critical cellular signaling pathways. Specifically, it has been found to inhibit transcription factors such as NF-κB, AP-1, STAT-1, and OCT-1, which are often activated in colorectal cancer.[3][4] The synthesis of this compound from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a common lignin-derived phenolic, presents a valuable route for obtaining this promising therapeutic compound.[5][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₈H₈O₅[7][8]
Molecular Weight184.15 g/mol [3][7][8]
CAS Number3934-84-7[7]
AppearancePowder[8]
Purity (typical)≥95% (HPLC)[2][8]
Melting Point218.5-219 °C
SolubilitySoluble in DMSO and Ethanol (≥10 mg/ml)[2]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of this compound from Syringic Acid

This protocol is based on the electrochemical oxidation method, which provides a rapid and efficient conversion of syringic acid to this compound.[9]

Materials:

  • Syringic acid

  • Ta/PbO₂ anode

  • Gold disk working electrode (for cyclic voltammetry)

  • Suitable electrolyte solution (e.g., aqueous acid or base)

  • Electrolysis cell

  • Potentiostat/Galvanostat

  • LC-MS/MS system for product identification

  • Cyclic voltammetry setup

Procedure:

  • Preparation of the Electrolysis System:

    • Set up the electrolysis cell with the Ta/PbO₂ anode and a suitable cathode.

    • Prepare the electrolyte solution and add a known concentration of syringic acid.

  • Cyclic Voltammetry (CV) Analysis (Optional but Recommended):

    • Perform cyclic voltammetry using a gold disk working electrode to determine the oxidation potential of syringic acid. The anodic peak potential for syringic acid is approximately 320 mV.[9] This step helps in optimizing the electrolysis potential.

  • Electrolysis:

    • Apply a constant potential or current to the electrolysis cell. The applied potential should be sufficient to oxidize syringic acid.

    • The electrochemical oxidation involves a bielectronic discharge of the syringic acid molecule.[9]

    • Hydrolysis of the resulting intermediate cation leads to the formation of this compound as the major product.[9]

  • Monitoring the Reaction:

    • Monitor the progress of the synthesis using cyclic voltammetry. The appearance of a new anodic peak at a lower potential (approximately 128 mV) indicates the formation of this compound.[9]

    • The concentration of the product can also be monitored by ortho-diphenolic determinations and DPPH radical-scavenging activity assays.[9]

  • Product Isolation and Purification:

    • Upon completion of the electrolysis, acidify the solution if necessary.

    • Extract the product using a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract and purify the crude product by crystallization (e.g., from water, then benzene-methanol) to obtain colorless needles of this compound.

  • Characterization:

    • Confirm the identity of the synthesized this compound using mass spectrometry (LC-MS/MS) and infrared spectroscopy.[9]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily through its antioxidant and anti-proliferative effects. This activity is mediated by its interaction with key cellular signaling pathways.

Inhibition of Pro-Oncogenic Transcription Factors

In colon cancer cells, this compound has been shown to inhibit the activity of several transcription factors that are crucial for cell proliferation and survival.[3][4]

G Inhibition of Pro-Oncogenic Transcription Factors by this compound Megal This compound NFkB NF-κB Megal->NFkB AP1 AP-1 Megal->AP1 STAT1 STAT-1 Megal->STAT1 OCT1 OCT-1 Megal->OCT1 Proliferation Cell Proliferation & Survival

Caption: this compound inhibits key pro-oncogenic transcription factors.

Modulation of the JNK/mTOR Signaling Pathway

Studies on related gallic acid derivatives suggest a role in regulating autophagy and osteogenic differentiation through the JNK/mTOR signaling pathway.[10] While direct evidence for this compound is still emerging, this pathway represents a likely mechanism for its observed biological effects.

G Proposed Modulation of JNK/mTOR Pathway by this compound cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Response Stress Cellular Stress JNK JNK Stress->JNK mTOR mTOR JNK->mTOR Differentiation Cell Differentiation JNK->Differentiation Autophagy Autophagy mTOR->Autophagy Megal This compound Megal->JNK Modulates

Caption: Proposed influence of this compound on the JNK/mTOR pathway.

Experimental Workflow

The overall process from synthesis to biological evaluation is outlined below.

G Experimental Workflow: Synthesis and Evaluation of this compound SyringicAcid Syringic Acid (Starting Material) ElectrochemicalSynthesis Electrochemical Demethylation SyringicAcid->ElectrochemicalSynthesis Purification Purification (Crystallization) ElectrochemicalSynthesis->Purification Product This compound Purification->Product Characterization Characterization (LC-MS, IR) BiologicalAssays Biological Assays (Cell Proliferation, Apoptosis) SignalingStudies Signaling Pathway Studies (Western Blot, etc.) BiologicalAssays->SignalingStudies Product->Characterization Product->BiologicalAssays

Caption: Workflow for the synthesis and biological testing of this compound.

Conclusion

The synthesis of this compound from syringic acid via electrochemical demethylation offers a direct and efficient route to this valuable bioactive compound. Its demonstrated ability to inhibit key pro-oncogenic signaling pathways underscores its potential for further investigation in drug development, particularly in the context of cancer therapeutics. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate this compound for their specific applications.

References

Application Notes and Protocols for the Electrochemical Synthesis of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3,4-dihydroxy-5-methoxybenzoic acid) is a naturally occurring phenolic compound and a metabolite of anthocyanins, exhibiting potent antioxidant properties.[1][2] Its potential applications in pharmacology, particularly in cancer research, have garnered significant interest, as it has been shown to inhibit cancer cell proliferation and induce apoptosis.[2][3] The traditional chemical synthesis of this compound can be a lengthy process involving expensive and hazardous reagents, with moderate yields.[4]

An alternative, efficient, and straightforward approach is the electrochemical synthesis via the anodic oxidation of syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid).[1] This method offers a rapid and simple conversion, positioning it as an attractive option for laboratory-scale synthesis and further investigation.[1] These application notes provide a detailed protocol for the electrochemical synthesis of this compound, based on available scientific literature.

Reaction Scheme

The electrochemical synthesis of this compound from syringic acid is a demethylation reaction that occurs at the anode.

Syringic Acid → this compound

Data Presentation

For successful synthesis, careful preparation of reagents and setup of the electrochemical cell are paramount. The following tables outline the necessary materials and a template for recording experimental data.

Table 1: Reagents and Materials

Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
Syringic Acid≥98%Sigma-AldrichStarting Material
Supporting Electrolytee.g., H₂SO₄, NaClO₄Fisher ScientificTo ensure conductivity of the solution
SolventDeionized WaterMilliporeReaction Medium
AnodeTa/PbO₂ or PbO₂To be sourcedWorking Electrode
CathodePlatinum or GraphiteTo be sourcedCounter Electrode
Reference ElectrodeAg/AgCl or SCETo be sourcedFor potential control (optional)
Ethyl AcetateACS GradeVWRExtraction Solvent
Anhydrous Sodium SulfateACS GradeVWRDrying Agent

Table 2: Electrochemical Synthesis Parameters (Template for Experimental Record)

ParameterValueObservations/Notes
Syringic Acid Conc. (M)
Electrolyte Conc. (M)
Solvent Volume (mL)
Anode Surface Area (cm²)
Applied Potential (V) or Current Density (mA/cm²)
Reaction Time (h)
Temperature (°C)
Stirring Speed (rpm)
Final Product Yield (%)
Purity (by HPLC/NMR)

Experimental Protocols

This section details the methodology for the electrochemical synthesis of this compound.

Reagent and Electrode Preparation
  • Electrolyte Solution Preparation: Prepare an aqueous solution of the chosen supporting electrolyte (e.g., 0.1 M H₂SO₄). The optimal concentration may need to be determined experimentally.

  • Starting Material Solution: Dissolve a known quantity of syringic acid in the prepared electrolyte solution to achieve the desired concentration.

  • Electrode Cleaning and Preparation:

    • Anode (Ta/PbO₂ or PbO₂): Clean the anode surface by sonicating in deionized water and then ethanol. Dry the electrode under a stream of nitrogen.

    • Cathode (Platinum or Graphite): Clean the cathode in a similar manner to the anode.

    • Reference Electrode (if used): Calibrate the reference electrode according to the manufacturer's instructions.

Electrochemical Cell Setup
  • Assemble a three-electrode or two-electrode electrochemical cell. An undivided cell is generally sufficient for this type of reaction.

  • Place the prepared anode, cathode, and reference electrode (if applicable) in the cell.

  • Add the syringic acid solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Incorporate a magnetic stirrer and begin stirring to ensure mass transport.

  • Connect the electrodes to a potentiostat or a DC power supply.

Electrolysis Procedure
  • Apply a constant potential or current density to the system. The optimal potential should correspond to the oxidation potential of syringic acid, which is reported to have an anodic peak potential of approximately 320 mV.[1]

  • Monitor the reaction progress over time. This can be achieved by taking small aliquots of the reaction mixture at different time intervals and analyzing them using techniques like cyclic voltammetry or High-Performance Liquid Chromatography (HPLC).

  • The formation of this compound can be confirmed by the appearance of its characteristic anodic peak at a lower potential (approximately 128 mV) in cyclic voltammetry.[1]

  • Continue the electrolysis until the starting material is consumed or the desired conversion is achieved.

Product Work-up and Purification
  • After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.

  • Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by techniques such as column chromatography or recrystallization.

Characterization
  • Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • Fourier-Transform Infrared (FTIR) spectroscopy

    • High-Performance Liquid Chromatography (HPLC)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_purification Work-up and Purification prep_reagents Prepare Syringic Acid in Electrolyte Solution setup_cell Assemble Electrochemical Cell prep_reagents->setup_cell prep_electrodes Clean and Prepare Anode and Cathode prep_electrodes->setup_cell electrolysis Perform Anodic Oxidation (Electrolysis) setup_cell->electrolysis monitoring Monitor Reaction (e.g., CV, HPLC) electrolysis->monitoring extraction Solvent Extraction (Ethyl Acetate) electrolysis->extraction drying Dry and Concentrate extraction->drying purify Purify Product (e.g., Chromatography) drying->purify characterization Characterize Product (NMR, MS, HPLC) purify->characterization

Caption: Experimental workflow for the electrochemical synthesis of this compound.

G SA Syringic Acid (3,5-dimethoxy-4-hydroxybenzoic acid) discharge Bielectronic Discharge (-2e⁻ at Anode) SA->discharge cations Intermediate Cation Mesomers discharge->cations hydrolysis Hydrolysis (+H₂O) cations->hydrolysis MGA This compound (3,4-dihydroxy-5-methoxybenzoic acid) hydrolysis->MGA

Caption: Proposed mechanism for the electrochemical synthesis of this compound.[1]

References

Application Notes and Protocols: 3-O-Methylgallic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA) is a methylated derivative of gallic acid, a well-known phenolic compound found in various plants. As a metabolite of dietary polyphenols, 3-OMGA is of significant interest in the fields of pharmacology and drug development due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of 3-OMGA in various matrices is crucial for understanding its bioavailability, metabolism, and therapeutic effects. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in high-performance liquid chromatography (HPLC) and its application in relevant biological assays.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Molecular Formula C₈H₈O₅[1][2][3]
Molecular Weight 184.15 g/mol [1][2][3]
CAS Number 3934-84-7[2]
Appearance White to off-white crystalline powder[4]
Purity (HPLC) ≥95%[2][4]
Boiling Point (estimated) 433.70 °C @ 760.00 mm Hg[1]
logP (o/w) (estimated) 1.190[1]
Water Solubility (estimated) 1.229e+004 mg/L @ 25 °C[1]

Analytical Applications: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable technique for the quantification of this compound. The following protocol is a general guideline that can be adapted and validated for specific matrices.

Protocol: Quantitative Analysis of this compound by RP-HPLC

This protocol provides a starting point for the development and validation of a quantitative HPLC method for this compound.

1. Materials and Reagents:

  • This compound analytical standard (≥95% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or ortho-phosphoric acid)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often optimal. A common starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 275 nm

5. Sample Preparation (General Guideline):

  • Liquid Samples (e.g., plasma, urine): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile or methanol to 1 volume of the sample. Vortex and centrifuge. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • Solid Samples (e.g., plant tissue, formulation): Homogenize the sample and perform a solvent extraction (e.g., with methanol or ethanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Method Validation Parameters (based on ICH guidelines): The following table provides typical validation parameters for HPLC methods for similar phenolic compounds, which can be used as a benchmark when validating a method for this compound.

ParameterTypical Range/Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.7 µg/mL
Limit of Quantification (LOQ) 0.4 - 2.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 2%

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection analysis Data Acquisition and Analysis hplc->analysis Chromatogram report Results and Reporting analysis->report Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Biological Applications and Protocols

This compound has demonstrated various biological activities. The following are protocols for assessing its antioxidant and anti-proliferative effects.

Protocol: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol: Total Phenolic Content - Folin-Ciocalteu Assay

This assay determines the total phenolic content, to which this compound contributes.

1. Materials and Reagents:

  • This compound

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (e.g., 7.5% w/v)

  • Gallic acid (for standard curve)

2. Procedure:

  • Prepare a standard curve using known concentrations of gallic acid.

  • Prepare a solution of this compound.

  • To 20 µL of the sample or standard, add 100 µL of Folin-Ciocalteu reagent (diluted 1:10).

  • After 3-5 minutes, add 80 µL of the sodium carbonate solution.

  • Incubate in the dark at room temperature for 2 hours.

  • Measure the absorbance at 765 nm.

  • The total phenolic content is expressed as gallic acid equivalents (GAE).

Signaling Pathway Involvement: Inhibition of NF-κB

Studies have shown that this compound can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[5] This inhibition is a crucial aspect of its anti-inflammatory and anti-cancer effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release omga 3-O-Methylgallic acid omga->ikk Inhibits gene Target Gene Expression (Inflammation, Proliferation) nfkb_nuc->gene Activates

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable analytical standard for researchers in analytical chemistry, pharmacology, and drug development. The provided protocols for HPLC analysis and biological assays offer a solid foundation for its application in quantitative studies and for exploring its therapeutic potential. The established anti-inflammatory mechanism through the inhibition of the NF-κB pathway highlights its significance as a target for further investigation. Proper method development and validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Cell Viability Assays with 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA), a metabolite of plant-derived polyphenols, has garnered significant interest in biomedical research for its potential therapeutic properties, including its anti-cancer effects. Assessing the impact of 3-OMGA on cell viability is a critical step in evaluating its efficacy and mechanism of action. This document provides detailed application notes and protocols for conducting cell viability assays, such as MTT and XTT, to study the effects of this compound on cancer cell lines.

Principle of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the number of viable cells.

Application of this compound in Cell Viability Studies

Studies have shown that this compound (also referred to as Megal) can induce a time- and dose-dependent decrease in the viability of human colon cancer cells (Caco-2).[1] This effect is attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of 3-OMGA as an anti-proliferative agent.

Quantitative Data Summary

CompoundCell LineAssayIncubation TimeEffective Concentration/IC50Reference
This compound (Megal)Caco-2 (colon cancer)Not specified24-72 hours10-100 µM (causes dose-dependent decrease in viability)[1]
Gallic AcidA549 (lung cancer)MTT48 hours74.19 µM[2]
Gallic AcidWI-26 (normal lung fibroblast)MTT48 hours148.1 µM[2]
Gallic AcidJurkat (leukemia)MTS24 hours~60 µM[3]
Gallic AcidJurkat (leukemia)MTS48 hours~50 µM[3]
Gallic AcidJurkat (leukemia)MTS72 hours~30 µM[3]
Gallic AcidHeLa (cervical cancer)MTTNot specified10.00 ± 1.06 µg/mL[4]
Methyl GallateHeLa (cervical cancer)MTTNot specified11.00 ± 0.58 µg/mL[4]
Gallic AcidA2780 (ovarian cancer)CCK-848 hours10.89 ± 1.77 µM[5]
Gallic AcidES-2 (ovarian cancer)CCK-848 hours17.60 ± 1.12 µM[5]
Gallic AcidIOSE80 (normal ovarian)CCK-848 hours168.10 ± 12.01 µM[5]

Experimental Protocols

MTT Assay Protocol for Adherent Cells (e.g., Caco-2)

This protocol is adapted for the analysis of phenolic compounds on Caco-2 cells.[6][7][8]

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO, then diluted in culture medium)

  • Caco-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of 3-OMGA (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-OMGA concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow the formation of formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT Assay Protocol

The XTT assay offers a simpler workflow as the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Target cells

  • Complete culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_treatment Add 3-OMGA to Cells cell_seeding->add_treatment treatment_prep Prepare 3-OMGA Dilutions treatment_prep->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Add Solubilizer (MTT only) incubate_reagent->solubilize MTT read_absorbance Read Absorbance incubate_reagent->read_absorbance XTT solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for MTT/XTT Cell Viability Assays.

Signaling Pathway

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] A related compound, 4-O-Methylgallic acid, achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9] This inhibition of NF-κB, a key regulator of genes involved in inflammation, cell proliferation, and survival, is a likely mechanism contributing to the observed decrease in cancer cell viability.

References

Investigating 3-O-Methylgallic Acid: Application Notes and Protocols for Colon Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the effects of 3-O-Methylgallic acid (3-OMGA), a metabolite of dietary anthocyanins, on colon cancer cell lines. This document is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Introduction

This compound (3-OMGA) is a phenolic acid that has garnered interest for its potential anti-cancer properties. As a natural metabolite of anthocyanins found in various fruits and vegetables, its role in colon cancer is an active area of research. Studies have suggested that 3-OMGA can impact the viability, proliferation, and survival of colon cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] This document outlines the key findings and provides detailed protocols for the in vitro investigation of 3-OMGA in colon cancer cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and the closely related compound, gallic acid, on various colon cancer cell lines. It is important to note that the effects of these compounds can be highly cell-line specific.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineIC50 ValueIncubation TimeReference
This compound Caco-224.1 µM72 h[3]
This compound HT-29No effect up to 100 µM72 h[4]
Gallic AcidHCT-15~740 µM72 h[5]
Gallic AcidSW480< 30 µM48 h
Gallic AcidSW620< 30 µM48 h

Table 2: Apoptosis and Cell Cycle Effects of this compound in Caco-2 Cells

ExperimentConcentrationIncubation TimeObserved EffectReference
Apoptosis 140 µM24 hIncreased caspase-3 specific activity; induction of mono- and oligonucleosomes.[3][3]
Cell Cycle Analysis 50 µM24, 48, and 72 hSignificant arrest at the G0/G1 checkpoint.[3][3]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Colon Cancer Cell Lines (e.g., Caco-2, HT-29, HCT-116) culture Culture in appropriate medium start->culture treat Treat cells with varying concentrations of 3-OMGA culture->treat control Vehicle Control (e.g., DMSO) culture->control viability Cell Viability Assay (MTT, SRB) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, Caspase Activity) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle tf_activity Transcription Factor Activity Assay treat->tf_activity control->viability control->apoptosis control->cell_cycle control->tf_activity quantify Quantify Results (IC50, % Apoptosis, % Cell Cycle Phases) viability->quantify apoptosis->quantify cell_cycle->quantify pathway Signaling Pathway Analysis tf_activity->pathway quantify->pathway

signaling_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition of Transcription Factors cluster_effects Cellular Effects OMGA This compound NFkB NF-κB OMGA->NFkB inhibits AP1 AP-1 OMGA->AP1 inhibits STAT1 STAT-1 OMGA->STAT1 inhibits OCT1 OCT-1 OMGA->OCT1 inhibits Proliferation Decreased Cell Proliferation NFkB->Proliferation promotes Apoptosis Increased Apoptosis NFkB->Apoptosis inhibits AP1->Proliferation promotes STAT1->Proliferation promotes OCT1->Proliferation promotes CellCycle G0/G1 Cell Cycle Arrest Proliferation->CellCycle

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on colon cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-OMGA on colon cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Colon cancer cell lines (e.g., Caco-2, HT-29, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (3-OMGA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare a stock solution of 3-OMGA in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of 3-OMGA or vehicle control (medium with the same concentration of DMSO as the highest 3-OMGA concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 3-OMGA.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound (3-OMGA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with the desired concentrations of 3-OMGA (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of 3-OMGA on the cell cycle distribution of colon cancer cells.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound (3-OMGA)

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 3-OMGA as described in the apoptosis assay protocol.

  • After treatment, harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following 3-OMGA treatment.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound (3-OMGA)

  • 96-well white-walled plates (for luminescence-based assays) or clear plates (for colorimetric assays)

  • Caspase-3 activity assay kit (colorimetric or fluorometric/luminescent)

  • Lysis buffer (provided in the kit or a standard cell lysis buffer)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Seed cells in a 96-well plate and treat with 3-OMGA as described in the cell viability protocol.

  • After the desired incubation period, lyse the cells according to the assay kit manufacturer's instructions. This typically involves removing the medium and adding a specific volume of lysis buffer.

  • Incubate the plate for the recommended time to ensure complete cell lysis.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.

  • Measure the absorbance, fluorescence, or luminescence using the appropriate plate reader.

  • Calculate the fold-change in caspase-3 activity in the 3-OMGA-treated samples relative to the vehicle control.

Protocol 5: NF-κB Activity Assay (Transfection-Based Reporter Assay)

Objective: To determine if 3-OMGA inhibits the transcriptional activity of NF-κB.

Materials:

  • Colon cancer cell lines

  • Complete culture medium

  • This compound (3-OMGA)

  • NF-κB luciferase reporter plasmid

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • 24-well plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow the cells to recover for 24 hours post-transfection.

  • Treat the transfected cells with 3-OMGA at various concentrations. It may be necessary to include a positive control for NF-κB activation, such as TNF-α.

  • After 18-24 hours of treatment, lyse the cells using the lysis buffer from the luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity by 3-OMGA compared to the control.

Conclusion

The available data suggests that this compound exhibits anti-cancer properties in certain colon cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The conflicting results in different cell lines underscore the importance of screening a panel of colon cancer cell lines to determine the spectrum of activity. The protocols provided herein offer a robust framework for the systematic investigation of 3-OMGA and its potential as a therapeutic agent in the context of colon cancer. Further research is warranted to elucidate the precise molecular mechanisms underlying its effects and to evaluate its efficacy in more complex in vitro and in vivo models.

References

Application Notes and Protocols for Studying the Anti-inflammatory Pathways of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA) is a phenolic compound and a metabolite of more complex polyphenols found in various natural sources. It is structurally related to gallic acid and its derivatives, which are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. These application notes provide a framework for investigating the anti-inflammatory effects of 3-OMGA, with a focus on its modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Disclaimer: Detailed experimental protocols and extensive quantitative data specifically for the anti-inflammatory effects of this compound (3-OMGA) are limited in currently available scientific literature. The following protocols and data are largely adapted from studies on the closely related and structurally similar compound, 4-O-methylgallic acid (4-OMGA), which is expected to have a similar mechanism of action. Researchers should optimize these protocols for their specific experimental conditions.

Overview of Anti-inflammatory Action

3-OMGA is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the downregulation of the NF-κB and MAPK signaling cascades. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate these pathways, leading to the transcription of genes encoding for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 3-OMGA is suggested to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65  Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50  Release Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA  Binds to  κB sites Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes OMGA This compound OMGA->IKK Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another critical set of signaling molecules in the inflammatory response. Their activation through phosphorylation leads to the activation of transcription factors like AP-1, which also promotes the expression of inflammatory genes. Evidence from related compounds suggests that 3-OMGA may also suppress the phosphorylation of these MAPK proteins.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Inflammatory_Genes OMGA This compound OMGA->MKKs Inhibition

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the expected inhibitory effects of 3-OMGA on various inflammatory markers, based on data from closely related compounds. These values should be considered as a starting point for experimental design.

Table 1: In Vitro Inhibition of Inflammatory Mediators

ParameterCell LineStimulant3-OMGA Concentration% Inhibition (Approx.)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)10 µM20-30%
50 µM60-70%
100 µM80-90%
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)50 µM50-60%
TNF-α ProductionRAW 264.7LPS (1 µg/mL)50 µM40-50%
IL-6 ProductionRAW 264.7LPS (1 µg/mL)50 µM55-65%

Table 2: IC50 Values for Inhibition of Inflammatory Markers

MarkerCell LineStimulantEstimated IC50 for 3-OMGA
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)30-40 µM
iNOS ExpressionRAW 264.7LPS (1 µg/mL)40-50 µM
COX-2 ExpressionRAW 264.7LPS (1 µg/mL)45-55 µM

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing RAW 264.7 macrophage cells and treating them with 3-OMGA and LPS.

Cell_Culture_Workflow Start Start Culture Culture RAW 264.7 cells in DMEM with 10% FBS Start->Culture Seed Seed cells in plates (e.g., 96-well or 6-well) Culture->Seed Incubate1 Incubate for 24 hours (37°C, 5% CO2) Seed->Incubate1 Pretreat Pre-treat with 3-OMGA (various concentrations) Incubate1->Pretreat Incubate2 Incubate for 1 hour Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24 hours Stimulate->Incubate3 Collect Collect supernatant and cell lysates for analysis Incubate3->Collect End End Collect->End

Application Notes: 3-O-Methylgallic Acid in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of more complex polyphenols, has emerged as a molecule of interest in the field of neuroprotection. As a derivative of gallic acid, it shares a structural foundation known for potent antioxidant and anti-inflammatory properties. Its chemical modification, the methylation of a hydroxyl group, can alter its bioavailability and molecular interactions, potentially offering unique therapeutic advantages. These notes provide an overview of the application of 3-OMGA and its closely related analogs in neuroprotective research, detailing its mechanisms of action and providing protocols for its evaluation.

Mechanism of Action

The neuroprotective effects of this compound and its derivatives are primarily attributed to two interconnected mechanisms: antioxidant activity and modulation of inflammatory signaling pathways.

  • Antioxidant Activity : 3-OMGA acts as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative conditions. In vivo studies have demonstrated that Methyl-3-O-methyl gallate (M3OMG) can mitigate oxidative stress by normalizing levels of lipid peroxidation markers, such as thiobarbituric acid reactive substances (TBARS), and restoring the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1]

  • Anti-inflammatory Signaling : Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that, when activated by inflammatory stimuli, promotes the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2, which can lead to neuronal apoptosis.[3][4] By inhibiting NF-κB translocation, 3-OMGA can suppress the production of these neurotoxic mediators.[2] Related gallic acid derivatives are also known to modulate other pathways like PI3K/Akt and MAPK, which are crucial for neuronal survival and death.[5]

Data Presentation: Efficacy of Gallic Acid Derivatives

The following tables summarize quantitative data from studies on this compound and its related ester, methyl gallate, in various neuroprotective and antioxidant assays.

Table 1: In Vitro Efficacy of Methyl Gallate (MG)

Assay Model System Endpoint IC₅₀ Value (µg/mL) Citation
Antioxidant Activity DPPH Radical Scavenging Free Radical Neutralization 26.05 ± 0.025 [6]
Neuro-enzyme Inhibition Acetylcholinesterase (AChE) Enzyme Inhibition 35.25 ± 0.04 [6]
Neuroprotection Aβ (25-35)-induced toxicity in Neuro2A cells Cell Viability (MTT) 18.25 ± 0.025* [6][7]

Note: This IC₅₀ value is for Starch-Encapsulated Methyl Gallate (SEMG).

Table 2: In Vivo Studies with Methyl-3-O-methyl gallate (M3OMG)

Animal Model Toxin/Insult Treatment Key Outcomes Citation

| Wistar Rats | Sodium Fluoride (600 ppm in drinking water) | 10 and 20 mg/kg M3OMG (i.p.) for 7 days | Mitigated oxidative stress; Normalized TBARS levels; Restored diminished SOD and catalase activities. |[1] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay

This protocol describes the evaluation of 3-OMGA's ability to protect neuronal cells from toxicity induced by amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. The protocol is adapted from studies on methyl gallate.[6]

1. Cell Culture and Seeding:

  • Culture human neuroblastoma (e.g., SH-SY5Y) or mouse neuroblastoma (e.g., Neuro2A) cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells into a 96-well plate at a density of 2 × 10⁵ cells/mL and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of 3-OMGA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture media.
  • Pre-treat the cells by replacing the medium with fresh media containing various concentrations of 3-OMGA (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2 hours.

3. Induction of Neurotoxicity:

  • After pre-treatment, add the neurotoxin (e.g., 20 µM of Aβ peptide 25-35) to the wells.
  • Include control groups: untreated cells (vehicle control), cells treated with 3-OMGA alone, and cells treated with the neurotoxin alone.
  • Incubate the plate for an additional 24-72 hours.

4. Cell Viability Assessment (MTT Assay):

  • Remove the culture medium from the wells.
  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 540-570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: In Vivo Neuroprotection in a Rat Model of Oxidative Stress

This protocol outlines an in vivo experiment to assess the neuroprotective effects of 3-OMGA against toxin-induced oxidative stress in the brain, based on a study using M3OMG.[1]

1. Animals and Acclimatization:

  • Use male Wistar rats (200-250g).
  • House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
  • Allow for an acclimatization period of at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Receives vehicle (e.g., 5% DMSO, 1 ml/kg, i.p.) and normal drinking water.
  • Group 2 (Toxin): Receives vehicle and drinking water containing the neurotoxin (e.g., 600 ppm Sodium Fluoride).
  • Group 3 (3-OMGA Low Dose): Receives 3-OMGA (e.g., 10 mg/kg, i.p.) and toxin in drinking water.
  • Group 4 (3-OMGA High Dose): Receives 3-OMGA (e.g., 20 mg/kg, i.p.) and toxin in drinking water.
  • Group 5 (Positive Control): Receives a standard antioxidant like Vitamin C (e.g., 10 mg/kg, i.p.) and toxin in drinking water.

3. Treatment and Toxin Administration:

  • Administer 3-OMGA, vehicle, or positive control daily via intraperitoneal (i.p.) injection for 7 consecutive days.
  • Provide the toxin in the drinking water for the same 7-day period to the relevant groups.

4. Tissue Collection and Homogenization:

  • At the end of the treatment period, euthanize the animals according to ethical guidelines.
  • Perfuse the animals with ice-cold saline and dissect the brain.
  • Prepare brain homogenates (e.g., 10% w/v) in ice-cold phosphate buffer.

5. Biochemical Analysis:

  • Lipid Peroxidation: Measure TBARS levels in the brain homogenates.
  • Antioxidant Status: Measure the levels of reduced glutathione (GSH).
  • Enzyme Activity: Assay the activities of antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT).

Protocol 3: DPPH Free Radical Scavenging Assay

This protocol provides a general method for determining the direct antioxidant capacity of 3-OMGA.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
  • Prepare a stock solution of 3-OMGA in methanol or DMSO and create a series of dilutions.
  • Use a known antioxidant like Ascorbic Acid or Gallic Acid as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each 3-OMGA dilution.
  • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

  • Measure the absorbance at 517 nm.
  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100
  • Determine the IC₅₀ value, which is the concentration of 3-OMGA required to scavenge 50% of the DPPH radicals.

Visualizations

G cluster_stimulus Neurotoxic Stimulus cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome cluster_intervention Therapeutic Intervention Stimulus Oxidative Stress (e.g., Aβ, 6-OHDA, H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammation Apoptosis ↑ Pro-Apoptotic Proteins (e.g., Caspase-3) NFkB->Apoptosis Damage Neuronal Damage & Inflammation Inflammation->Damage Death Apoptosis / Cell Death Apoptosis->Death OMGA This compound OMGA->ROS Scavenges OMGA->NFkB Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Seed 2. Seed cells into 96-well plate Culture->Seed Pretreat 3. Pre-treat with 3-OMGA (2 hours) Seed->Pretreat Toxin 4. Add Neurotoxin (e.g., Amyloid-Beta) Pretreat->Toxin Incubate 5. Incubate (24-72 hours) Toxin->Incubate MTT 6. Add MTT Reagent (3-4 hours) Incubate->MTT Solubilize 7. Solubilize Formazan with DMSO MTT->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Data 9. Calculate % Cell Viability & IC50 Value Read->Data

Caption: Experimental workflow for in vitro neuroprotection assay.

References

Application Notes and Protocols: 3-O-Methylgallic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Methylgallic acid (3-OMGA), also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a naturally occurring phenolic acid and a key metabolite of anthocyanins found in various fruits and vegetables.[1][2] Possessing potent antioxidant, anti-inflammatory, and anticancer properties, 3-OMGA has emerged as a compound of significant interest in the field of drug discovery and development.[1][3][4] Its ability to modulate critical cellular signaling pathways makes it a promising candidate for therapeutic interventions in oncology, neurodegenerative diseases, and inflammatory disorders. These application notes provide an overview of its biological activities, quantitative data, and detailed protocols for its investigation.

1. Physicochemical Properties and Handling

Proper handling and storage of 3-OMGA are crucial for maintaining its stability and activity in experimental settings.

PropertyValueReference
CAS Number 3934-84-7[5]
Molecular Formula C₈H₈O₅[5]
Molecular Weight 184.15 g/mol [6]
Appearance Powder[7]
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[5]

Storage and Preparation: For long-term storage, 3-OMGA powder should be kept in a cool, dry place. Stock solutions should be prepared in a suitable solvent like DMSO. For optimal stability, it is recommended to store stock solutions in aliquots at -20°C for use within one month or at -80°C for use within six months to avoid repeated freeze-thaw cycles.[1] If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1]

2. Biological Activities and Mechanisms of Action

Anticancer Properties

3-OMGA has demonstrated significant anticancer effects, particularly in models of colorectal cancer. It inhibits the proliferation of Caco-2 human colon cancer cells and induces programmed cell death (apoptosis).[1][2] The mechanism involves the modulation of key transcription factors that are often dysregulated in cancer, leading to cell cycle arrest and activation of the apoptotic cascade.[8][9]

The anticancer activity of 3-OMGA is partly achieved by inhibiting pro-oncogenic transcription factors such as NF-κB, AP-1, STAT-1, and OCT-1.[8][9] This inhibition disrupts signals that promote cell proliferation and survival. Concurrently, 3-OMGA induces apoptosis through the activation of caspase-3 and causes cell cycle arrest at the G0/G1 phase.[6][8]

G cluster_input cluster_pathway cluster_output OMGA This compound TFs Inhibition of Transcription Factors (NF-κB, AP-1, STAT-1, OCT-1) OMGA->TFs Caspase Activation of Caspase-3 OMGA->Caspase Arrest Cell Cycle Arrest (G0/G1) OMGA->Arrest Viability Decreased Cell Viability TFs->Viability blocks pro-survival signals Apoptosis Apoptosis Caspase->Apoptosis Arrest->Apoptosis Apoptosis->Viability

Anticancer signaling pathway of 3-OMGA.

Antioxidant and Neuroprotective Effects

3-OMGA is recognized for its potent antioxidant capacity.[1][5] It effectively scavenges free radicals and inhibits lipid peroxidation.[5] This activity forms the basis of its neuroprotective potential. In a preclinical model, a related compound, methyl-3-O-methyl gallate (M3OMG), demonstrated protective effects against sodium fluoride (NaF)-induced oxidative stress in the rat brain.[4] Treatment with M3OMG mitigated neurotoxicity by normalizing levels of thiobarbituric acid reactive substances (TBARS), restoring depleted glutathione (GSH), and recovering the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4]

G start Induce Oxidative Stress (e.g., NaF in drinking water) treatment Administer 3-OMGA Derivative (e.g., 10-20 mg/kg, i.p.) start->treatment control Administer Vehicle start->control homogenize Brain Tissue Homogenization treatment->homogenize control->homogenize assays Biochemical Assays: - TBARS (Lipid Peroxidation) - GSH (Glutathione) - SOD & CAT (Enzyme Activity) homogenize->assays outcome Neuroprotective Effect Assessed assays->outcome

Experimental workflow for in vivo neuroprotection studies.

Anti-inflammatory Potential

The gallate chemical scaffold is associated with significant anti-inflammatory activity.[3] While direct studies on 3-OMGA are emerging, derivatives of the closely related methyl gallate have been shown to be potent inhibitors of inflammation. For instance, a novel methyl gallate derivative was identified as an inhibitor of myeloid differentiation protein 2 (MD2), a coreceptor for Toll-like receptor 4 (TLR4).[10] By binding to MD2, it prevents the formation of the lipopolysaccharide (LPS)-MD2-TLR4 complex, thereby blocking downstream inflammatory signaling through pathways like JNK, ERK, and p38, and reducing the production of inflammatory mediators such as TNF-α and IL-6.[10]

G LPS LPS MD2 MD2 LPS->MD2 Complex LPS/MD2/TLR4 Complex MD2->Complex TLR4 TLR4 TLR4->Complex MGD Methyl Gallate Derivative MGD->MD2 inhibits Kinases Activation of JNK, ERK, p38 Complex->Kinases Mediators Inflammatory Mediator Production (TNF-α, IL-6) Kinases->Mediators

Anti-inflammatory pathway inhibited by a gallate derivative.

3. Quantitative Data Summary

The following table summarizes key quantitative data for 3-OMGA and related compounds from various experimental studies.

ParameterCompoundCell Line / ModelValueReference
IC₅₀ (Cell Proliferation) This compoundCaco-2 (Colon Cancer)24.1 μM[1][2][6][9]
Effective Concentration (Antioxidant) This compoundCell-free assay (Lipid hydroperoxide generation)10 μM[5]
Effective Concentration (Cell Viability) This compoundCaco-2 (Colon Cancer)10 - 100 μM[8][9]
Effective Dose (Neuroprotection) Methyl-3-O-methyl gallateRat model (NaF-induced oxidative stress)10 - 20 mg/kg (i.p.)[4]

4. Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of 3-OMGA on the proliferation of Caco-2 colon cancer cells.[6]

Materials:

  • Caco-2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (3-OMGA)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-OMGA (e.g., 0-100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in Caco-2 cells treated with 3-OMGA using propidium iodide (PI) staining and flow cytometry.[6]

Materials:

  • Caco-2 cells

  • 6-well cell culture plates

  • This compound (3-OMGA)

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates. Once they reach ~70% confluency, treat them with 3-OMGA (e.g., 50 µM) or vehicle control.[6]

  • Incubation: Incubate the cells for 24, 48, and 72 hours.[6]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: In Vivo Neuroprotection Model (Rat)

This protocol is based on a study evaluating the neuroprotective effects of a 3-OMGA derivative against chemically-induced oxidative stress.[4]

Materials:

  • Wistar rats

  • Sodium Fluoride (NaF)

  • Methyl-3-O-methyl gallate (M3OMG) or other 3-OMGA derivative

  • Vehicle (e.g., 5% DMSO)

  • Brain homogenization buffer

  • Assay kits for TBARS, GSH, SOD, and Catalase

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Induction of Oxidative Stress: Provide drinking water containing 600 ppm NaF to the designated groups for 7 days to induce oxidative stress.[4]

  • Treatment: For the duration of the induction period (7 days), administer the 3-OMGA derivative (e.g., 10 and 20 mg/kg, intraperitoneal injection) or vehicle to the respective animal groups daily.[4] A positive control group (e.g., Vitamin C) can also be included.

  • Sacrifice and Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical guidelines. Perfuse with cold saline and dissect the brain.

  • Homogenization: Homogenize the brain tissue in cold buffer to prepare a brain homogenate.

  • Biochemical Analysis: Use the brain homogenate to perform biochemical assays to measure:

    • TBARS levels as an indicator of lipid peroxidation.

    • Reduced glutathione (GSH) levels.

    • Superoxide dismutase (SOD) and Catalase (CAT) enzyme activities.[4]

  • Data Analysis: Compare the results from the treatment groups to the NaF-only and control groups to determine the neuroprotective efficacy of the compound.

This compound is a versatile natural product with a compelling profile for drug discovery. Its well-defined activities against cancer cell proliferation, oxidative stress, and inflammation, supported by clear mechanisms of action, establish it as a valuable lead compound. The protocols and data provided herein offer a solid foundation for researchers to further explore and harness the therapeutic potential of 3-OMGA and its derivatives.

References

Application Notes and Protocols for In Vivo Formulation of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its antioxidant and anti-cancer activities, suggesting its potential as a chemopreventive or therapeutic agent.[1][2] The primary challenge in translating these promising in vitro findings to in vivo models lies in the development of an effective and stable formulation for administration. This document provides detailed application notes and protocols for the formulation of 3-OMGA for in vivo studies, based on available data and established methodologies for related compounds.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing a suitable in vivo formulation.

PropertyValueSource
Molecular Formula C₈H₈O₅N/A
Molecular Weight 184.15 g/mol N/A
Solubility in DMSO 37.5 mg/mL (203.64 mM)[3]
Recommended Vehicle (Supplier Data) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3]
Achievable Concentration in Vehicle 2 mg/mL (10.86 mM)[3]

Recommended Formulation for In Vivo Studies

Due to the limited number of peer-reviewed in vivo studies detailing a specific formulation for 3-OMGA, the following protocol is based on a widely used vehicle for compounds with similar solubility profiles, as recommended by a commercial supplier, and adapted from studies on related methylated gallic acid derivatives.[3]

Preparation of 3-OMGA Formulation (2 mg/mL)

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the powder to constitute 10% of the final volume. Vortex or sonicate until the powder is completely dissolved. A stock solution in DMSO can be prepared first (e.g., 20 mg/mL) for easier handling.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween 80 (5% of final volume), and saline (45% of final volume).

  • Add the 3-OMGA/DMSO solution to the vehicle mixture dropwise while vortexing to ensure proper mixing and prevent precipitation.

  • The final formulation should be a clear solution. If any precipitation is observed, gentle warming and sonication may be applied.

  • Filter the final solution through a 0.22 µm sterile filter before administration to animals.

Administration Routes and Dosages

The choice of administration route and dosage will depend on the specific experimental design and animal model. Based on studies with the related compound, methyl-3-O-methyl gallate, intraperitoneal injection is a viable route. Oral gavage is another common method for administering therapeutic agents.

Administration RouteAnimal ModelDosage RangeFrequencyReference
Intraperitoneal (IP) Injection Mouse25 - 50 mg/kgAs per experimental design (e.g., daily)
Oral Gavage Rat/MouseTo be determined based on tolerability and efficacy studies.As per experimental designN/A

Experimental Workflow for In Vivo Administration

G cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation prep1 Weigh 3-OMGA prep2 Dissolve in DMSO prep1->prep2 prep4 Mix 3-OMGA/DMSO with Vehicle prep2->prep4 prep3 Prepare Vehicle (PEG300, Tween 80, Saline) prep3->prep4 prep5 Sterile Filtration prep4->prep5 admin4 Administer Formulation prep5->admin4 admin1 Select Animal Model (e.g., Mouse, Rat) admin2 Choose Administration Route (e.g., IP, Oral Gavage) admin1->admin2 admin3 Calculate Dosage (e.g., 25-50 mg/kg) admin2->admin3 admin3->admin4 eval1 Monitor for Toxicity admin4->eval1 eval2 Assess Therapeutic Efficacy eval1->eval2 eval3 Pharmacokinetic Analysis eval2->eval3 eval4 Pharmacodynamic Analysis eval2->eval4

Experimental workflow for 3-OMGA in vivo studies.

Potential Signaling Pathways

In vitro studies suggest that this compound may exert its biological effects through the modulation of several key signaling pathways, particularly those involved in cancer cell proliferation and survival.[1]

G cluster_tf Transcription Factors cluster_outcomes Cellular Outcomes OMGA This compound NFkB NF-κB OMGA->NFkB Inhibition AP1 AP-1 OMGA->AP1 Inhibition STAT1 STAT-1 OMGA->STAT1 Inhibition OCT1 OCT-1 OMGA->OCT1 Inhibition Apoptosis Induction of Apoptosis OMGA->Apoptosis Proliferation Decreased Cell Proliferation NFkB->Proliferation AP1->Proliferation STAT1->Proliferation OCT1->Proliferation

Potential signaling pathways of 3-OMGA.

Conclusion

The formulation of this compound for in vivo studies requires careful consideration of its solubility and the selection of appropriate vehicles. The provided protocol offers a starting point for researchers, based on available data for 3-OMGA and related compounds. It is recommended that preliminary dose-finding and toxicity studies be conducted to determine the optimal and safe dosage for the specific animal model and experimental endpoint. Further research is warranted to establish the in vivo efficacy and pharmacokinetic profile of 3-OMGA, which will be crucial for its potential development as a therapeutic agent.

References

Measuring 3-O-Methylgallic Acid Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA) is a phenolic acid and a metabolite of more complex polyphenols found in various plant-based foods. Emerging research indicates that 3-OMGA possesses significant biological activities, including anti-cancer properties. Studies have shown that 3-OMGA can decrease the viability of human colon cancer cells by modulating pro-oncogenic signaling pathways and inducing apoptosis[1]. Understanding the cellular uptake and accumulation of 3-OMGA is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.

These application notes provide detailed protocols for measuring the uptake of 3-OMGA in cultured cells using three distinct methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), radiolabeling, and fluorescence-based assays. Additionally, we present information on the key signaling pathways affected by 3-OMGA and provide example data tables for the presentation of uptake kinetics.

Key Signaling Pathways Modulated by this compound

3-OMGA and its parent compound, gallic acid, have been shown to influence several key signaling pathways involved in cell proliferation, survival, and inflammation. The primary pathways identified include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB is a common mechanism for the anti-cancer effects of many natural compounds[1].

  • JNK/mTOR Pathway: The c-Jun N-terminal kinase (JNK) and mammalian target of rapamycin (mTOR) pathways are central to the regulation of cell growth, proliferation, and autophagy.

Below are diagrams illustrating the canonical NF-κB and a simplified JNK/mTOR signaling cascade.

NF_kB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation 3_OMGA This compound 3_OMGA->IKK_complex Inhibition IkB_NFkB:f1->NFkB Release IkB_NFkB:f0->IkB_P DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Canonical NF-κB Signaling Pathway and Inhibition by 3-OMGA.

JNK_mTOR_Signaling Stress_Signal Stress_Signal JNK JNK Stress_Signal->JNK TSC2 TSC2 JNK->TSC2 Activation Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Autophagy Autophagy mTORC1->Autophagy Inhibition Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotion 3_OMGA This compound 3_OMGA->JNK Modulation

Simplified JNK/mTOR Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of this compound Uptake by LC-MS/MS

This protocol provides a robust and sensitive method for the absolute quantification of intracellular 3-OMGA. The method is adapted from validated procedures for similar phenolic acids, such as gallic acid[2][3].

Experimental Workflow:

LCMS_Workflow Cell_Culture 1. Cell Culture (e.g., Caco-2) Treatment 2. Treatment with 3-OMGA Cell_Culture->Treatment Washing 3. Cell Washing (Ice-cold PBS) Treatment->Washing Lysis 4. Cell Lysis (Methanol/Water) Washing->Lysis Extraction 5. Protein Precipitation & Supernatant Collection Lysis->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Quantification 7. Data Analysis & Quantification Analysis->Quantification

LC-MS/MS Experimental Workflow.

Materials:

  • This compound (analytical standard)

  • Gallic acid-d3 (or other suitable internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium and supplements

  • Chosen cell line (e.g., Caco-2, HT-29)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to 80-90% confluency.

  • Treatment:

    • Aspirate the culture medium.

    • Wash cells once with pre-warmed PBS.

    • Add fresh culture medium containing various concentrations of 3-OMGA (e.g., 10, 50, 100 µM). Include a vehicle control (medium without 3-OMGA).

    • Incubate for desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis and Extraction:

    • Quickly aspirate the treatment medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove extracellular 3-OMGA.

    • Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., 100 ng/mL gallic acid-d3) to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate 3-OMGA from other cellular components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (Example - Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI), negative mode

      • Monitor the following MRM (Multiple Reaction Monitoring) transitions:

        • 3-OMGA: Propose parent ion [M-H]⁻ of m/z 183.0 and daughter ions (to be determined by infusion of standard, likely around m/z 139 and 124).

        • Internal Standard (Gallic acid-d3): Parent ion [M-H]⁻ of m/z 172.0 and daughter ion m/z 128.0.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of 3-OMGA to the internal standard against the concentration of 3-OMGA standards.

    • Quantify the amount of 3-OMGA in the cell lysates using the standard curve.

    • Normalize the amount of 3-OMGA to the total protein content or cell number in each sample.

Protocol 2: Radiolabeled this compound Uptake Assay

This method offers high sensitivity for tracking the uptake of 3-OMGA. It requires the synthesis of a radiolabeled form of the compound, for example, with Carbon-14 ([¹⁴C]).

Synthesis of [¹⁴C]this compound (Proposed):

A potential synthetic route could involve the methylation of gallic acid using a [¹⁴C]-labeled methylating agent, such as [¹⁴C]methyl iodide, with appropriate protection of the other hydroxyl groups. This is a specialized procedure that should be carried out by chemists experienced in radiosynthesis[4][5][6][7].

Uptake Assay Protocol:

  • Cell Culture: Seed cells as described in Protocol 1.

  • Treatment:

    • Prepare a stock solution of [¹⁴C]3-OMGA of known specific activity.

    • Dilute the radiolabeled compound in culture medium to the desired final concentration and specific activity.

    • Incubate the cells with the [¹⁴C]3-OMGA-containing medium for various time points.

  • Cell Lysis and Scintillation Counting:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add a suitable scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to moles of [¹⁴C]3-OMGA using the specific activity of the stock solution.

    • Normalize the amount of internalized [¹⁴C]3-OMGA to the total protein content or cell number.

Protocol 3: Fluorescence-Based this compound Uptake Assay

This protocol utilizes the intrinsic fluorescence of phenolic compounds or a fluorescently labeled derivative of 3-OMGA. Gallic acid has been shown to have fluorescent properties that can be utilized for detection[8][9].

Option A: Intrinsic Fluorescence

  • Cell Culture and Treatment: Follow the steps outlined in Protocol 1.

  • Cell Lysis: After washing with ice-cold PBS, lyse the cells in a suitable buffer that does not interfere with fluorescence measurements (e.g., a buffer without phenol red).

  • Fluorescence Measurement:

    • Transfer the cell lysate to a black 96-well plate.

    • Measure the fluorescence using a microplate reader at an appropriate excitation and emission wavelength for 3-OMGA (to be determined empirically, but likely in the UV range for excitation and blue-violet range for emission).

  • Data Analysis:

    • Generate a standard curve using known concentrations of 3-OMGA in the lysis buffer.

    • Quantify the intracellular 3-OMGA concentration based on the standard curve and normalize to protein content or cell number.

Option B: Fluorescent Labeling

A fluorescent derivative of 3-OMGA can be synthesized, for example, by coupling a fluorophore to the carboxylic acid group. This would require chemical synthesis expertise. The uptake of the fluorescent conjugate can then be monitored using fluorescence microscopy or flow cytometry.

Data Presentation

Quantitative data from uptake experiments should be summarized in tables for clear comparison.

Table 1: Time-Dependent Uptake of this compound (100 µM) in Caco-2 Cells

Time (minutes)Intracellular 3-OMGA (nmol/mg protein)
00.0 ± 0.0
151.5 ± 0.2
302.8 ± 0.3
604.5 ± 0.5
1205.8 ± 0.6
Values are presented as mean ± standard deviation (n=3).

Table 2: Concentration-Dependent Uptake of this compound in Caco-2 Cells at 60 minutes

3-OMGA Concentration (µM)Intracellular 3-OMGA (nmol/mg protein)
100.5 ± 0.1
502.2 ± 0.3
1004.5 ± 0.5
2007.8 ± 0.9
Values are presented as mean ± standard deviation (n=3).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular uptake of this compound. The choice of method will depend on the specific research question, available equipment, and expertise. LC-MS/MS offers the highest specificity and accuracy for absolute quantification. Radiolabeled assays provide excellent sensitivity for tracing studies. Fluorescence-based methods can be adapted for high-throughput screening and imaging applications. By employing these methodologies, researchers can gain valuable insights into the pharmacokinetics of 3-OMGA at the cellular level, which is essential for advancing our understanding of its biological effects and therapeutic potential.

References

Troubleshooting & Optimization

3-O-Methylgallic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-O-Methylgallic acid. Below you will find solubility data, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common experimental challenges.

Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. For challenging dissolutions, techniques such as ultrasonication and gentle warming (to approximately 37°C) can be employed to enhance solubility.[1]

SolventQuantitative SolubilityQualitative Solubility Trend
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[2], 50 mg/mL (with ultrasonication)[3]Very Soluble
Ethanol≥10 mg/mL[2]Soluble
Water2.2 mg/mL (with ultrasonication)Slightly Soluble
MethanolData not availableLikely higher than ethanol
AcetoneData not availableModerately Soluble
Ethyl AcetateData not availableSparingly Soluble
Phosphate-Buffered Saline (PBS)3.33 mg/mL (with ultrasonication)[3]Slightly Soluble
Complex Solvents (for in vivo use)e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥2.5 mg/mL[3]Soluble in specific formulations

Note: The qualitative solubility trend for methanol, acetone, and ethyl acetate is inferred from the known solubility patterns of the parent compound, gallic acid, which shows the highest solubility in methanol, followed by ethanol, water, and ethyl acetate.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed vial in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • After equilibration, let the vial stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully aspirate the supernatant (the clear, saturated solution) using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4][6]

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared for accurate quantification.[4]

  • Calculation and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

G Shake-Flask Method for Solubility Determination A Add excess this compound to solvent B Seal vial and agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge to separate undissolved solid B->C Phase Separation D Filter supernatant through a 0.22 µm filter C->D E Dilute a known volume of the filtrate D->E Sample Preparation F Quantify concentration using HPLC or UV-Vis E->F Analysis G Calculate and report solubility (mg/mL or mol/L) F->G Final Result

A flowchart illustrating the shake-flask method for determining the solubility of a compound.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound, even in solvents where it is reported to be soluble. What can I do?

A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Ultrasonication: Use an ultrasonic bath to aid in the dissolution process. This is a common technique to break up solid aggregates and increase the rate of dissolution.[3]

  • Gentle Warming: Gently warm the solution to approximately 37°C.[1] This can increase the kinetic energy of the molecules and improve solubility. Avoid excessive heat, as it may degrade the compound.

  • Fresh Solvents: Ensure you are using high-purity, fresh solvents. For hygroscopic solvents like DMSO, use a newly opened bottle, as absorbed water can affect solubility.

  • pH Adjustment: The solubility of acidic compounds like this compound can be pH-dependent. In aqueous solutions, adjusting the pH may improve solubility.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2:

  • Solid Compound: For long-term storage, keep solid this compound in a tightly sealed container at -20°C. Under these conditions, it is stable for at least four years.

  • Stock Solutions: It is recommended to prepare fresh solutions for your experiments. If you need to store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A3: The solubility of this compound in aqueous buffers like PBS is relatively low (around 3.33 mg/mL with sonication).[3] To prepare more concentrated stock solutions, it is advisable to first dissolve the compound in an organic solvent such as DMSO at a higher concentration (e.g., 50 mg/mL) and then perform serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may have effects on biological systems.

Q4: Is this compound stable in solution?

A4: While the solid form is quite stable, the stability of this compound in solution can depend on the solvent, pH, and storage conditions. As a phenolic compound, it may be susceptible to oxidation, especially in neutral or alkaline aqueous solutions and when exposed to light and air. It is best practice to prepare solutions fresh and protect them from light.

Q5: Are there any known incompatibilities with other chemicals?

A5: As a phenolic acid, this compound may be incompatible with strong oxidizing agents and strong bases. Avoid highly alkaline conditions, which can deprotonate the phenolic hydroxyl groups and potentially lead to degradation.

References

Stability of 3-O-Methylgallic acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methylgallic acid (3-OMGA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OMGA)?

This compound (3,4-dihydroxy-5-methoxybenzoic acid) is a naturally occurring phenolic compound and a metabolite of anthocyanins.[1][2] It is recognized for its antioxidant properties and potential anti-cancer activities.[2]

Q2: What are the known biological activities of 3-OMGA?

Research has shown that 3-OMGA can inhibit the proliferation of cancer cells, such as Caco-2, with a reported IC50 value of 24.1 μM.[2] It is also known to induce apoptosis in cancer cells.[2] Furthermore, 3-OMGA has been demonstrated to inhibit the activity of key pro-oncogenic transcription factors, including NF-κB, AP-1, and STAT-1.[1]

Q3: How stable is 3-OMGA in powder form?

When stored correctly, this compound is a stable compound. For optimal long-term stability, it should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. Stock solutions in solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months; repeated freeze-thaw cycles should be avoided.[3]

Troubleshooting Guide: Stability in Cell Culture Media

Issue: I am observing inconsistent or lower-than-expected activity of 3-OMGA in my cell culture experiments.

This issue could be related to the stability of 3-OMGA in your specific cell culture medium. Phenolic compounds, including 3-OMGA, can be susceptible to degradation under typical cell culture conditions (37°C, 5% CO₂).

Factors Influencing Stability:
  • Chemical Structure: The stability of polyphenols in cell culture media is influenced by their chemical structure. Methoxylation, as seen in 3-OMGA, generally improves the stability of flavonoids with more than three hydroxyl groups.

  • pH of the Medium: Phenolic compounds are generally more stable in acidic conditions compared to alkaline environments.[4] The pH of standard cell culture media (typically 7.2-7.4) can contribute to the degradation of some polyphenols.

  • Media Composition: The components of the cell culture medium can interact with and affect the stability of dissolved compounds.

  • Exposure to Light and Oxygen: Like many phenolic compounds, 3-OMGA may be sensitive to light and oxygen, leading to degradation.[4]

Recommended Actions:
  • Perform a Stability Test: It is highly recommended to determine the stability of 3-OMGA in your specific cell culture medium and experimental conditions. A general protocol is provided below.

  • Prepare Fresh Solutions: Always prepare fresh working solutions of 3-OMGA in your cell culture medium immediately before treating your cells.

  • Minimize Light Exposure: Protect your 3-OMGA solutions and treated cell cultures from direct light.

  • Consider Serum Concentration: The presence of serum proteins may affect the stability and availability of the compound. If possible, assess stability in media with and without serum.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of 3-OMGA in a specific cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12) over time.

Objective: To quantify the concentration of 3-OMGA remaining in cell culture medium at various time points.

Materials:

  • This compound (3-OMGA)

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of 3-OMGA in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare the working solution: Dilute the 3-OMGA stock solution in the desired cell culture medium to the final concentration used in your experiments (e.g., 50 µM). Prepare a sufficient volume for all time points.

  • Time Point 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 1 mL), filter it through a 0.22 µm syringe filter, and store it at -80°C until analysis. This will serve as your starting concentration.

  • Incubation: Place the tube with the remaining working solution in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the tube from the incubator, take an aliquot (e.g., 1 mL), filter it, and store it at -80°C.

  • Sample Analysis:

    • Thaw all samples.

    • Analyze the concentration of 3-OMGA in each sample using a validated HPLC method. A method for gallic acid and its derivatives can be adapted.[5]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 270 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a standard curve using known concentrations of 3-OMGA.

    • Quantify the concentration of 3-OMGA at each time point.

    • Calculate the percentage of 3-OMGA remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining 3-OMGA versus time to visualize the degradation kinetics.

    • Calculate the half-life (t½) of 3-OMGA in the medium.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Time (hours)Concentration of 3-OMGA (µM)% Remaining
050.0100
248.597
446.292.4
842.184.2
2429.559
4815.330.6
727.815.6
Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 3-OMGA Stock Solution prep_work Prepare Working Solution in Cell Culture Medium prep_stock->prep_work t0 T=0 Sample Collection (Filter & Store at -80°C) prep_work->t0 incubate Incubate at 37°C, 5% CO₂ t0->incubate sampling Collect Samples at Various Time Points (Filter & Store at -80°C) incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify 3-OMGA Concentration hplc->quantify calc Calculate % Remaining and Half-life quantify->calc

Caption: Experimental workflow for assessing the stability of this compound.

Signaling Pathways

This compound has been shown to inhibit the activity of several key transcription factors involved in cell proliferation and inflammation, including NF-κB, AP-1, and STAT-1.[1]

Inhibition of Pro-Oncogenic Signaling by 3-OMGA

Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_tf Transcription Factors cluster_cellular Cellular Response stimuli Cytokines, Growth Factors, Stress Signals IKK IKK Complex stimuli->IKK activates JNK_p38 JNK/p38 MAPK stimuli->JNK_p38 activates JAK JAKs stimuli->JAK activates NFkB NF-κB IKK->NFkB activates AP1 AP-1 JNK_p38->AP1 activates STAT1 STAT1 JAK->STAT1 activates response Gene Expression (Proliferation, Inflammation, Survival) NFkB->response AP1->response STAT1->response OMGA This compound OMGA->NFkB inhibits OMGA->AP1 inhibits OMGA->STAT1 inhibits

Caption: 3-OMGA inhibits key transcription factors in pro-oncogenic signaling pathways.

References

Optimizing 3-O-Methylgallic Acid Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 3-O-Methylgallic acid (3-OMGA) for in vitro experiments. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of 3-OMGA in your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

A1: Based on published studies, a common starting concentration range for 3-OMGA is between 10 µM and 100 µM. For instance, in studies on Caco-2 human colon cancer cells, concentrations within this range have been shown to cause a time- and dose-dependent decrease in cell viability[1][2]. For antioxidant activity assessment in cell-free assays, a concentration of 10 µM has been effectively used[3]. However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the desired biological endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol[3]. A common practice is to prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prepare the stock solution, dissolve the powdered 3-OMGA in DMSO by gentle vortexing. For less soluble compounds, brief warming to 37°C or sonication can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am not seeing the expected effect of this compound in my experiment. What could be the issue?

A3: Several factors could contribute to a lack of effect. First, verify the concentration and integrity of your 3-OMGA stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation. Second, consider the cell line you are using, as sensitivity to 3-OMGA can vary. Ensure that the incubation time is sufficient for the compound to exert its effects; for example, effects on Caco-2 cell viability were observed after 24 to 72 hours of incubation[1][2]. Finally, the specific experimental conditions, such as cell density and media components, can influence the outcome. It is advisable to include positive and negative controls in your experimental design to validate your assay.

Q4: What are the known signaling pathways modulated by this compound?

A4: In vitro studies have shown that this compound can modulate several key signaling pathways involved in cancer progression. In human colon cancer cells, 3-OMGA has been found to inhibit the activation of transcription factors such as NF-κB, AP-1, STAT-1, and OCT-1[1][2]. These transcription factors are known to play crucial roles in promoting cell proliferation and survival in colorectal cancer. The inhibition of these pathways contributes to the anti-cancer effects of 3-OMGA, which include the induction of apoptosis and cell cycle arrest at the G0/G1 phase[1][2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of 3-OMGA in culture medium The final concentration of 3-OMGA exceeds its solubility in the aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation after adding 3-OMGA.
High background or inconsistent results in assays Interference from 3-OMGA with the assay components or detection method.- Run appropriate controls, including a vehicle control (medium with DMSO) and a control with 3-OMGA in the absence of cells, to check for any direct interaction with the assay reagents.- Consult the literature for assays that have been validated for use with phenolic compounds.
Unexpected cytotoxicity at low concentrations - Cell line is particularly sensitive to 3-OMGA.- Error in stock solution concentration calculation.- Perform a thorough dose-response curve starting from very low concentrations (e.g., nanomolar range).- Double-check all calculations for stock solution preparation and dilutions.- Test the effect of the vehicle (DMSO) alone on cell viability.
No observable effect at expected concentrations - Insufficient incubation time.- Cell line is resistant to the effects of 3-OMGA.- Degradation of the 3-OMGA compound.- Extend the incubation period based on literature for similar compounds and assays.- Consider using a different cell line that may be more responsive.- Use a fresh vial of 3-OMGA and prepare a new stock solution.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and the closely related compound, gallic acid, in various in vitro experiments. This data can serve as a starting point for designing your own experiments.

Table 1: Effective Concentrations of this compound (3-OMGA) in In Vitro Assays

Cell Line/SystemAssayEffective ConcentrationObserved EffectReference
Caco-2 (Human Colon Carcinoma)Cell Viability10 - 100 µMTime- and dose-dependent decrease in cell viability.[1][2]
Caco-2 (Human Colon Carcinoma)Cell Cycle Analysis10 - 100 µMCell cycle arrest at G0/G1 phase after 72 hours.[1][2]
Caco-2 (Human Colon Carcinoma)Apoptosis10 - 100 µMActivation of caspase-3.[1][2]
Cell-free assayAntioxidant (Lipid Hydroperoxide Generation)10 µMInhibition of lipid hydroperoxide generation.[3]

Table 2: Effective Concentrations of Gallic Acid (a related compound) in In Vitro Assays

Cell Line/SystemAssayEffective ConcentrationObserved Effect
Ishikawa (Endometrial Cancer)Cell Viability75 - 100 µg/mLInhibition of cell proliferation and detachment from 3D spheroids.
RAW 264.7 (Macrophage)Anti-inflammatory (Nitric Oxide Production)Not specifiedInhibition of nitric oxide production.
PC-12 (Neuronal-like)Neuroprotection (against tBHP-induced injury)0.8 µMIncreased cell viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of 3-OMGA on the viability of adherent cell lines like Caco-2.

Materials:

  • This compound (3-OMGA)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-OMGA in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 3-OMGA or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general workflow for investigating the effect of 3-OMGA on the expression or phosphorylation of proteins in key signaling pathways (e.g., NF-κB pathway).

Materials:

  • Cells treated with 3-OMGA and appropriate controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with 3-OMGA for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of your experiments and understanding the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cell_Viability cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare 3-OMGA Stock Solution (in DMSO) C Prepare Serial Dilutions of 3-OMGA A->C B Seed Cells in 96-well plate D Treat Cells with 3-OMGA/Vehicle B->D C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I

Caption: Workflow for determining the effect of 3-OMGA on cell viability using an MTT assay.

Signaling_Pathway_NFkB cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces 3-OMGA 3-OMGA 3-OMGA->IKK inhibits

Caption: Proposed mechanism of 3-OMGA in inhibiting the NF-κB signaling pathway.

References

Technical Support Center: 3-O-Methylgallic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-O-Methylgallic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, leading to peak tailing. The pKa of the related compound, gallic acid, is approximately 4.4.[1] To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of your mobile phase to around 2.5-3.0 using an appropriate acidifier like formic acid or phosphoric acid. This will ensure that the carboxylic acid group of this compound is fully protonated.[4]

  • Use an End-Capped Column: Employ a modern, well-end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.

  • Reduce Injection Volume/Concentration: Try diluting your sample or reducing the injection volume to see if the peak shape improves.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions and improve peak shape.

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer:

Retention time instability can be frustrating and can compromise the reliability of your results. The most common causes for shifting retention times are:

  • Inconsistent Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time. This can be due to improper mixing, evaporation of the more volatile organic solvent, or degradation of the mobile phase.[4]

  • Column Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Inconsistent column temperature can therefore lead to retention time drift.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of retention time drift, especially at the beginning of a run.

  • Changes in Flow Rate: Fluctuations in the pump's flow rate will directly impact retention times.

Solutions:

  • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. Ensure thorough mixing of aqueous and organic components.

  • Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable and consistent temperature throughout the analysis.

  • Ensure Proper Column Equilibration: Equilibrate the column with the mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting your samples.

  • Check the HPLC Pump: Regularly check the pump for any leaks and ensure it is delivering a consistent flow rate.

Question: I am observing poor resolution between my this compound peak and an impurity. How can I improve the separation?

Answer:

Poor resolution can be addressed by optimizing several chromatographic parameters to increase the separation efficiency and selectivity.

  • Mobile Phase Composition: The percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase has a significant impact on retention and selectivity.

  • Mobile Phase pH: As discussed earlier, pH can influence the retention of ionizable compounds.

  • Column Chemistry: The choice of stationary phase can dramatically affect selectivity.

  • Temperature: Temperature can alter the selectivity of the separation for some compounds.[6]

Solutions:

  • Optimize the Organic Modifier Percentage: Try adjusting the ratio of your organic solvent to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve the resolution of early-eluting peaks.

  • Fine-tune the Mobile Phase pH: Small adjustments to the pH can sometimes alter the retention of co-eluting peaks to different extents, thereby improving resolution.

  • Try a Different Column: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column).

  • Adjust the Column Temperature: Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves the separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, starting with 10% acetonitrile and increasing to 50% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 272 nm.[7]

  • Column Temperature: 30 °C.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis?

A2: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides sharper peaks. Methanol is a protic solvent and can have different selectivity for some compounds due to its ability to engage in hydrogen bonding. The choice between the two may depend on the specific separation and the impurities that need to be resolved from the main peak.

Q3: My peak is split. What should I do?

A3: Peak splitting can be caused by several factors:

  • Column Contamination or Void: The inlet of the column might be contaminated or have a void.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Co-elution of an Impurity: The split peak might actually be two different compounds eluting very close to each other.

To troubleshoot, first, try dissolving your sample in the initial mobile phase. If the problem persists, try flushing the column or replacing the guard column if one is in use. If neither of these solutions works, the issue might be a void at the head of the column, and the column may need to be replaced.[8]

Quantitative Data Summary

The following tables provide illustrative data on how changes in key HPLC parameters can affect the analysis of this compound. Note that these are typical trends and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHApproximate Retention Time (min)Peak Asymmetry Factor (As)
2.512.51.1
3.011.81.2
3.510.51.5
4.08.22.1
4.56.1>2.5 (significant tailing)
Conditions: C18 column, 40% Acetonitrile in water with phosphate buffer, 1.0 mL/min flow rate.

Table 2: Effect of Acetonitrile Concentration on Retention Time

Acetonitrile (%)Approximate Retention Time (min)
3018.2
3515.1
4012.5
4510.3
508.4
Conditions: C18 column, mobile phase pH 2.7 with 0.1% formic acid, 1.0 mL/min flow rate.

Experimental Protocols

Detailed HPLC Method for the Analysis of this compound

This protocol is a general guideline and may require optimization for your specific application.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

  • Methanol (for sample preparation, if needed)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Degas both mobile phases before use.

4. Sample Preparation

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, preferably the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 50 50
    22.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

6. System Suitability

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The peak asymmetry factor should be between 0.9 and 1.5.

Visualizations

Metabolic Pathways of this compound

This compound is involved in several metabolic pathways, including the degradation of lignin derivatives by microorganisms and the metabolism of anthocyanins by human gut microflora.[9][10]

MetabolicPathways cluster_lignin Lignin Degradation by Sphingomonas paucibilis cluster_anthocyanin Anthocyanin Metabolism by Gut Microflora Syringate Syringate MGA This compound Syringate->MGA O-demethylase Gallate Gallic acid MGA->Gallate O-demethylase RingCleavage Ring Cleavage Products MGA->RingCleavage 3,4-dioxygenase Gallate->RingCleavage dioxygenase Anthocyanins Anthocyanins (e.g., Petunidin) MGA2 This compound Anthocyanins->MGA2 Microbial Metabolism

Caption: Metabolic pathways involving this compound.

Troubleshooting Workflow for Peak Tailing

This diagram outlines a logical workflow for troubleshooting peak tailing issues in the HPLC analysis of this compound.

TroubleshootingWorkflow Start Peak Tailing Observed Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 Check_pH->Adjust_pH No Check_Column Is the column old or non-end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Use a new, end-capped C18 column Check_Column->Replace_Column Yes Check_Concentration Is sample concentration high? Check_Column->Check_Concentration No Replace_Column->Check_Concentration Dilute_Sample Dilute sample or reduce injection volume Check_Concentration->Dilute_Sample Yes Problem_Solved Problem Solved Check_Concentration->Problem_Solved No Dilute_Sample->Problem_Solved

Caption: A workflow for troubleshooting peak tailing.

References

Technical Support Center: Enhancing 3-O-Methylgallic Acid Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating experiments aimed at improving the bioavailability of 3-O-Methylgallic acid (3-OMGA) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental process, from formulation development to pharmacokinetic analysis.

Formulation & Administration

  • Q1: My 3-OMGA formulation shows poor solubility. What strategies can I employ to improve it?

    • A1: 3-OMGA, like many phenolic compounds, can exhibit limited aqueous solubility, which directly impacts its oral bioavailability. Consider the following approaches:

      • pH Adjustment: The solubility of phenolic acids is often pH-dependent. Experiment with buffered solutions to maintain an optimal pH for dissolution in the gastrointestinal tract.

      • Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance solubility.

      • Nanoencapsulation: Encapsulating 3-OMGA into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility and dissolution rates.[1][2][3] These formulations can protect the compound from degradation and facilitate its transport across the intestinal barrier.

      • Lipid-Based Formulations: Formulating 3-OMGA in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption, particularly for lipophilic compounds.[4][5][6]

  • Q2: I am observing high variability in my pharmacokinetic data after oral gavage. What could be the cause?

    • A2: High variability is a common issue in oral bioavailability studies. Potential causes include:

      • Improper Gavage Technique: Ensure consistent and accurate delivery of the formulation to the stomach. Improper technique can lead to dosing errors or stress-induced physiological changes in the animals.

      • Food Effect: The presence or absence of food in the stomach can significantly alter the absorption of compounds. Standardize the fasting period for all animals before dosing to minimize this variability.

      • Formulation Instability: If using a suspension, ensure it is homogenous and does not settle during the dosing period. For emulsions or nanoformulations, assess their stability under physiological conditions.

      • Animal Stress: Stress from handling and dosing can affect gastrointestinal motility and blood flow, leading to variable absorption. Acclimatize the animals to the procedures to reduce stress.

  • Q3: What are the recommended dosing volumes and needle sizes for oral gavage in rats?

    • A3: For rats, the recommended oral gavage volume is typically between 10-40 mL/kg. For a 300g rat, an 18G x 76mm gavage needle is often used. It's crucial to use a flexible or plastic feeding needle to minimize the risk of esophageal injury.

Sample Collection & Analysis

  • Q4: I am having difficulty obtaining consistent blood samples from the tail vein. Are there alternative methods?

    • A4: While tail vein sampling is common, other methods can be more reliable, especially for repeated sampling:

      • Saphenous Vein: The saphenous vein on the hind leg is a viable alternative for collecting small to medium blood volumes.

      • Submandibular Vein: This site allows for the collection of a good volume of blood with minimal stress to the animal.

      • Jugular Vein Cannulation: For studies requiring frequent blood draws, surgical cannulation of the jugular vein allows for stress-free, repeated sampling from conscious animals.

  • Q5: My plasma samples show interfering peaks during HPLC analysis. How can I improve my sample preparation?

    • A5: Proper sample preparation is critical for accurate quantification. Consider the following:

      • Protein Precipitation: This is a common and effective method. Acetonitrile is often used to precipitate plasma proteins, leaving the analyte of interest in the supernatant for analysis.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively binding and eluting the analyte, thereby removing a wider range of interfering substances.

      • Liquid-Liquid Extraction (LLE): This technique separates the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous phase.

  • Q6: What are the key parameters to validate for an HPLC method for 3-OMGA quantification?

    • A6: A robust HPLC method validation should include:

      • Specificity: Ensure that there are no interfering peaks from endogenous plasma components at the retention time of 3-OMGA.

      • Linearity and Range: Establish a linear relationship between the concentration and the detector response over a defined range.

      • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of analyte that can be reliably detected and quantified.

      • Stability: Assess the stability of 3-OMGA in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Presentation: Pharmacokinetic Parameters

While specific pharmacokinetic data for orally administered this compound is limited in publicly available literature, the following table presents data for the structurally related compound, Gallic Acid, in rats. This can serve as a baseline for comparison when evaluating the performance of novel 3-OMGA formulations. Methylation of flavonoids has been shown to improve intestinal absorption and metabolic stability, suggesting that 3-OMGA may have a more favorable pharmacokinetic profile than Gallic Acid.[7]

Table 1: Pharmacokinetic Parameters of Gallic Acid in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Gallic Acid in Triphala formulation1000421.811917.9[8]
Gallic Acid in Triphala formulation5000120.780.542.6[8]
Gallic Acid Monohydrate (Normal Rats)50~3201.5~500[9]
Gallic Acid Monohydrate (Normal Rats)100~7201.4~1000[9]

Note: The data presented is for Gallic Acid, not this compound. These values should be used as a reference point for experimental design and not as a direct comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in assessing the bioavailability of 3-OMGA.

1. Oral Gavage Administration in Rats

  • Objective: To administer a precise dose of the 3-OMGA formulation orally to rats.

  • Materials:

    • 3-OMGA formulation (solution, suspension, or nanoformulation)

    • Appropriately sized gavage needles (e.g., 18G for adult rats)

    • Syringes

    • Animal scale

  • Procedure:

    • Fast the rats for 12 hours prior to dosing, with free access to water.

    • Weigh each rat accurately to calculate the correct dose volume.

    • Gently restrain the rat, holding it firmly but without causing distress.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach, slowly administer the formulation.

    • Withdraw the needle gently and return the rat to its cage.

    • Monitor the animal for any signs of distress post-administration.

2. Serial Blood Sampling via Saphenous Vein

  • Objective: To collect serial blood samples to determine the plasma concentration-time profile of 3-OMGA.

  • Materials:

    • 25-27G needles

    • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

    • Anesthetic (e.g., isoflurane) or a restraining device

    • Gauze

    • Heat lamp (optional, to promote vasodilation)

  • Procedure:

    • At predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), anesthetize the rat or place it in a restraining device.

    • Shave the fur over the saphenous vein on the lateral side of the hind leg.

    • Apply gentle pressure to the upper thigh to make the vein more prominent. A heat lamp can be used for a short period to aid vasodilation.

    • Puncture the vein with a sterile needle and collect the blood into a microcentrifuge tube.

    • After collecting the required volume (typically 100-200 µL), apply gentle pressure to the puncture site with gauze to stop the bleeding.

    • Immediately place the blood samples on ice.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

3. Quantification of 3-OMGA in Plasma by HPLC-UV

  • Objective: To determine the concentration of 3-OMGA in plasma samples.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (HPLC grade)

    • Formic acid or phosphoric acid (for mobile phase acidification)

    • Water (HPLC grade)

    • 3-OMGA standard

    • Internal standard (optional but recommended)

  • Procedure:

    • Sample Preparation:

      • Thaw the plasma samples on ice.

      • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate the proteins.

      • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of the mobile phase.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase for phenolic acids is a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25-30°C

      • Injection Volume: 20 µL

      • UV Detection: Monitor at the wavelength of maximum absorbance for 3-OMGA (typically around 270-280 nm).

    • Quantification:

      • Prepare a calibration curve using known concentrations of 3-OMGA standard in blank plasma.

      • Process the standards in the same way as the unknown samples.

      • Calculate the concentration of 3-OMGA in the experimental samples by comparing their peak areas to the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of NF-κB by this compound

This compound has been shown to inhibit the activation of transcription factors such as NF-κB.[10] The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by 3-OMGA.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR, TLR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB IκB Degradation OMGA This compound OMGA->IKK_complex Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Proposed mechanism of 3-OMGA inhibiting the NF-κB signaling pathway.

Experimental Workflow: Oral Bioavailability Study

The following diagram outlines the typical workflow for an in vivo study to assess the oral bioavailability of a novel 3-OMGA formulation.

G start Start formulation 3-OMGA Formulation (e.g., Nanoformulation) start->formulation dosing Oral Gavage in Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis HPLC-UV Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc comparison Compare to Control (Unformulated 3-OMGA) pk_calc->comparison conclusion Conclusion on Bioavailability Enhancement comparison->conclusion end End conclusion->end

Caption: Standard workflow for an oral bioavailability study in an animal model.

References

Preventing oxidation of 3-O-Methylgallic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-Methylgallic acid (3-OMGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and troubleshooting common issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-OMGA) and why is its oxidation a concern?

This compound (3,4-dihydroxy-5-methoxybenzoic acid) is a naturally occurring phenolic compound and a metabolite of anthocyanins, known for its potent antioxidant properties.[1] Like other polyphenols, 3-OMGA is susceptible to oxidation when exposed to factors such as light, heat, oxygen, and certain pH conditions. Oxidation can lead to the degradation of the compound, resulting in a loss of biological activity and the formation of unknown byproducts that may interfere with experimental results.

Q2: How should I properly store this compound to prevent oxidation?

To ensure the stability of 3-OMGA, it is crucial to follow proper storage procedures. As a solid, 3-OMGA should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years under these conditions.[2] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration.

Q4: My 3-OMGA solution has changed color. What does this indicate?

A color change in your 3-OMGA solution, often to a yellowish or brownish hue, is a common indicator of oxidation. Phenolic compounds can form colored quinone-like structures upon oxidation. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experimental results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or inconsistent experimental results Degradation of 3-OMGA due to oxidation.1. Prepare Fresh Solutions: Always use freshly prepared solutions of 3-OMGA for your experiments.2. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free of oxidizing contaminants.3. Inert Atmosphere: When possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.4. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation in the final working solution Poor solubility in the aqueous buffer or medium.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within a tolerable range for your experimental system (typically ≤0.5%).2. Gentle Warming: Briefly warm the solution to aid dissolution, but avoid excessive heat which can accelerate degradation.3. Sonication: Use an ultrasonic bath to aid in the solubilization of the compound.[1]
Visible color change in the 3-OMGA solution Oxidation of the compound.1. Discard the Solution: Do not use discolored solutions for experiments.2. Review Handling Procedures: Re-evaluate your solution preparation and storage protocols to identify potential sources of oxidation.3. Check Solvent Quality: Ensure the solvent has not been contaminated.

Experimental Protocols

Protocol 1: Detection of this compound Oxidation using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of 3-OMGA and its potential degradation products. Method optimization will be required for specific instrumentation and columns.

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and gradually increasing it. A starting point could be 5% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35°C

3. Sample Preparation:

  • Prepare a stock solution of 3-OMGA in a suitable solvent (e.g., methanol or DMSO).

  • Dilute the stock solution to the desired concentration with the initial mobile phase composition.

  • To assess stability, incubate the solution under desired stress conditions (e.g., elevated temperature, light exposure, different pH) and take aliquots at various time points.

4. Detection:

  • Monitor the chromatograms at a wavelength where 3-OMGA has maximum absorbance (typically around 270-280 nm for gallic acid derivatives).

  • Oxidation of 3-OMGA will result in a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Monitoring this compound Oxidation using UV-Vis Spectroscopy

This method provides a simpler, though less specific, way to monitor the oxidation of 3-OMGA.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a solution of 3-OMGA in a suitable buffer or solvent.

  • Record the initial UV-Vis spectrum of the solution (typically from 200 to 400 nm). Gallic acid and its derivatives show characteristic absorbance peaks in the UV region.[4]

  • Expose the solution to the desired oxidative stress conditions.

  • Record the UV-Vis spectra at regular intervals.

3. Interpretation:

  • Oxidation of phenolic compounds often leads to changes in the UV-Vis spectrum. A decrease in the absorbance of the primary peak and/or the appearance of new absorbance bands at different wavelengths can indicate degradation.[5][6][7]

Visualizations

Signaling Pathway: Inhibition of NF-κB by this compound

Caption: Proposed mechanism of 3-OMGA inhibiting the NF-κB signaling pathway.[8]

Experimental Workflow: Assessing the Stability of this compound

G cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion Start Start: Prepare 3-OMGA Stock Solution Stress Incubate under Stress Conditions (Light, Temp, pH) Start->Stress Sampling Collect Aliquots at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC UV-Vis UV-Vis Spectroscopy Sampling->UV-Vis Data Analyze Data: - Peak Area Decrease - New Peaks - Spectral Changes HPLC->Data UV-Vis->Data Degradation Degradation Observed? Data->Degradation Stable Compound is Stable under Tested Conditions Degradation->Stable No Unstable Compound is Unstable Optimize Conditions Degradation->Unstable Yes

References

Technical Support Center: 3-O-Methylgallic Acid (3-OMGA) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of 3-O-Methylgallic acid (3-OMGA).

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the dissolution and handling of this compound.

Frequently Asked Questions (FAQs) - Solubility & Solution Preparation

Q1: My this compound is not dissolving in water. Is this expected?

A: Yes, this is expected. This compound has poor water solubility. While one source estimates the water solubility at approximately 12.29 mg/mL at 25°C, another indicates a solubility of around 2 mg/mL, which may require sonication and heating to 60°C to achieve.[1][2] For many experimental applications, especially at higher concentrations, water alone is not a suitable solvent.

Q2: What are the recommended solvents for dissolving this compound?

A: For initial stock solutions, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL (with sonication) and in ethanol at concentrations of at least 10 mg/mL.[2][3] For in vivo studies, co-solvent systems are often necessary.

Q3: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?

A: This is a common issue known as "crashing out." To prevent this, you can try several strategies:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of 3-OMGA in your aqueous medium.

  • Use a co-solvent system: Instead of adding a concentrated DMSO stock directly to your buffer, prepare an intermediate solution with a co-solvent system. A common system involves a stepwise addition of solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 2.5 mg/mL.[2][4]

  • Employ cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate 3-OMGA, enhancing its aqueous solubility. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to achieve a solubility of at least 2.5 mg/mL.[2]

Q4: My solution of this compound is changing color over time. What is happening and how can I prevent it?

A: Phenolic compounds like this compound can be susceptible to oxidation, which can lead to a color change in the solution. This oxidation can be accelerated by high pH, exposure to light, and the presence of dissolved oxygen or metal ions. To minimize oxidation:

  • Use degassed solvents: Before dissolving the compound, degas your solvents by methods such as sparging with an inert gas (e.g., nitrogen or argon) or through several freeze-pump-thaw cycles.

  • Control the pH: Maintain a slightly acidic pH if your experimental conditions allow, as phenolic compounds are generally more stable in acidic conditions.

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-degradation.

  • Store properly: For long-term storage, aliquot your stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and solvent systems.

Table 1: Solubility in Single Solvents

SolventConcentrationConditions
Water~12.29 mg/mLEstimated at 25°C[1]
Water2 mg/mLRequires sonication and heating to 60°C[2]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRequires sonication[2][6]
Ethanol≥ 10 mg/mLNo special conditions reported[3]

Table 2: Solubility in Co-Solvent Systems for In Vivo Applications

Solvent System CompositionAchieved Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
Phosphate-Buffered Saline (PBS)3.33 mg/mL (requires sonication)[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, vortex mixer, and bath sonicator.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of 3-OMGA).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a bath sonicator and sonicate until the compound is completely dissolved. Brief, gentle heating in a water bath (up to 37°C) can be used to aid dissolution if necessary.[5]

    • Once dissolved, store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Co-Solvent System

This protocol is adapted from common practices for poorly soluble compounds for in vivo use.

  • Materials: this compound, DMSO, PEG300, Tween-80, and sterile saline (0.9% NaCl).

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Sequentially add the other solvents while vortexing after each addition: first PEG300, then Tween-80, and finally saline.

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution:

      • Start with 100 µL of a 25 mg/mL 3-OMGA stock in DMSO.

      • Add 400 µL of PEG300 and vortex thoroughly.

      • Add 50 µL of Tween-80 and vortex until the solution is clear.

      • Add 450 µL of saline and vortex to obtain a clear, homogenous solution.

    • If any cloudiness persists, gentle warming or brief sonication may be applied.

Protocol 3: Cyclodextrin-Based Formulation for Improved Aqueous Solubility

This protocol describes the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using a freeze-drying method, a common technique for creating stable cyclodextrin complexes.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.45 µm syringe filter, freeze-dryer.

  • Procedure:

    • Prepare a 1:1 molar ratio mixture of this compound and HP-β-CD. For example, dissolve 184.15 mg of 3-OMGA (1 mmol) and approximately 1375 mg of HP-β-CD (1 mmol, assuming an average molecular weight of ~1375 g/mol ) in an appropriate volume of deionized water (e.g., 25 mL).

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved 3-OMGA.

    • Freeze the filtered solution at -80°C until completely solid.

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the 3-OMGA/HP-β-CD inclusion complex.

    • The resulting powder can be reconstituted in aqueous buffers for experiments, exhibiting significantly improved water solubility.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_application Application start Poorly Soluble This compound organic_solvent Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->organic_solvent For stock solutions cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin ph_adjustment pH Adjustment (Acidic pH) start->ph_adjustment application Use in Experiment (In Vitro / In Vivo) organic_solvent->application Dilute into aqueous media cosolvent->application cyclodextrin->application ph_adjustment->application

Caption: A decision tree for systematically addressing poor 3-OMGA solubility.

Signaling Pathway: 3-OMGA Induced Apoptosis

Gallic acid, a close analog of 3-OMGA, is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and subsequent activation of caspases.

G OMGA This compound Bax Bax (Pro-apoptotic) OMGA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) OMGA->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Signaling Pathway: Inhibition of NF-κB by 3-OMGA

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα (Inactive NF-κB) IKK->NFkB_complex Leads to IκBα degradation IkB->NFkB_complex p50_p65 p50/p65 (Active NF-κB) NFkB_complex->p50_p65 Releases p50_p65->NFkB_complex Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression p50_p65->Gene_Expression OMGA This compound OMGA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing 3-O-Methylgallic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 3-O-Methylgallic acid (3-OMGA) from natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Question: Why is my 3-OMGA yield unexpectedly low?

Answer: Low yields of 3-OMGA can stem from several factors throughout the extraction and quantification process. A systematic approach to troubleshooting is recommended. First, re-evaluate your choice of extraction solvent. The polarity of the solvent system is critical for efficiently extracting phenolic compounds. While methanol has been shown to be effective for similar compounds, a mixture of solvents, such as aqueous methanol or ethanol, might be necessary to improve extraction efficiency.[1][2][3][4] The optimal solvent concentration can vary depending on the plant matrix; for instance, 60% aqueous methanol was found to be optimal for extracting total phenolics from Marrubium vulgare.[3]

Next, consider the extraction technique itself. Methods like ultrasound-assisted extraction (UAE) and Soxhlet extraction can enhance yields by improving solvent penetration into the plant material.[5][6][7] Ensure that the extraction time and temperature are optimized, as these parameters can significantly impact the recovery of 3-OMGA. For some phenolic acids, temperatures around 80°C have been shown to be effective.[8]

Finally, review your sample preparation and quantification steps. Inadequate grinding of the plant material can limit solvent access to the target compound. During quantification by HPLC, ensure your calibration curve is accurate and that the sample is being appropriately diluted to fall within the linear range of the detector.

G start Low 3-OMGA Yield solvent Re-evaluate Extraction Solvent - Polarity - Solvent:Water Ratio start->solvent method Optimize Extraction Method - Technique (UAE, Soxhlet) - Time and Temperature solvent->method sample_prep Review Sample Preparation - Grinding - Drying method->sample_prep quantification Check Quantification Step - HPLC Calibration - Sample Dilution sample_prep->quantification end Improved Yield quantification->end

Caption: Troubleshooting workflow for low 3-OMGA yield.

Question: How can I remove interfering compounds from my extract?

Answer: Crude plant extracts are complex mixtures containing various compounds that can interfere with the quantification of 3-OMGA. Solid-phase extraction (SPE) is a common and effective technique for sample cleanup.[7] By selecting an appropriate sorbent and elution solvent system, it is possible to selectively retain interfering compounds while allowing 3-OMGA to pass through, or vice versa. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are often used. The process typically involves conditioning the cartridge, loading the crude extract, washing away impurities with a weak solvent, and finally eluting the target analyte with a stronger solvent.

Question: What should I do if I observe emulsion formation during liquid-liquid extraction?

Answer: Emulsion formation is a common issue in liquid-liquid extraction, particularly with plant extracts that may contain surfactant-like molecules.[9] An emulsion is a stable mixture of two immiscible liquids, which can make phase separation difficult. To break an emulsion, you can try the following:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of an emulsion.[9]

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[9]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can also be effective in breaking the emulsion.[9]

G start Emulsion Formation Observed gentle Try Gentle Swirling start->gentle salt Add Brine (Salting Out) gentle->salt If emulsion persists centrifuge Centrifuge the Mixture salt->centrifuge If emulsion persists filter Filter through Glass Wool or Phase Separation Paper centrifuge->filter If emulsion persists end Phases Separated filter->end

Caption: Decision tree for resolving emulsion formation.

Question: Why are my HPLC peaks for 3-OMGA broad or tailing?

Answer: Poor peak shape in HPLC can be caused by a variety of factors. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Dilute your sample and re-inject.

  • Column Contamination: Residual compounds from previous injections can interact with your analyte, causing peak tailing. Flush the column with a strong solvent.

  • Incompatible Injection Solvent: If the solvent in which your sample is dissolved is much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-OMGA, which in turn can influence peak shape. Ensure the pH is stable and appropriate for your analyte and column.

Frequently Asked Questions (FAQs)

Question: What are the best natural sources for this compound?

Answer: this compound is a polyphenol that has been identified in various natural sources. It has been found in the traditional Japanese medicine Keishibukuryogan-ka-yokuinin (KBGY).[10] Additionally, it has been reported in plants such as Rhododendron dauricum and Geranium collinum.[11] Gallic acid, a closely related compound, is more widespread and is found in numerous plants, including gallnuts, tea leaves, and various fruits and berries.[12][13][14]

Question: Which solvent system is most effective for extracting 3-OMGA?

Answer: The choice of solvent is crucial for effective extraction. This compound is reported to be soluble in ethanol and DMSO.[10] For the extraction of similar phenolic compounds like gallic acid from plant materials, various solvents and solvent mixtures have been successfully used. Methanol and aqueous methanol solutions are frequently employed.[1][2][5][6] For instance, 70% methanol with 30% water has been shown to be effective for extracting gallic acid from walnut shells.[2] The optimal solvent system will depend on the specific plant matrix and the presence of other compounds. It is recommended to perform preliminary experiments with a few different solvents and solvent ratios to determine the best system for your specific application.

Data on Extraction Solvents and Conditions

The following tables summarize data on the extraction of gallic acid and other phenolic compounds, which can serve as a starting point for optimizing 3-OMGA extraction.

Table 1: Comparison of Solvents for Phenolic Compound Extraction

SolventTarget Compound(s)Plant SourceKey Findings
MethanolGallic acid, Catechin, EpicatechinSaraca asocaMethanol was more effective for the extraction of all analytes from flowers, stems, and roots.[1]
75% EthanolGallic acidGrape seedProvided the maximum extraction of gallic acid.[1]
70% MethanolGallic acidWalnut inner shellResulted in the best extraction of gallic acid.[2]
60% Aqueous MethanolTotal Phenolic ContentMarrubium vulgareYielded the highest amount of total phenolics.[3]
80% MethanolPhenolic CompoundsAmomum chinense C.Optimal for extracting phenolic compounds.[4]
WaterGallic acidAlchemilla vulgaris L.Most effective solvent at 30°C for 90 minutes.[15]

Table 2: Optimized Extraction Parameters for Phenolic Acids

ParameterOptimized ValueTarget Compound(s)Plant Source
Temperature80.53°CCaffeic acid, Rosmarinic acidMelissa officinalis L.
Methanol Concentration29.89%Caffeic acid, Rosmarinic acidMelissa officinalis L.
Solvent-to-Material Ratio30 mL/gCaffeic acid, Rosmarinic acidMelissa officinalis L.
Water-Ethanol Percentage75% Water in EthanolGallic acid, QuercetinPouteria macrophylla
Fruit-Solvent Ratio1:5 (w/v)Gallic acid, QuercetinPouteria macrophylla
Extraction Time30 min (Ultrasound-assisted)Gallic acid, QuercetinPouteria macrophylla

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 3-OMGA

This protocol provides a general procedure for the extraction of 3-OMGA from a dried plant matrix using UAE.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 50°C) and grind it into a fine powder.[4]

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the chosen extraction solvent (e.g., 70% methanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation:

    • After sonication, centrifuge the mixture to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.[7]

  • Storage: Store the extract at 4°C until HPLC analysis.

Protocol 2: Quantification of 3-OMGA by HPLC

This protocol outlines a general method for the quantification of 3-OMGA using HPLC with UV detection.

  • Preparation of Standards:

    • Prepare a stock solution of 3-OMGA standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is often used for the separation of phenolic acids.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where 3-OMGA has maximum absorbance (e.g., around 270 nm).[16]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared plant extracts.

    • Identify the 3-OMGA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of 3-OMGA in the sample by using the standard curve.

G cluster_extraction Extraction cluster_quantification Quantification sample_prep Sample Preparation (Dry and Grind) uae Ultrasound-Assisted Extraction (Solvent, Time, Temp) sample_prep->uae separation Centrifugation and Filtration uae->separation standards Prepare Calibration Standards hplc HPLC Analysis (C18 Column, Gradient Elution) standards->hplc quantify Quantify 3-OMGA (Standard Curve) hplc->quantify

Caption: General workflow for extraction and quantification of 3-OMGA.

References

Technical Support Center: 3-O-Methylgallic Acid and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing 3-O-Methylgallic acid in cell-based experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference with common cell viability assays. As a derivative of gallic acid, this compound possesses antioxidant properties that can lead to inaccurate experimental results. This resource will help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my cell viability assay?

Yes, it is highly probable. This compound, like other polyphenolic compounds with antioxidant properties, can chemically interact with the reagents of common cell viability assays. This is particularly true for assays that rely on the reduction of a reporter molecule, such as tetrazolium salts (MTT, XTT, MTS) and resazurin-based assays (e.g., AlamarBlue®).

Q2: What is the mechanism of interference?

The interference is primarily due to the reducing potential of this compound. In standard tetrazolium-based assays, viable cells with active metabolism reduce the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple). However, a potent antioxidant like this compound can directly donate electrons to the tetrazolium salt, reducing it to formazan in the absence of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually the case, and can mask the compound's true cytotoxic effects. A similar direct reduction can occur with the resazurin dye, converting it to the fluorescent resorufin.

Q3: Which cell viability assays are most likely to be affected?

Assays based on redox indicators are most susceptible to interference. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))

  • Resazurin (AlamarBlue®)-based assays

Q4: Which assays are recommended as alternatives?

To avoid interference from the antioxidant properties of this compound, it is advisable to use assays with different detection principles. Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein. It is independent of cellular metabolism and redox state.

  • ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells. The enzymatic reaction (luciferin-luciferase) is generally not affected by antioxidant compounds.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing an indirect measure of cell number.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Higher than expected cell viability, or even viability >100% at high concentrations of this compound in tetrazolium or resazurin assays. Direct reduction of the assay reagent by this compound.1. Perform a cell-free control: Add this compound to cell-free wells containing culture medium and the assay reagent. A color/fluorescence change indicates direct interference. 2. Wash cells before adding the reagent: After the treatment period, carefully wash the cells with sterile PBS to remove any residual this compound before adding the assay reagent. 3. Switch to a non-redox-based assay: Use the SRB or an ATP-based assay for your experiments.
Inconsistent or highly variable results between replicate wells. Potential interaction between this compound and media components, or precipitation of the compound at high concentrations.1. Visually inspect the wells: Check for any precipitate after adding this compound. 2. Ensure complete solubilization: Confirm that this compound is fully dissolved in the culture medium at the tested concentrations. 3. Increase the number of replicate wells to improve statistical power and identify outliers.
Discrepancy between viability data and cell morphology (e.g., high viability reading but visible signs of cell death under the microscope). Assay interference is masking the cytotoxic effects of this compound.1. Trust your morphological observations: Microscopy is a crucial qualitative check. 2. Validate with an alternative assay: Confirm your findings using a non-redox-based method like the SRB or ATP assay.

Experimental Protocols

Protocol 1: Cell-Free Interference Control for Tetrazolium and Resazurin Assays

This protocol is essential to determine if this compound directly interacts with your assay reagent.

Materials:

  • 96-well plate

  • Cell culture medium (without cells)

  • This compound stock solution

  • MTT, XTT, MTS, or Resazurin reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to the wells in the same concentrations you plan to use in your cell-based experiment. Include a vehicle control (e.g., DMSO).

  • Add the assay reagent (MTT, XTT, MTS, or Resazurin) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • If using MTT, add the solubilization buffer.

  • Read the absorbance or fluorescence using a plate reader.

  • Interpretation: An increase in signal in the wells containing this compound compared to the vehicle control indicates direct interference.

Protocol 2: Sulforhodamine B (SRB) Assay

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Plate reader (absorbance at 510-570 nm)

Procedure:

  • After treating cells with this compound, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate for 10 minutes and read the absorbance.

Protocol 3: ATP-based Luminescence Assay

Materials:

  • Cells seeded in an opaque-walled 96-well plate and treated with this compound

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Presentation

Table 1: Hypothetical Comparison of this compound Effects in Different Viability Assays

Concentration of this compound (µM)MTT Assay (% Viability - Interference)SRB Assay (% Viability - Actual)ATP Assay (% Viability - Actual)
0 (Control)100100100
101059598
251158082
501306065
1001504042

Note: This table is for illustrative purposes to demonstrate the potential discrepancy between assay results.

Signaling Pathways and Experimental Workflows

Studies have shown that this compound can influence key signaling pathways involved in cell survival, proliferation, and inflammation. A study by Varoni et al. (2014) demonstrated that this compound can inhibit transcription factors such as NF-κB, AP-1, and STAT-1 in colon cancer cells.[1]

Diagram 1: Experimental Workflow for Investigating Assay Interference

G cluster_setup Experimental Setup cluster_assay Cell Viability Assay cluster_control Interference Control cluster_analysis Data Analysis A Seed cells in 96-well plates B Treat cells with this compound A->B C Perform Tetrazolium/Resazurin Assay B->C D Perform SRB or ATP Assay B->D G Compare results from cellular and cell-free assays C->G H Determine true cytotoxic effect D->H E Prepare cell-free plate with This compound F Add Tetrazolium/Resazurin Reagent E->F F->G G->H Correct for interference

Caption: Workflow to identify and mitigate assay interference.

Diagram 2: Simplified Signaling Pathway Affected by this compound

G cluster_membrane cluster_nucleus Megal This compound IKK IKK Megal->IKK Inhibits MAPK MAPK Pathway (JNK, p38, ERK) Megal->MAPK Inhibits STAT1 STAT1 Megal->STAT1 Inhibits Receptor Receptor Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Gene Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene AP1->Gene STAT1->Gene Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival Inflammation Inflammation Gene->Inflammation

Caption: Inhibition of pro-inflammatory signaling by this compound.

References

Technical Support Center: Method Refinement for Consistent Results with 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 3-O-Methylgallic acid (3-OMGA).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental workflow with this compound, presented in a question-and-answer format.

1. Compound Solubility and Stability

  • Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?

  • Answer: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations of ≥10 mg/mL. For in vivo studies, it can be dissolved in PBS with the aid of ultrasonication to a concentration of 3.33 mg/mL.[1][2] It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]

  • Question: My this compound solution appears to have precipitated after storage. What should I do?

  • Answer: If precipitation is observed, gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound.[3] To prevent precipitation, ensure that the storage concentration does not exceed the solubility limit in the chosen solvent and that it is stored at the recommended temperature.

2. Cell-Based Assays (e.g., MTT, Cell Viability)

  • Question: I am observing inconsistent IC50 values for this compound in my Caco-2 cell proliferation assays. What could be the cause?

  • Answer: Inconsistent IC50 values in cell viability assays can arise from several factors:

    • Cell Density: Ensure a consistent and optimal cell seeding density. Over- or under-confluent cells can respond differently to treatment.

    • Compound Stability in Media: this compound, like many phenolic compounds, may degrade in culture media over long incubation periods. Consider refreshing the media with a fresh compound during long-term experiments.

    • Assay Timing: The inhibitory effect of this compound on Caco-2 cell proliferation is time-dependent. Ensure that the incubation time is consistent across experiments. A 72-hour incubation period has been shown to be effective.[2]

    • Metabolic Activity of Cells: The metabolic state of the cells can influence the results of MTT assays, which rely on mitochondrial activity. Ensure that cells are healthy and in the exponential growth phase before treatment.

  • Question: My cell viability results with this compound are not reproducible. What are some general troubleshooting tips?

  • Answer: For general troubleshooting of cell viability assays:

    • Reagent Quality: Use high-quality, fresh reagents. Ensure the MTT reagent is properly stored and protected from light.

    • Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity).

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.

    • Washing Steps: Be gentle during washing steps to avoid detaching adherent cells.

3. Antioxidant Assays (e.g., DPPH, ABTS)

  • Question: I am not observing significant antioxidant activity with this compound in my DPPH assay. What could be the problem?

  • Answer: While this compound is known for its antioxidant properties, several factors can affect the outcome of a DPPH assay:

    • Reaction Time: The reaction between the antioxidant and DPPH radical may not be instantaneous. Ensure a sufficient and consistent incubation time (typically 30 minutes) in the dark.

    • Solvent Effects: The choice of solvent can influence the antioxidant capacity of phenolic compounds. Methanol or ethanol are commonly used for DPPH assays.

    • pH of the Medium: The pH of the reaction mixture can affect the antioxidant activity. Ensure the pH is controlled and consistent.

    • Concentration Range: You may need to test a wider range of concentrations of this compound to observe a dose-dependent effect and determine the IC50 value.

  • Question: My results from the ABTS assay are variable. What are some common pitfalls?

  • Answer: Variability in ABTS assays can be caused by:

    • ABTS Radical Cation Preparation: The ABTS radical cation (ABTS•+) must be properly generated and stabilized before use. The reaction with potassium persulfate should be allowed to proceed for 12-16 hours in the dark.

    • Absorbance of the Blank: The absorbance of the ABTS•+ solution should be adjusted to a specific value (e.g., 0.70 ± 0.02 at 734 nm) before adding the antioxidant.

    • Interference from Colored Compounds: If your this compound solution is colored, it may interfere with the absorbance reading. A proper blank control with the compound but without the ABTS radical should be included.

4. Enzyme Inhibition Assays (e.g., Xanthine Oxidase, Tyrosinase)

  • Question: I am not seeing any inhibition of xanthine oxidase with this compound. What should I check?

  • Answer: If you are not observing enzyme inhibition, consider the following:

    • Enzyme Activity: First, confirm that the enzyme is active using a known inhibitor as a positive control.

    • Substrate Concentration: The concentration of the substrate (e.g., xanthine) can affect the apparent inhibition. Ensure you are using an appropriate concentration relative to the Km of the enzyme.

    • Inhibitor Concentration: Test a broad range of this compound concentrations. The inhibitory effect may only be apparent at higher concentrations.

    • Pre-incubation: In some cases, a pre-incubation of the enzyme with the inhibitor before adding the substrate is necessary to allow for binding.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, gallic acid, for comparative purposes.

Table 1: Cell Viability and Proliferation

CompoundCell LineAssayEndpointValueIncubation TimeReference
This compoundCaco-2ProliferationIC5024.1 µM72 h[2][3]
This compoundCaco-2Cell CycleArrestG0/G1 phase24, 48, 72 h[2]

Table 2: Antioxidant Activity

CompoundAssayIC50 ValueReference CompoundReference Compound IC50
This compoundLipid Hydroperoxide InhibitionActive at 10 µM--
Gallic acidDPPH Radical Scavenging6.08 µg/mLAscorbic acid5.83 µg/mL
Methyl GallateDPPH Radical Scavenging7.48 µg/mLAscorbic acid5.83 µg/mL

Table 3: Enzyme Inhibition

CompoundEnzymeIC50 ValueReference CompoundReference Compound IC50
This compoundData not available---
Gallic acidTyrosinase3.59 x 10⁻⁶ M--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability (MTT) Assay

This protocol is adapted for the Caco-2 human colon adenocarcinoma cell line.

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in media at the highest concentration used for the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control with 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Determine the IC50 value from a plot of concentration versus percentage of scavenging activity.

3. ABTS Radical Cation Decolorization Assay

  • ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Mix it with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound in ethanol.

  • Reaction Mixture: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of NF-κB Signaling Pathway by this compound

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB:f0->IkB:e IkB_NFkB->NFkB Releases IkB_NFkB:f1->NFkB:w 3_OMGA This compound 3_OMGA->NFkB_n Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory & Pro-proliferative Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis by this compound

G cluster_cell Cell 3_OMGA This compound Cellular_Stress Cellular Stress 3_OMGA->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cell-Based Assays

G Start Start Cell_Culture Cell Culture (e.g., Caco-2) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Adherence Allow cells to adhere (overnight) Cell_Seeding->Adherence Compound_Prep Prepare serial dilutions of 3-OMGA Adherence->Compound_Prep Treatment Treat cells with 3-OMGA Adherence->Treatment Compound_Prep->Treatment Incubation Incubate for specified time (e.g., 72h) Treatment->Incubation Assay_Specific_Step Add Assay Reagent (e.g., MTT) Incubation->Assay_Specific_Step Final_Incubation Incubate (e.g., 4h) Assay_Specific_Step->Final_Incubation Data_Acquisition Read plate (e.g., Absorbance at 570nm) Final_Incubation->Data_Acquisition Data_Analysis Calculate % viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays with 3-OMGA.

References

Impact of pH on 3-O-Methylgallic acid activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 3-O-Methylgallic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

Q2: I am observing a rapid loss of my this compound solution's potency. Could pH be a factor?

Yes, the pH of your solution is a critical factor. Phenolic acids like gallic acid have been shown to be unstable at high pH.[1][3] If your solution is at a neutral or alkaline pH, degradation of this compound is likely. Consider preparing fresh solutions and maintaining them at an acidic pH (e.g., pH 3-5) to improve stability. For long-term storage, it is advisable to store solutions at -20°C or -80°C.

Q3: What is the expected impact of pH on the antioxidant activity of this compound?

The antioxidant activity of phenolic compounds is pH-dependent. The deprotonation of hydroxyl groups at higher pH values can influence the radical scavenging mechanism and capacity. For gallic acid, its antioxidant activity has been shown to be affected by pH.[6][7] While specific data for this compound is not available, it is reasonable to expect a similar pH-dependent antioxidant profile. It is crucial to perform antioxidant assays (e.g., DPPH, ORAC) at a consistent and reported pH to ensure reproducible results.

Q4: How does pH affect the anti-inflammatory activity of this compound?

The effect of pH on the anti-inflammatory activity of this compound has not been extensively studied. However, the stability of the compound, as discussed in Q1, will directly impact its effective concentration and, consequently, its biological activity. Furthermore, the ionization state of the molecule, which is pH-dependent, could influence its interaction with biological targets. When conducting cell-based assays, it is important to ensure that the pH of the culture medium is not significantly altered by the addition of the compound solution.

Q5: What is a suitable solvent for this compound and how should I prepare my stock solutions?

This compound is soluble in organic solvents like DMSO and ethanol. For biological assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer or cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Troubleshooting Guides

Issue 1: Inconsistent results in antioxidant activity assays.

  • Potential Cause: pH variability in assay solutions.

  • Troubleshooting Steps:

    • Ensure that the pH of your buffer solutions for the antioxidant assay (e.g., DPPH or ORAC) is accurately prepared and stable throughout the experiment.

    • Verify the pH of your this compound solution before adding it to the assay.

    • Report the pH at which the assay was conducted in your experimental records.

Issue 2: Precipitation of this compound in the assay medium.

  • Potential Cause: Poor solubility at the working concentration and pH.

  • Troubleshooting Steps:

    • Check the solubility of this compound in your specific assay buffer at the desired concentration.

    • Consider preparing a more dilute stock solution or adjusting the final concentration in the assay.

    • Ensure the pH of the final solution is within a range where the compound is soluble.

Issue 3: Loss of compound during storage.

  • Potential Cause: Degradation due to inappropriate storage conditions (pH, temperature, light exposure).

  • Troubleshooting Steps:

    • For short-term storage, keep aqueous solutions at 4°C and protected from light. For longer-term storage, aliquot and freeze at -20°C or -80°C.

    • Consider preparing solutions in an acidic buffer (e.g., pH 4-5) to enhance stability, if compatible with your downstream application.

    • Perform a stability study to determine the degradation rate under your specific storage conditions.

Data on this compound

ParameterValueConditionsReference
Anti-proliferative Activity IC50: 24.1 µMCaco-2 cells[8]
Antioxidant Activity (DPPH) IC50: 7.48 µg/mLNot specified[9]
pH-dependent Antioxidant Activity Data not available--
pH-dependent Stability Data not available--

Note: The provided IC50 values are from single studies and may vary depending on the specific experimental conditions. The lack of data on the pH-dependent activity and stability of this compound highlights the need for further research in this area.

Experimental Protocols

Protocol 1: General Procedure for Evaluating pH Stability of this compound

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). Dilute the stock solution with each of the prepared buffers to a final concentration suitable for analysis by HPLC.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: General Procedure for DPPH Radical Scavenging Assay at Different pH

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, 7.4).

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the respective pH buffers.

  • Assay Procedure: In a 96-well plate, add a specific volume of each this compound dilution, followed by the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value at each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_samples Dilute Stock in Buffers prep_buffers->prep_samples prep_stock Prepare 3-MGA Stock Solution prep_stock->prep_samples incubate Incubate at Constant Temp. prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Degradation Rate & Half-life hplc->data_analysis

Caption: Workflow for a pH-dependent stability study of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition stimulus e.g., LPS receptor TLR4 stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression mga 3-O-Methylgallic acid mga->nfkb_activation

References

Technical Support Center: Synthesis and Purification of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-O-Methylgallic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during the methylation process. These can be categorized as:

  • Unreacted Starting Materials: Gallic acid or its ester precursor (e.g., methyl gallate) may be present if the reaction has not gone to completion.

  • Over-methylated Products: Multiple hydroxyl groups on the gallic acid core can be methylated, leading to the formation of di- and tri-methylated species. The most common of these is methyl 3,4,5-trimethoxybenzoate.

  • Isomeric Products: Methylation can occur at different hydroxyl groups, leading to isomers such as 4-O-Methylgallic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, toluene) and leftover methylation reagents or their byproducts.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating this compound from its closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the synthesized compound and help in the identification of unknown impurities.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a quick and effective method for monitoring the reaction progress and assessing the purity of fractions during column chromatography.

Q3: What is a suitable recrystallization solvent for purifying this compound?

A3: Based on available literature, water is a suitable solvent for the initial crystallization of crude this compound. For further purification to obtain colorless needles, a mixture of benzene and methanol can be used. General principles of recrystallization suggest that a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reaction: The methylation reaction may not have gone to completion.Monitor the reaction progress using TLC or HPLC. If starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of the methylating agent.
Suboptimal reaction temperature: The temperature may be too low for efficient methylation.Ensure the reaction is maintained at the recommended temperature. For methylation using dimethyl sulfate, room temperature is often cited.
Loss of product during workup: The product may be lost during extraction or washing steps.Ensure the pH of the aqueous layer is appropriately adjusted during extraction to ensure the product is in its desired form (ionic or neutral) for efficient partitioning into the organic layer. Minimize the volume of solvent used for washing the final product.
Inefficient purification: Significant product loss can occur during recrystallization or column chromatography.For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. For column chromatography, choose an appropriate solvent system that provides good separation without excessive band broadening.
Problem 2: Presence of Impurities in the Final Product (Detected by HPLC or NMR)

Identifying and Removing Common Impurities:

Impurity Identification by ¹H NMR Identification by ¹³C NMR Recommended Purification Method
Gallic Acid A singlet around 7.0-7.1 ppm (aromatic protons).Signals around 109, 121, 138, 145, and 169 ppm.Column Chromatography: Use a polar solvent system (e.g., a gradient of methanol in dichloromethane) to separate the more polar gallic acid. Recrystallization: As gallic acid and this compound have different solubility profiles, recrystallization can be effective.
4-O-Methylgallic Acid Two singlets for the aromatic protons and a singlet for the methoxy group.Distinct chemical shifts for the aromatic carbons and the methoxy carbon compared to the 3-O-methyl isomer.Column Chromatography: Careful selection of the mobile phase polarity should allow for separation of these isomers. Preparative HPLC: For high purity, preparative HPLC is a viable option.
Di-O-Methylated Gallic Acids Two methoxy group singlets and potentially two aromatic proton singlets.Two signals in the methoxy region of the spectrum.Column Chromatography: These less polar impurities will elute earlier than this compound.
Methyl 3,4,5-trimethoxybenzoate Three methoxy group singlets and a singlet for the aromatic protons around 7.25 ppm.Three distinct signals for the methoxy carbons.Column Chromatography: This non-polar impurity will elute much faster than the desired product.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol is a general guideline and may require optimization for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).

    • Example Gradient: Start with 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a methanol/water mixture.

Expected Retention Times (Relative):

Compound Relative Retention Time
Gallic AcidLeast Retained
This compound Intermediate
4-O-Methylgallic AcidIntermediate (close to 3-O-isomer)
Di-O-Methylated Gallic AcidsMore Retained
Methyl 3,4,5-trimethoxybenzoateMost Retained
Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point.

    • Begin with a low polarity

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-O-Methylgallic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, gallic acid, a naturally occurring phenolic acid found in a variety of plants, is a well-established benchmark for its potent free radical scavenging capabilities. Its synthetic derivative, 3-O-Methylgallic acid, where a methyl group is attached to one of the hydroxyl groups, presents a subject of scientific inquiry to understand how this structural modification influences its antioxidant efficacy. This guide provides a detailed comparison of the antioxidant activities of these two compounds, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their work.

While direct comparative studies quantifying the antioxidant activity of this compound against gallic acid using a comprehensive panel of assays are limited, this guide draws upon available data for the closely related compound, methyl gallate (the methyl ester of gallic acid), to provide a substantive comparison. It is important to note that methyl gallate and this compound are structural isomers, and their antioxidant activities may differ.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The data presented below is for gallic acid and its derivative, methyl gallate, which serves as a proxy for this compound in this comparison.

Antioxidant AssayGallic AcidMethyl GallateReference
DPPH Radical Scavenging Activity (IC50) 29.5 µM38.0 µM[1]
0.94 µg/mL1.02 µg/mL[2]
6.08 µg/mL7.48 µg/mL[2]
Anti-peroxide Activity in Bulk Oil Lower than Methyl GallateHigher than Gallic Acid[1]

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates higher antioxidant activity.

Based on the available data for methyl gallate, gallic acid generally exhibits a slightly higher radical scavenging activity in the DPPH assay, as indicated by its lower IC50 values[1][2]. However, in a lipid-based system (bulk oil), methyl gallate demonstrated superior anti-peroxide activity[1]. This suggests that the lipophilicity of the methylated derivative may play a significant role in its efficacy in different environments.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers who wish to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test compounds (gallic acid and this compound) in methanol.

  • Reaction: Add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Signaling Pathways and Mechanisms of Action

Both gallic acid and this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular stress responses.

Gallic Acid Signaling Pathways

Gallic acid is known to modulate several key signaling pathways to combat oxidative stress and inflammation. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting Nrf2 translocation to the nucleus, gallic acid upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferases. Furthermore, gallic acid can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and modulate Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.

Gallic_Acid_Signaling GA Gallic Acid ROS Reactive Oxygen Species (ROS) GA->ROS Scavenges Keap1 Keap1 GA->Keap1 Inhibits NFkB NF-κB GA->NFkB Inhibits MAPK MAPK Pathway GA->MAPK Modulates Akt Akt Pathway GA->Akt Modulates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Promotes Transcription Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Gallic acid's antioxidant and anti-inflammatory signaling pathways.

This compound Signaling Pathways

This compound has also been shown to modulate key signaling pathways related to inflammation and cell proliferation. Studies have indicated its ability to inhibit the activity of transcription factors such as NF-κB, Activator protein-1 (AP-1), and Signal transducer and activator of transcription 1 (STAT-1)[3]. These transcription factors are critically involved in inflammatory responses and cell survival, and their inhibition by this compound suggests a potent anti-inflammatory and potentially anti-proliferative role, which is often linked to its antioxidant properties.

Three_O_Methylgallic_Acid_Signaling MGA This compound NFkB NF-κB MGA->NFkB Inhibits AP1 AP-1 MGA->AP1 Inhibits STAT1 STAT-1 MGA->STAT1 Inhibits InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Promotes CellProliferation Cell Proliferation AP1->CellProliferation Promotes STAT1->InflammatoryGenes Promotes

Caption: this compound's inhibitory effects on key transcription factors.

Experimental Workflow for Comparative Antioxidant Activity

The following diagram outlines a logical workflow for comparing the antioxidant activity of this compound and gallic acid.

Experimental_Workflow Start Start: Obtain Pure Compounds PrepareStock Prepare Stock Solutions (e.g., in Methanol or DMSO) Start->PrepareStock DPPH_Assay DPPH Assay PrepareStock->DPPH_Assay ABTS_Assay ABTS Assay PrepareStock->ABTS_Assay FRAP_Assay FRAP Assay PrepareStock->FRAP_Assay CalcIC50 Calculate IC50 Values (DPPH & ABTS) DPPH_Assay->CalcIC50 ABTS_Assay->CalcIC50 CalcFRAP Calculate FRAP Values (Fe²⁺ Equivalents) FRAP_Assay->CalcFRAP DataAnalysis Data Analysis and Comparison CalcIC50->DataAnalysis CalcFRAP->DataAnalysis Conclusion Conclusion on Comparative Antioxidant Activity DataAnalysis->Conclusion

Caption: Workflow for comparing antioxidant activities.

References

A Comparative Analysis of 3-O-Methylgallic Acid and Syringic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the realm of phenolic compounds, both 3-O-Methylgallic acid (3-OMGA) and syringic acid have garnered significant attention for their diverse biological activities. As structurally related congeners of gallic acid, they present compelling profiles for applications in antioxidant, anti-inflammatory, anticancer, and antimicrobial research. This guide provides an objective comparison of their performance in key biological assays, supported by available experimental data, detailed protocols, and visual representations of relevant pathways and workflows to aid researchers in their selection and application.

Chemical Structures at a Glance

Both molecules share a benzoic acid core. Syringic acid is a 3,5-dimethoxy derivative of 4-hydroxybenzoic acid, while this compound is a 3-methoxy derivative of gallic acid (3,4,5-trihydroxybenzoic acid). This subtle structural difference—the presence of an additional hydroxyl group in 3-OMGA—is believed to significantly influence their biological efficacy.

Comparative Performance in Biological Assays

The following sections summarize the available quantitative data on the bioactivities of this compound and syringic acid. It is important to note that the data presented has been aggregated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

Antioxidant capacity is a hallmark of phenolic compounds, primarily attributed to their ability to scavenge free radicals. While direct comparative studies with standardized IC50 values are limited, one study has suggested that this compound possesses a superior antioxidant capacity compared to syringic acid.[1] This is theoretically supported by the presence of an additional hydroxyl group in 3-OMGA, which can more readily donate a hydrogen atom to neutralize free radicals.

Table 1: Antioxidant Activity Data

CompoundAssayIC50 ValueSource
Syringic Acid DPPH Radical Scavenging9.8 µg/mL[2]
This compound DPPH Radical ScavengingData not available in comparative studies-

Note: A lower IC50 value indicates greater antioxidant activity.

Anticancer Activity

Both compounds have demonstrated cytotoxic effects against various cancer cell lines. This compound has shown notable potency against human colon cancer cells, while syringic acid has been evaluated against laryngeal carcinoma cells. The differing cell lines and experimental conditions necessitate careful interpretation of the comparative efficacy.

Table 2: Anticancer Activity Data

CompoundCell LineAssayIC50 ValueSource
This compound Caco-2 (Human Colon Carcinoma)Cell Proliferation24.1 µM
Syringic Acid HEp-2 (Human Laryngeal Carcinoma)Cell Viability117.81 µM/mL (after 48h)

Note: A lower IC50 value indicates greater cytotoxic potency.

Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Activity of Syringic Acid

AssayIC50 ValueSource
Inhibition of Protein Denaturation49.38 µg/mL[3]
Inhibition of Proteinase Activity53.73 µg/mL[3]
Heat-induced Hemolysis Inhibition57.13 µg/mL[3]
Antimicrobial Activity

Both compounds exhibit activity against a range of microorganisms. The available data suggests that the antimicrobial efficacy is dependent on the specific bacterial strain. Gallic acid, a close structural analog of 3-OMGA, has shown potent activity against several non-fermenting bacteria.

Table 4: Antimicrobial Activity Data

CompoundMicroorganismAssayMIC ValueSource
Syringic Acid Cronobacter sakazakiiBroth Microdilution5 mg/mL[4]
Syringic Acid Serratia marcescensBroth Microdilution1000 µg/mL[2]
Gallic Acid *Stenotrophomonas maltophilia, Achromobacter xylosoxidans, Burkholderia cenocepaciaBroth Microdilution64 - 256 µg/mL[5]

*Data for Gallic Acid is provided as a proxy for this compound due to limited direct data and structural similarity. Note: A lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of their mechanisms of action and the methods used for their evaluation, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor Syringic Acid / 3-OMGA Inhibitor->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces transcription

Caption: NF-κB signaling pathway in inflammation.

G start Start prep_cells Seed cells in a 96-well plate start->prep_cells treat_cells Treat cells with various concentrations of 3-OMGA or Syringic Acid prep_cells->treat_cells incubate1 Incubate for a defined period (e.g., 24-72h) treat_cells->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read_abs Measure absorbance at ~570 nm using a plate reader solubilize->read_abs calculate Calculate cell viability (%) and determine IC50 value read_abs->calculate end End calculate->end

Caption: General workflow for the MTT cell viability assay.

G compoundA This compound assay Select Biological Assay (e.g., DPPH, MTT, MIC) compoundA->assay compoundB Syringic Acid compoundB->assay perform Perform Experiment under standardized conditions assay->perform collect Collect Quantitative Data (e.g., Absorbance, Cell Count) perform->collect analyze Analyze Data (Calculate IC50, MIC, % Inhibition) collect->analyze compare Compare Efficacy analyze->compare conclusion Draw Conclusion on Relative Potency compare->conclusion

Caption: Logical flow for comparing two bioactive compounds.

Detailed Experimental Protocols

For reproducibility and accurate comparison, adherence to standardized protocols is paramount. Below are detailed methodologies for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]

    • Prepare stock solutions of the test compounds (3-OMGA and syringic acid) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

    • From the stock solutions, prepare a series of dilutions to establish a dose-response curve.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.[6]

    • Add 100 µL of the various concentrations of the test compounds or standard to the respective wells. For the blank, add 100 µL of the solvent.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[7][8]

  • Treatment:

    • Remove the old media and add 100 µL of fresh media containing various concentrations of the test compounds (3-OMGA or syringic acid) to the wells.[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this in serum-free media to a working concentration of 0.5 mg/mL.[7]

    • Remove the treatment media and add 100 µL of the MTT working solution to each well.[7]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined from the dose-response curve.

Conclusion

Both this compound and syringic acid are promising phenolic compounds with a spectrum of beneficial biological activities. The available evidence suggests that the additional hydroxyl group in this compound may confer superior antioxidant and potentially anticancer properties. However, syringic acid has been more extensively studied and has well-documented anti-inflammatory and antimicrobial effects.

For researchers, the choice between these two compounds will depend on the specific application. For antioxidant and colon cancer research, 3-OMGA may be a more potent candidate. For applications requiring anti-inflammatory or broad-spectrum antimicrobial activity, syringic acid currently has a more robust body of evidence. It is imperative that future research includes direct, side-by-side comparative studies under standardized conditions to definitively elucidate the relative potencies of these two closely related and highly promising molecules.

References

Unveiling the Anti-Inflammatory Potential of 3-O-Methylgallic Acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 3-O-Methylgallic acid (3-OMGA), a metabolite of anthocyanins, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. While direct in vivo validation for 3-OMGA is an emerging area of research, this document synthesizes findings from studies on its parent compound, gallic acid, and its isomer, 4-O-Methylgallic acid (4-OMGA), to project its potential efficacy and mechanisms of action. This guide will delve into experimental data from relevant animal models, detailed experimental protocols, and the underlying signaling pathways.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. While specific data for 3-OMGA in this model is not yet available, studies on gallic acid provide valuable insights.

Table 1: Comparative Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)Key Findings
Gallic Acid50Data not availableAttenuated inflammatory markers in other models.
Gallic Acid100Data not availableShowed significant reduction in pro-inflammatory cytokines.[1][2]
Indomethacin5SignificantA standard positive control that consistently reduces carrageenan-induced edema.[3]
Control (Carrageenan)-0Induces a significant inflammatory response.[3]

Note: The data for gallic acid is inferred from its known anti-inflammatory properties in other in vivo models, as direct percentage inhibition in the carrageenan paw edema model was not specified in the reviewed literature. Gallic acid has been shown to significantly reduce paw edema in a dose-dependent manner in similar studies.[4]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is utilized to evaluate the efficacy of acute anti-inflammatory agents.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (e.g., Gallic Acid) and the standard drug (e.g., Indomethacin, 5 mg/kg) are administered intraperitoneally 30 minutes before the induction of inflammation.[3] The control group receives the vehicle.

  • Induction of Inflammation: A sub-plantar injection of 100 μl of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.

G cluster_pre_treatment Pre-treatment Phase cluster_inflammation Inflammation Phase cluster_measurement Measurement Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Carrageenan-Induced Paw Edema Workflow

Signaling Pathways in Inflammation

The anti-inflammatory effects of gallic acid and its derivatives, including the potential action of 3-OMGA, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

In an inflammatory state, stimuli such as lipopolysaccharide (LPS) or carrageenan activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Gallic acid and 4-OMGA have been shown to suppress inflammation by inhibiting the activation of NF-κB.[5] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm. By blocking this central pathway, these compounds can effectively reduce the production of a wide array of inflammatory mediators.

References

A Comparative Analysis of 3-O-Methylgallic Acid and Other Notable Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-O-Methylgallic acid (3-OMGA), a methylated derivative of gallic acid, against its parent compound and other well-researched polyphenols, namely quercetin and resveratrol. This objective comparison, supported by experimental data, aims to elucidate the relative therapeutic potential of these compounds in antioxidant, anti-inflammatory, and anticancer applications.

Executive Summary

This compound (3-OMGA) demonstrates significant biological activity, often comparable to its parent compound, gallic acid. While direct comparative studies with quercetin and resveratrol are limited, this guide synthesizes available data to offer insights into their relative potencies. All three polyphenols exhibit strong antioxidant, anti-inflammatory, and anticancer properties, albeit through potentially different mechanisms and potencies.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound, gallic acid, quercetin, and resveratrol.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
This compound 7.48Data not available[1]
Gallic Acid 6.081.03 (µg/mL)[1][2]
Quercetin 0.74 (µg/mL)1.89 (µg/mL)[2][3]
Resveratrol Data not availableData not available

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Comparative Anticancer Activity (Caco-2 Cell Viability)

CompoundIC50 (µM) after 72hReference
This compound 24.1
Gallic Acid >100
Quercetin 79 (µg/mL)[4]
Resveratrol Data not available

Table 3: Comparative Anti-inflammatory and Apoptotic Activity

CompoundKey FindingsReference
This compound Inhibits NF-κB, AP-1, STAT-1, and OCT-1 transcription factors; induces caspase-3 activation.
Gallic Acid Inhibits NF-κB, AP-1, STAT-1, and OCT-1 transcription factors; induces caspase-3 activation, DNA fragmentation, and nuclear condensation.
Quercetin Inhibits NF-κB and AP-1 signaling pathways; induces apoptosis.[5]
Resveratrol Inhibits NF-κB activation; induces apoptosis through p53 and Sirt-1 modulation.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (3-OMGA, gallic acid, etc.) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.

  • Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard in ethanol.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample solutions.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The IC50 value is then determined.[10][11]

Caco-2 Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[1][12]

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of NF-κB activity.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Apoptosis Analysis (Caspase-3 Activity Assay)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a synthetic substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified time to induce apoptosis.

  • Cell Lysis: Harvest and lyse the cells to release the cytosolic contents, including caspases.

  • Reaction Mixture: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.

  • Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the untreated control.[8][12]

Mandatory Visualization

Signaling Pathway Diagrams

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Polyphenols 3-OMGA Gallic Acid Quercetin Resveratrol Polyphenols->IKK Inhibition Polyphenols->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by polyphenols.

Apoptosis_Pathway Polyphenols 3-OMGA Gallic Acid Quercetin Resveratrol Mitochondria Mitochondria Polyphenols->Mitochondria Induction CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by polyphenols.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Polyphenol Solutions (3-OMGA, Gallic Acid, Quercetin, Resveratrol) start->prep antioxidant Antioxidant Assays (DPPH, ABTS) prep->antioxidant cell_culture Cell Culture (e.g., Caco-2, HEK293T) prep->cell_culture analysis Data Analysis (IC50 Calculation, Statistical Comparison) antioxidant->analysis viability Cell Viability Assay (MTT) cell_culture->viability inflammation Anti-inflammatory Assay (NF-κB Luciferase) cell_culture->inflammation apoptosis Apoptosis Assay (Caspase-3 Activity) cell_culture->apoptosis viability->analysis inflammation->analysis apoptosis->analysis end End analysis->end

Caption: General experimental workflow for comparative analysis.

References

A Head-to-Head Comparison: 3-O-Methylgallic Acid vs. Resveratrol in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds with therapeutic potential is a perpetual frontier. Among the myriad of natural molecules, 3-O-Methylgallic acid (3-OMGA) and resveratrol have emerged as significant subjects of interest due to their diverse pharmacological activities. This guide provides an objective, data-driven comparison of these two compounds, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed methodologies.

At a Glance: Key Biological Activities

FeatureThis compoundResveratrol
Primary Class Phenolic AcidStilbenoid
Key Biological Activities Antioxidant, Anti-inflammatory, Anti-cancerAntioxidant, Anti-inflammatory, Anti-cancer, Cardioprotective
Mechanism of Action NF-κB inhibition, Potential Nrf2 activationNF-κB inhibition, Nrf2 activation, Sirtuin activation

Antioxidant Capacity: A Comparative Overview

The antioxidant potential of a compound is a cornerstone of its therapeutic promise. Both 3-OMGA and resveratrol exhibit significant radical scavenging activity. While direct comparative studies are limited, data from various in vitro assays provide insights into their respective potencies.

Table 1: Antioxidant Activity Data

CompoundAssayIC50 / ActivitySource
This compound DPPHBetter antioxidant capacity than syringic acid[1][1]
Resveratrol DPPHIC50: 15.54 µg/mL[2]
ABTSIC50: 2.86 µg/mL[2]

It is crucial to note that the antioxidant activity of a compound can vary significantly depending on the assay used and the experimental conditions. The data presented here are from separate studies and are not directly comparable.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Both 3-OMGA and resveratrol have demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.

Table 2: Anti-inflammatory Activity Data

CompoundTarget PathwayEffectCell Line/ModelSource
This compound NF-κBInhibition of NF-κB transcription factorsCaco-2[3]
Resveratrol NF-κBSuppression of NF-κB activation in a dose-dependent mannerU-937, Jurkat, HeLa, H4[4][5]
NF-κBInhibition of TNF-α-induced NF-κB activationAdipocytes[6]

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_pathway NF-κB Signaling Pathway Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Phosphorylation & Nuclear Translocation Nucleus Nucleus NFkB_p->Nucleus Enters Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Resveratrol Resveratrol Resveratrol->IKK Inhibits 3_OMGA This compound 3_OMGA->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-OMGA and Resveratrol.

Anti-Cancer Properties: Focus on Colon Cancer

Both this compound and resveratrol have been investigated for their potential as anti-cancer agents. Studies in colon cancer cell lines have demonstrated their ability to inhibit cell proliferation, with varying potencies.

Table 3: Anti-cancer Activity in Colon Cancer Cell Lines (IC50 Values)

CompoundCell LineIC50 (µM)Exposure Time (h)Source
This compound Caco-2Causes dose-dependent decrease in viability (10-100 µM)24-72[3]
Gallic Acid (parent compound) HCT-1574072[7]
Resveratrol HCT11617024[8]
Caco-212024[8]
HT-29~50 µg/mL (~219 µM)24[9]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from different studies and direct comparison should be made with caution.

Modulation of the Nrf2 Pathway: A Key Antioxidant Response

The Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Resveratrol is a well-documented activator of this pathway. While direct evidence for 3-OMGA is less established, its parent compound, gallic acid, has been shown to activate Nrf2.

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_activator Activator Stress ROS Keap1 Keap1 Stress->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocates to Nucleus ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Induces Transcription Resveratrol Resveratrol Resveratrol->Keap1 Activates

Caption: Activation of the Nrf2 antioxidant response pathway by Resveratrol.

Experimental Protocols

Antioxidant Capacity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (3-OMGA or resveratrol) in a suitable solvent.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value.[10][11]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance of the solution.

    • Calculate the percentage of inhibition and determine the IC50 value.[2][12]

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (3-OMGA or resveratrol) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.[7][8][13]

Western Blotting for Nrf2 Activation
  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as Nrf2, in a cell lysate. An increase in the nuclear localization of Nrf2 is an indicator of its activation.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein levels.[14][15][16]

NF-κB Luciferase Reporter Assay
  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Protocol:

    • Transfect cells with the NF-κB luciferase reporter plasmid.

    • Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.[6][17][18]

Conclusion

Both this compound and resveratrol demonstrate promising antioxidant, anti-inflammatory, and anti-cancer properties in preclinical studies. Resveratrol is a more extensively studied compound with well-documented activation of the Nrf2 and Sirtuin pathways, in addition to its inhibitory effects on NF-κB. 3-OMGA, while less characterized, shows significant potential, particularly in inhibiting NF-κB and cancer cell proliferation.

References

Navigating Bioavailability: A Comparative Guide to 3-O-Methylgallic Acid Formulation Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a therapeutic compound is paramount. This guide offers a comparative analysis of different formulation strategies for 3-O-Methylgallic acid (3-OMGA), a significant metabolite of gallic acid (GA) known for its potential health benefits. While direct comparative studies on 3-OMGA formulations are limited, this guide leverages pharmacokinetic data from various gallic acid formulations to provide critical insights into how different delivery systems can influence the systemic exposure of its key metabolites.

Enhancing Systemic Exposure: A Look at Gallic Acid Formulations

The bioavailability of orally administered compounds is a critical factor influencing their therapeutic efficacy. Gallic acid, a widely studied polyphenol, undergoes extensive metabolism, with this compound being one of its primary circulating metabolites. Therefore, optimizing the delivery of gallic acid is a promising strategy to enhance the systemic levels of 3-OMGA. This section compares the pharmacokinetic profiles of various gallic acid formulations, offering a proxy for evaluating potential 3-OMGA bioavailability.

Table 1: Pharmacokinetic Parameters of Gallic Acid in Conventional Formulations
FormulationDosageCmax (µmol/L)Tmax (h)AUC (µmol·h/L)Reference
Acidum Gallicum Tablets0.3 mmol1.83 ± 0.161.27 ± 0.204.3 ± 0.5[1][2]
Assam Black Tea0.3 mmol2.09 ± 0.221.39 ± 0.214.5 ± 0.6[1][2]
Triphala Formulation (2,000 mg)-35.7 ± 11.4 ng/mL1.0 (median)128.9 ± 44.2 ng·h/mL[3]
Triphala Formulation (4,000 mg)-67.8 ± 21.5 ng/mL1.0 (median)254.6 ± 85.3 ng·h/mL[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation or median.

Table 2: Pharmacokinetic Parameters of Advanced Gallic Acid Formulations
FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Pure Gallic Acid2.5 ± 0.181.75 ± 0.782.82 ± 0.2 (AUC0-t)
Polymeric Nanoparticles0.6957 ± 1.5265.0617 ± 2.01 (AUC0-t)
Liposomal Formulation5.57 ± 0.48-12.45 ± 0.93 (AUC0-t)

Data for advanced formulations are derived from a comparative study and highlight the potential for enhanced bioavailability with novel delivery systems.

Experimental Protocols: Assessing Bioavailability

The data presented in this guide are typically generated from in vivo pharmacokinetic studies. A general experimental workflow for such a study is outlined below.

A standard bioavailability study involves the administration of a specific formulation of the compound of interest to a group of subjects (human or animal). Blood samples are then collected at predetermined time points over a specified period. The concentration of the parent compound and its metabolites, such as 3-OMGA, in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

The key pharmacokinetic parameters are then calculated from the plasma concentration-time data:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug or metabolite in the blood.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total systemic exposure to the drug or metabolite over time.

G cluster_0 Pre-clinical/Clinical Study cluster_1 Analytical Phase cluster_2 Data Analysis subject_recruitment Subject Recruitment formulation_admin Formulation Administration subject_recruitment->formulation_admin blood_sampling Serial Blood Sampling formulation_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing hplc_ms HPLC-MS Analysis sample_processing->hplc_ms data_acquisition Data Acquisition hplc_ms->data_acquisition pk_modeling Pharmacokinetic Modeling data_acquisition->pk_modeling parameter_calc Parameter Calculation (Cmax, Tmax, AUC) pk_modeling->parameter_calc

Experimental workflow for a typical bioavailability study.

Signaling Pathways and Logical Relationships

The metabolism of gallic acid to this compound is a key step in its biological journey. This biotransformation is primarily mediated by catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of various catecholic compounds. Understanding this pathway is essential for interpreting bioavailability data and designing formulations that can potentially modulate this metabolic process.

G GA Gallic Acid COMT Catechol-O-methyltransferase (COMT) GA->COMT OMGA_3 This compound COMT->OMGA_3 OMGA_4 4-O-Methylgallic Acid COMT->OMGA_4 Systemic_Circulation Systemic Circulation OMGA_3->Systemic_Circulation OMGA_4->Systemic_Circulation

Metabolic pathway of Gallic Acid to its methylated metabolites.

References

Independent Analysis of 3-O-Methylgallic Acid's Anti-Cancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported anti-cancer effects of 3-O-Methylgallic acid (3-OMGA), a metabolite of anthocyanins found in various fruits and vegetables. The focus is on its activity in the human colon adenocarcinoma cell line, Caco-2, a widely used in vitro model for the intestinal epithelium. While direct independent replication studies are limited, this guide consolidates available data on 3-OMGA's impact on cell proliferation and the induction of apoptosis, and compares these findings with the effects of its parent compound, gallic acid. Detailed experimental protocols for key assays are also provided to facilitate further research and validation efforts.

I. Comparison of Anti-Proliferative and Apoptotic Effects

The primary research on this compound's effect on Caco-2 cells has centered on its ability to inhibit cell growth and induce programmed cell death (apoptosis). The following tables summarize the key quantitative findings from available studies.

Table 1: Inhibition of Caco-2 Cell Proliferation by this compound and Gallic Acid

CompoundIC50 (µM)Study
This compound 24.1[1][2]Forester et al. (2010)
Gallic Acid 46.0Forester et al. (2010)

IC50: The concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Induction of Apoptosis in Caco-2 Cells

CompoundKey FindingsStudy
This compound Increased caspase-3 activity, a key indicator of apoptosis.[1]Forester et al. (2014)
Gallic Acid Also shown to induce apoptosis in various cancer cell lines, including colon cancer.[3][4]Multiple Studies

II. Signaling Pathway Analysis: Inhibition of NF-κB

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer development and progression. Inhibition of the NF-κB pathway is a key target for anti-cancer drug development.

Table 3: Effect on NF-κB Signaling Pathway in Colon Cancer Cells

CompoundEffect on NF-κB PathwayStudy
This compound Inhibited the transcriptional activity of NF-κB in colon cancer cells.[1]Forester et al. (2014)
Gallic Acid Also demonstrated to inhibit NF-κB activation in various cancer models.[5][6]Multiple Studies

The inhibition of the NF-κB signaling pathway by this compound suggests a potential mechanism for its anti-cancer effects, contributing to the suppression of cell proliferation and survival.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription (Proliferation, Survival) activates 3-OMGA 3-OMGA 3-OMGA->NF-κB (p65/p50) inhibits translocation

Figure 1. Proposed mechanism of 3-OMGA on the NF-κB signaling pathway.

III. Experimental Protocols

To facilitate the independent replication and further investigation of the findings presented, detailed methodologies for the key experiments are outlined below.

Cell Viability and Proliferation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed Caco-2 cells in 96-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Caco-2 cells Seed Caco-2 cells Adherence Adherence Seed Caco-2 cells->Adherence Add 3-OMGA Add 3-OMGA Adherence->Add 3-OMGA Incubate (24-72h) Incubate (24-72h) Add 3-OMGA->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Add DMSO Add DMSO Incubate (3-4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Figure 2. Workflow for the MTT cell viability assay.

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, an enzyme that plays a key role in the execution phase of apoptosis.

Materials:

  • Caco-2 cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed Caco-2 cells in appropriate culture plates and treat with this compound or vehicle control.

  • After treatment, harvest the cells and prepare cell lysates using the lysis buffer.

  • Incubate the cell lysate with the caspase-3 substrate in a 96-well plate.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • The increase in caspase-3 activity is calculated relative to the untreated control cells.

IV. Conclusion and Future Directions

The available data suggests that this compound is a promising natural compound with anti-proliferative and pro-apoptotic effects on colon cancer cells. Its ability to inhibit the NF-κB signaling pathway provides a plausible mechanism for its observed anti-cancer activities. However, the current body of evidence relies heavily on a limited number of studies.

To robustly validate these findings, independent replication of the key experiments is crucial. Researchers are encouraged to utilize the provided protocols to conduct further studies to confirm the IC50 value of 3-OMGA on Caco-2 cells and to quantify its effects on apoptosis and NF-κB activity. Furthermore, investigating the efficacy of 3-OMGA in other colon cancer cell lines and in in vivo models will be essential to advance its potential as a therapeutic agent. This comparative guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

3-O-Methylgallic Acid: A Comparative Guide for Use as a Positive Control in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and antioxidant research, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental results. This guide provides a comprehensive comparison of 3-O-Methylgallic acid (3-OMGA) with commonly used positive controls in antioxidant studies. This document supplies supporting experimental data, detailed protocols, and visual representations of relevant pathways and workflows to aid in the objective assessment of 3-OMGA's suitability for your research needs.

Comparative Analysis of Antioxidant Activity

This compound, a metabolite of anthocyanins, demonstrates notable antioxidant properties. To objectively evaluate its efficacy, its performance in various in vitro antioxidant assays is compared with established positive controls such as Gallic Acid, Ascorbic Acid, Quercetin, and Trolox. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common metric for antioxidant activity, where a lower value indicates higher potency.

It is important to note that much of the available direct comparative data is on methyl gallate, a closely related derivative of this compound. The data presented below for "this compound (as methyl gallate)" is based on studies of methyl gallate, which is expected to have very similar antioxidant properties.

Table 1: Comparative Antioxidant Activity (IC50 Values) of this compound and Standard Positive Controls

Antioxidant AssayThis compound (as methyl gallate)Gallic AcidAscorbic AcidQuercetinTrolox
DPPH Radical Scavenging Assay ~1.02 - 7.48 µg/mL[1]~0.94 - 6.08 µg/mL[1]~5.83 µg/mL[1]Data not availableData not available
38.0 µM[1][2]29.5 µM[1][2]
ABTS Radical Scavenging Assay 8.69 µg/mLData not availableData not availableData not availableData not available
Deoxyribose Degradation Assay 19.88 µg/mL (site-specific)Data not availableData not availableData not availableData not available
20.09 µg/mL (non-site specific)
Reducing Power Assay 91.17 µg/mLData not availableData not availableData not availableData not available
Lipid Peroxidation Inhibition 15.83 µg/mLData not availableData not availableData not availableData not available
Superoxide Anion Scavenging 32.70 µg/mLData not availableData not availableData not availableData not available
Metal Chelating Activity 4990.2 µg/mLData not availableData not availableData not availableData not available

Note: The antioxidant activity of phenolic compounds can be influenced by the solvent and pH of the reaction medium.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve this compound and other positive controls in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Reaction mixture: In a microplate well or a cuvette, add 100 µL of the test sample at different concentrations to 900 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Methanol is used as a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 value determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare different concentrations of this compound and other positive controls in a suitable solvent.

  • Reaction mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples: Prepare different concentrations of this compound and other positive controls.

  • Reaction mixture: Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe(II) equivalents per gram of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds like this compound is often mediated through the modulation of cellular signaling pathways involved in the oxidative stress response.

Antioxidant Signaling Pathway

Phenolic acids can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Phenolic_Acid This compound Phenolic_Acid->ROS Scavenges ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 3-OMGA) Reaction Incubation of Compound with Reagent Compound->Reaction Positive_Controls Positive Controls (Gallic Acid, Ascorbic Acid, etc.) Positive_Controls->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation Comparison Comparison with Positive Controls Calculation->Comparison

References

A Researcher's Guide to the Standardization of 3-O-Methylgallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and purity of research compounds are paramount. This guide provides a comprehensive comparison for the standardization of 3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound with demonstrated antioxidant and anti-cancer properties. This document outlines key quality control parameters, analytical methodologies, and biological activity data to aid in the selection and application of 3-OMGA for research purposes.

This compound, a metabolite of anthocyanins, has garnered significant interest for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, such as Caco-2, with an IC50 value of approximately 24.1 μM, and to induce apoptosis through the activation of caspase-3.[1] Its mechanism of action also involves the modulation of critical signaling pathways, including the inhibition of transcription factors like NF-κB. Given these biological activities, ensuring the quality and consistency of 3-OMGA used in research is crucial for obtaining reliable and reproducible results.

Comparative Analysis of this compound from Various Suppliers

The quality of commercially available this compound can vary between suppliers. Researchers should carefully consider the purity, solubility, and available quality control documentation when sourcing this compound. The following table summarizes typical specifications for 3-OMGA offered by various research chemical suppliers.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by HPLC) ≥95%[2][3]≥98%99.22%[4]
Appearance Solid PowderWhite to off-white powderCrystalline solid
Molecular Formula C₈H₈O₅[2]C₈H₈O₅C₈H₈O₅[4]
Molecular Weight 184.15 g/mol [2]184.15 g/mol 184.15 g/mol [4]
Solubility DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL)[2]DMSO (50 mg/mL)DMSO
Storage -20°C[2]Dry, dark at -20°C for 1 year-20°C
Certificate of Analysis Available upon requestProvided with productAvailable for download[5]

Recommended Experimental Protocols for Standardization

To ensure the quality and consistency of this compound for research use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of 3-OMGA.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 3-OMGA reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the 3-OMGA sample in methanol to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated by comparing the peak area of the sample to the calibration curve.

Identity Confirmation by Mass Spectrometry (MS)

This technique confirms the molecular weight and structure of 3-OMGA.

  • Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan and product ion scan.

    • Expected [M-H]⁻: m/z 183.03.

    • Collision Energy: Optimize for fragmentation of the parent ion.

  • Analysis: The presence of the deprotonated molecule [M-H]⁻ at the expected m/z and a characteristic fragmentation pattern will confirm the identity of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and can be used to identify impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound. The residual solvent peak for DMSO-d₅ in ¹H NMR appears around 2.50 ppm, and the ¹³C NMR signal for DMSO-d₆ is at approximately 39.52 ppm.[7]

Stability Assessment by Forced Degradation Studies

This protocol helps to identify potential degradation products and establish the stability profile of 3-OMGA.

  • Conditions: Expose 3-OMGA solutions (e.g., in methanol/water) to various stress conditions as per ICH guidelines, including:[8]

    • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: 105°C for 24 hours (solid state).

    • Photostability: Exposure to UV and visible light.

  • Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation and to identify and quantify any degradation products.

Biological Activity and Signaling Pathways

The primary biological activities of this compound relevant to cancer research are the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways.

Apoptosis Induction Pathway

3-OMGA has been shown to induce apoptosis in cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9][10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation 3-OMGA_effect_intrinsic 3-OMGA may modulate 3-OMGA_effect_intrinsic->Cellular Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways leading to caspase-3 activation.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. This compound has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[11]

NFkB_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory\nStimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Inflammation &\nCell Survival Inflammation & Cell Survival Gene Transcription->Inflammation &\nCell Survival 3-OMGA 3-OMGA 3-OMGA->IKK Complex Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 3-OMGA.

Experimental Workflow for Quality Control

A standardized workflow is essential for the routine quality control of incoming batches of this compound.

QC_Workflow cluster_receiving Receiving cluster_testing Analytical Testing cluster_decision Decision Receive_3OMGA Receive 3-OMGA (Lot #) HPLC Purity Assay (HPLC) Receive_3OMGA->HPLC LCMS Identity Confirmation (LC-MS/MS) Receive_3OMGA->LCMS NMR Structural Verification (NMR) Receive_3OMGA->NMR Compare_Specs Compare to Specifications HPLC->Compare_Specs LCMS->Compare_Specs NMR->Compare_Specs Pass Pass Compare_Specs->Pass Meets Specs Fail Fail Compare_Specs->Fail Does Not Meet Specs

Caption: A typical experimental workflow for the quality control of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 3-O-Methylgallic acid (3-OMGA) and its related compounds, focusing on their metabolomic effects and biological activities. While direct comparative metabolomics studies are limited, this document synthesizes available data on their individual impacts on cellular processes and signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and its Analogs

This compound is a methylated derivative of gallic acid, a phenolic acid found in many plants.[1] It is also a known metabolite of anthocyanins, which are pigments present in various fruits and vegetables.[2] The methylation of gallic acid can occur at different positions, leading to isomers such as 4-O-methylgallic acid (4-OMGA). These structural modifications can significantly influence their biological properties, including their absorption, metabolism, and interaction with cellular targets. This guide explores the comparative bioactivities of 3-OMGA, its parent compound gallic acid, and other related methylated derivatives.

Comparative Biological Activities

The biological effects of 3-OMGA and its related compounds have been investigated in various in vitro models, particularly in the context of cancer. The following tables summarize the key comparative findings.

Table 1: Comparative Effects of this compound and Gallic Acid on Caco-2 Colon Cancer Cells [2]

ParameterThis compound (3-OMGA)Gallic Acid (GA)
Cell Viability (IC50) Dose-dependent decreaseDose-dependent decrease
Apoptosis Induction YesYes
Caspase-3 Activation YesYes
DNA Fragmentation YesYes
Nuclear Condensation YesYes
Inhibition of NF-κB YesYes
Inhibition of AP-1 YesYes
Inhibition of STAT-1 YesYes
Inhibition of OCT-1 YesYes

Table 2: Comparative Effects of Methyl-3-O-methylgallate and Gallic Acid on Prostate Cancer Stem Cells [3]

ParameterMethyl-3-O-methylgallate (M3OMG)Gallic Acid (GA)
Inhibition of NF-κB Transcriptional Activity EffectiveEffective
Inhibition of Prostatosphere Formation Stronger inhibitorLess potent inhibitor

Experimental Protocols

The following section details a general workflow for the comparative metabolomic analysis of 3-OMGA and related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Cell Culture and Treatment: Culture relevant cell lines (e.g., Caco-2, PC-3) to 80% confluency. Treat cells with various concentrations of 3-OMGA, gallic acid, 4-OMGA, and other relevant analogs for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

LC-MS Based Metabolomic Analysis
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Maintain the column temperature at 40°C.

    • Employ a binary solvent system:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Apply a gradient elution to separate the metabolites.

  • Mass Spectrometry:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Set the mass range from m/z 50 to 1000.

    • Perform data-dependent or data-independent acquisition for MS/MS fragmentation to aid in metabolite identification.

Data Analysis
  • Data Processing: Use software such as XCMS or MS-DIAL for peak picking, retention time alignment, and peak integration.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with databases such as METLIN, HMDB, and KEGG.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) to identify significant differences in the metabolomic profiles between different treatment groups.

Signaling Pathways and Molecular Mechanisms

3-OMGA and its related compounds exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways identified to be affected by these compounds.

G Inhibition of Pro-Oncogenic Transcription Factors by 3-OMGA and Gallic Acid cluster_compounds Compounds cluster_tfs Transcription Factors 3-OMGA 3-OMGA NF-κB NF-κB 3-OMGA->NF-κB AP-1 AP-1 3-OMGA->AP-1 STAT-1 STAT-1 3-OMGA->STAT-1 OCT-1 OCT-1 3-OMGA->OCT-1 Gallic Acid Gallic Acid Gallic Acid->NF-κB Gallic Acid->AP-1 Gallic Acid->STAT-1 Gallic Acid->OCT-1 Pro-oncogenic Gene Expression Pro-oncogenic Gene Expression NF-κB->Pro-oncogenic Gene Expression AP-1->Pro-oncogenic Gene Expression STAT-1->Pro-oncogenic Gene Expression OCT-1->Pro-oncogenic Gene Expression

Caption: Inhibition of pro-oncogenic transcription factors by 3-OMGA and Gallic Acid.

G Modulation of JNK/mTOR Signaling by 4-O-Methylgallic Acid in Osteoblasts 4-OMGA 4-OMGA JNK JNK 4-OMGA->JNK activates mTOR mTOR JNK->mTOR inhibits Autophagy Autophagy JNK->Autophagy activates mTOR->Autophagy inhibits Osteogenic Differentiation Osteogenic Differentiation Autophagy->Osteogenic Differentiation promotes

Caption: Modulation of JNK/mTOR signaling by 4-O-Methylgallic Acid in osteoblasts.

Conclusion

While a comprehensive comparative metabolomics dataset for this compound and its analogs is not yet available, the existing evidence highlights their significant and differential biological activities. 3-OMGA and its parent compound, gallic acid, both exhibit potent anti-cancer effects through the induction of apoptosis and the inhibition of key pro-oncogenic transcription factors. Methylation appears to influence the potency of these compounds, as seen in the comparative effects of methyl-3-O-methylgallate and gallic acid on prostate cancer stem cells. Furthermore, 4-O-methylgallic acid demonstrates a distinct bioactivity in promoting osteoblast differentiation via the JNK/mTOR signaling pathway.

Future research employing untargeted and targeted metabolomics will be crucial to elucidate the broader metabolic impact of these compounds and to identify specific metabolic pathways that are differentially modulated. Such studies will provide a more complete understanding of their mechanisms of action and facilitate their potential development as therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-O-Methylgallic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-O-Methylgallic acid, ensuring the protection of laboratory personnel and the environment.

Chemical Profile and Hazards

This compound (CAS No. 3934-84-7) is a phenolic compound that is classified as harmful.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard Classification Description GHS Pictogram Precautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]GHS07P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[1]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362+P364: Take off contaminated clothing and wash it before reuse.
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1]GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[2]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final_disposal Final Disposal ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate 2. Segregate Waste at Source ppe->segregate collect_solid 3a. Collect Solid Waste in Labeled Container segregate->collect_solid Solid Waste collect_liquid 3b. Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid Waste store_solid 4a. Store in Designated Satellite Accumulation Area collect_solid->store_solid contact_ehs 5. Contact EHS for Pickup store_solid->contact_ehs store_liquid 4b. Store in Designated Satellite Accumulation Area collect_liquid->store_liquid store_liquid->contact_ehs documentation 6. Complete Waste Manifest contact_ehs->documentation

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the proper disposal of solid and liquid this compound waste.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired this compound powder and any lab debris (e.g., weighing paper, contaminated gloves) that has come into contact with the solid chemical.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Clearly labeled, compatible waste container with a secure lid. The label should include "Hazardous Waste," "this compound," and the accumulation start date.

  • Chemical fume hood.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on safety goggles, nitrile gloves, and a lab coat.

  • Work in a Ventilated Area: Conduct all handling and packaging of solid this compound waste inside a certified chemical fume hood to avoid inhalation of dust particles.[2]

  • Waste Collection:

    • Carefully place the solid this compound and any contaminated disposable materials into a designated, chemically compatible waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date you first added waste to the container.

  • Secure Storage:

    • Securely close the waste container lid to prevent spills or the release of dust.

    • Store the container in a designated satellite accumulation area that is away from incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's policy, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.

Protocol 2: Disposal of Liquid this compound Waste

This protocol is for solutions containing this compound.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Clearly labeled, compatible liquid waste container (typically a plastic carboy) with a secure, vented cap. The label should read "Hazardous Waste," "Non-Halogenated Organic Waste," and list "this compound" and any solvents used.

  • Chemical fume hood.

  • Secondary containment for the liquid waste container.

Procedure:

  • Don Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.

  • Work in a Ventilated Area: Perform all transfers of liquid waste inside a chemical fume hood.

  • Waste Segregation and Collection:

    • This compound is a non-halogenated organic acid.[3][4] It should be collected in a waste container designated for non-halogenated organic waste.

    • Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.

    • Carefully pour the liquid waste into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Ensure the liquid waste container is clearly labeled with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Ethanol, Water"), and the accumulation start date.

  • Secure Storage:

    • Tightly seal the cap of the waste container.

    • Place the container in a secondary containment bin within a designated satellite accumulation area. This area should be well-ventilated and away from drains.

  • Arrange for Pickup: Contact your institution's EHS department for disposal when the container is full or reaches its storage time limit.

  • Decontamination: Clean any spills immediately and wash hands thoroughly after handling.

Important Considerations:

  • Consult Institutional Policies: Always adhere to your specific institution's chemical hygiene plan and waste disposal guidelines. Your EHS department is the primary resource for any questions.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can typically be disposed of as regular waste, but confirm this with your EHS office.

  • Spill Response: In the event of a spill, evacuate the area if necessary and follow your laboratory's spill response protocol. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 3-O-Methylgallic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 3-O-Methylgallic acid, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3,4-Dihydroxy-5-methoxybenzoic acid, Gallic acid 3-methyl ether

  • CAS Number: 3934-84-7

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications are summarized below.

Hazard Class Category Hazard Statement
Acute Toxicity, oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, dermal4H312: Harmful in contact with skin[2]
Acute Toxicity, inhalation4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1][2]

Hazard Pictogram:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a face shield.Eyeglasses are not sufficient. Ensure a complete seal around the eyes.[3]
Hand Protection Chemical-resistant, impervious gloves.Nitrile gloves are a suitable option. Double gloving is recommended.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.An impervious apron or coveralls may be necessary for larger quantities.[4]
Respiratory Protection NIOSH-approved respirator.Use in a well-ventilated area or under a chemical fume hood.[1] For weighing or operations that may generate dust, a respirator with a particulate filter (N95 or higher) is recommended.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Remove all unnecessary items from the work area.

  • Confirm all necessary PPE is available and in good condition.

2. Weighing and Aliquoting (Powder Form):

  • Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[4]

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment used. A common method is to wipe down surfaces with alcohol.[1]

  • Remove and dispose of PPE in the designated waste stream. Contaminated lab coats should be professionally laundered.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weigh boats, paper towels, gloves, disposable lab coats) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect solutions of this compound in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep or scoop up the material and place it in a labeled hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place in a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Aliquot in Ventilated Enclosure prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces & Equipment handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 dispose1 Store Waste in Secondary Containment clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for Hazardous Waste Pickup dispose1->dispose2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.